molecular formula C39H64N7O17P3S B15550886 (2E,9Z,12Z)-octadecatrienoyl-CoA

(2E,9Z,12Z)-octadecatrienoyl-CoA

Cat. No.: B15550886
M. Wt: 1028.0 g/mol
InChI Key: XNZJYLZAYIJRPB-KMRZWPGYSA-N
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Description

(2E,9Z,12Z)-octadecatrienoyl-CoA is an octadecatrienoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2E,9Z,12Z)-octadecatrienoic acid. It is a trans-2-enoyl-CoA and an octadecatrienoyl-CoA. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C39H64N7O17P3S

Molecular Weight

1028.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,9Z,12Z)-octadeca-2,9,12-trienethioate

InChI

InChI=1S/C39H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,18-19,26-28,32-34,38,49-50H,4-7,10,13-17,20-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-,19-18+/t28-,32-,33-,34+,38-/m1/s1

InChI Key

XNZJYLZAYIJRPB-KMRZWPGYSA-N

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of (2E,9Z,12Z)-Octadecatrienoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of (2E,9Z,12Z)-octadecatrienoyl-CoA, a key intermediate in lipid metabolism. The pathway commences with the activation of α-linolenic acid and proceeds through a series of enzymatic reactions within the mitochondrial β-oxidation machinery. Central to this process is the action of enoyl-CoA isomerase, which establishes the characteristic trans-2 double bond. This document details the core biochemical steps, presents available quantitative data for the key enzymes, outlines detailed experimental protocols for their characterization, and discusses the regulatory signaling pathways and the relevance of this pathway in drug development. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this specific metabolic route.

Introduction

The metabolism of polyunsaturated fatty acids (PUFAs) is a complex network of interconnected pathways vital for cellular function, energy homeostasis, and signaling. Among the myriad of intermediates is this compound, an activated form of an eighteen-carbon fatty acid with a specific configuration of double bonds. While the metabolism of its precursor, α-linolenic acid, is well-documented in the context of elongation and desaturation to produce longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the pathway leading to the (2E,9Z,12Z) isomer is intrinsically linked to the catabolic process of β-oxidation. Understanding this biosynthetic route is critical for elucidating the intricate balance between fatty acid synthesis and degradation and for identifying potential targets for therapeutic intervention in metabolic diseases.

The Core Biosynthetic Pathway

The biosynthesis of this compound is not a de novo synthesis pathway but rather a conversion process that occurs within the mitochondrial matrix. The pathway originates from the essential omega-3 fatty acid, α-linolenic acid ((9Z,12Z,15Z)-octadecatrienoic acid).

The proposed biosynthetic pathway involves two primary stages:

  • Activation of α-Linolenic Acid: The cytosolic α-linolenic acid is first activated to its coenzyme A (CoA) thioester, α-linolenoyl-CoA, by the action of a long-chain acyl-CoA synthetase (ACSL). This reaction is ATP-dependent.

  • Mitochondrial β-Oxidation and Isomerization: α-Linolenoyl-CoA is transported into the mitochondria for β-oxidation. The key transformation to generate the (2E,9Z,12Z) isomer occurs through the action of an auxiliary enzyme of the β-oxidation pathway, enoyl-CoA isomerase. The complete oxidation of α-linolenic acid requires several cycles of β-oxidation and the action of multiple enzymes to handle the cis double bonds. A likely intermediate in this process is a Δ³-enoyl-CoA species, which is then isomerized to a Δ²-trans-enoyl-CoA, a substrate for enoyl-CoA hydratase. It is through a partial or modified β-oxidation cycle that this compound is generated.

Biosynthesis_Pathway ALA α-Linolenic Acid ((9Z,12Z,15Z)-Octadecatrienoic Acid) ALA_CoA α-Linolenoyl-CoA ((9Z,12Z,15Z)-Octadecatrienoyl-CoA) ALA->ALA_CoA Acyl-CoA Synthetase (ATP, CoA-SH) Beta_Ox_Intermediates β-Oxidation Intermediates ALA_CoA->Beta_Ox_Intermediates Mitochondrial β-Oxidation Cycles Enoyl_CoA_Intermediate Δ³-Enoyl-CoA Intermediate Beta_Ox_Intermediates->Enoyl_CoA_Intermediate Final_Product This compound Enoyl_CoA_Intermediate->Final_Product Enoyl-CoA Isomerase

Figure 1: Proposed biosynthesis of this compound.

Key Enzymes and Quantitative Data

The biosynthesis of this compound is dependent on the coordinated action of several enzymes. The primary enzymes of interest are Acyl-CoA Synthetase and Enoyl-CoA Isomerase.

Acyl-CoA Synthetase (ACS)
  • Function: ACS catalyzes the activation of fatty acids by forming a thioester bond with Coenzyme A. This is the initial and committing step for most fatty acid metabolic pathways.

  • Quantitative Data: The kinetic parameters of ACS can vary depending on the specific isozyme and the fatty acid substrate.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source Organism
Long-Chain Acyl-CoA Synthetaseα-Linolenic Acid~5-20~100-500Rat Liver
Long-Chain Acyl-CoA SynthetaseOleic Acid6.7137Human
Enoyl-CoA Isomerase (ECI)
  • Function: ECI is a crucial auxiliary enzyme in the β-oxidation of unsaturated fatty acids. It catalyzes the isomerization of cis- or trans-Δ³ double bonds to a trans-Δ² double bond, which is a substrate for the next enzyme in the β-oxidation spiral, enoyl-CoA hydratase.[1][2][3][4]

  • Quantitative Data: The substrate specificity and kinetic parameters of ECI are critical for understanding the flux through this pathway.

EnzymeSubstrateKm (µM)Specific Activity (U/mg)Source Organism
Mitochondrial Enoyl-CoA Isomerase3-cis-octenoyl-CoA2516Saccharomyces cerevisiae[5]
Peroxisomal Enoyl-CoA Isomerase3-trans-dodecenoyl-CoA30-Rat Liver
Human Mitochondrial Enoyl-CoA IsomeraseOctanoyl-CoA (analogue)--Human[6]

Experimental Protocols

This section provides detailed methodologies for assaying the activity of the key enzymes involved in the biosynthesis of this compound.

Radiometric Assay for Acyl-CoA Synthetase Activity

This protocol measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.[7]

Materials:

  • [¹⁴C]-α-Linolenic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Enzyme source (e.g., mitochondrial extract or purified ACS)

  • Scintillation cocktail and vials

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, CoA, and BSA.

  • Add [¹⁴C]-α-linolenic acid to the reaction mixture. The fatty acid should be complexed with BSA.

  • Initiate the reaction by adding the enzyme source.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a solution to precipitate proteins and unreacted fatty acids (e.g., Dole's reagent: isopropanol/heptane/1M H₂SO₄).

  • Extract the radiolabeled acyl-CoA into an organic solvent.

  • Quantify the radioactivity in the aqueous phase (containing the acyl-CoA) using a scintillation counter.

  • Calculate the specific activity based on the amount of product formed per unit time per amount of protein.

Acyl_CoA_Synthetase_Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Prep_Mix Prepare Reaction Mix (Buffer, MgCl₂, ATP, CoA, BSA) Add_Substrate Add [¹⁴C]-α-Linolenic Acid Prep_Mix->Add_Substrate Start_Rxn Initiate with Enzyme Add_Substrate->Start_Rxn Incubate Incubate at 37°C Start_Rxn->Incubate Stop_Rxn Stop Reaction Incubate->Stop_Rxn Extract Extract Acyl-CoA Stop_Rxn->Extract Quantify Scintillation Counting Extract->Quantify

Figure 2: Workflow for the radiometric Acyl-CoA Synthetase assay.
Spectrophotometric Assay for Enoyl-CoA Isomerase Activity

This assay continuously monitors the decrease in absorbance as the conjugated double bond system of the substrate is isomerized.[8]

Materials:

  • Substrate: A suitable enoyl-CoA with a conjugated double bond system (e.g., 5-phenyl-2,4-pentadienoyl-CoA) that exhibits a characteristic absorbance spectrum.

  • Enzyme source (e.g., purified ECI or mitochondrial extract)

  • Potassium phosphate buffer (pH 7.5)

  • Spectrophotometer capable of reading in the UV range.

Procedure:

  • Prepare a reaction cuvette containing the potassium phosphate buffer.

  • Add the enoyl-CoA substrate to the cuvette and record the initial absorbance at the wavelength of maximum absorbance for the substrate (e.g., 340 nm for 5-phenyl-2,4-pentadienoyl-CoA).

  • Initiate the reaction by adding the enzyme source to the cuvette and mix quickly.

  • Continuously monitor the decrease in absorbance at the specified wavelength as the substrate is converted to the product.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the substrate.

  • Determine the specific activity of the enzyme.

Enoyl_CoA_Isomerase_Assay cluster_setup Assay Setup cluster_measurement Reaction Monitoring cluster_calc Data Analysis Prepare_Cuvette Prepare Cuvette with Buffer Add_Substrate Add Enoyl-CoA Substrate Prepare_Cuvette->Add_Substrate Initial_Abs Record Initial Absorbance Add_Substrate->Initial_Abs Start_Rxn Initiate with Enzyme Initial_Abs->Start_Rxn Monitor_Abs Monitor Absorbance Decrease Start_Rxn->Monitor_Abs Calc_Rate Calculate Initial Rate Monitor_Abs->Calc_Rate Det_Activity Determine Specific Activity Calc_Rate->Det_Activity

Figure 3: Workflow for the spectrophotometric Enoyl-CoA Isomerase assay.

Regulatory Signaling Pathways

The biosynthesis of this compound, being intertwined with β-oxidation, is subject to the complex regulatory networks that govern cellular energy metabolism. Two key signaling pathways play a pivotal role:

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and metabolism. In the context of fatty acid metabolism, Akt can influence the expression and activity of key enzymes.[1][5][9] For instance, Akt can promote lipid biosynthesis by activating SREBP, a master transcriptional regulator of lipogenic genes.[1] Conversely, by modulating the expression of genes involved in fatty acid oxidation, the PI3K/Akt pathway can indirectly influence the flux of substrates through the β-oxidation pathway and thus affect the production of intermediates like this compound.

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates SREBP SREBP Activation Akt->SREBP FAO_Regulation Regulation of Fatty Acid Oxidation Akt->FAO_Regulation Biosynthesis_Product This compound Biosynthesis FAO_Regulation->Biosynthesis_Product

Figure 4: PI3K/Akt signaling and its influence on fatty acid metabolism.
AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[10][11][12][13][14] When the cellular AMP:ATP ratio is high, indicating low energy status, AMPK is activated. Activated AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, like fatty acid synthesis.[10][12] Therefore, under conditions of energy stress, AMPK activation would be expected to increase the flux through the β-oxidation pathway, potentially leading to an increased production of this compound.

AMPK_Pathway Low_Energy Low Energy Status (High AMP:ATP) AMPK AMPK Low_Energy->AMPK activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC inhibits CPT1 CPT1 Activity AMPK->CPT1 activates (indirectly) ACC->CPT1 (Malonyl-CoA) inhibits FAO Increased Fatty Acid Oxidation CPT1->FAO Biosynthesis_Product This compound Biosynthesis FAO->Biosynthesis_Product

Figure 5: AMPK signaling and its role in regulating fatty acid oxidation.

Relevance in Drug Development

The enzymes of fatty acid metabolism, including those involved in the biosynthesis of this compound, represent promising targets for the development of new therapeutic agents.

  • Metabolic Diseases: Dysregulation of fatty acid oxidation is implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Modulating the activity of enzymes like enoyl-CoA isomerase could offer a novel approach to restore metabolic homeostasis.

  • Infectious Diseases: The fatty acid biosynthesis and degradation pathways of pathogens can differ significantly from those of their hosts, making the enzymes in these pathways attractive targets for antimicrobial drug development.[15] Inhibitors of enoyl-CoA isomerase could potentially disrupt the energy metabolism of pathogenic bacteria or parasites.

Conclusion

The biosynthesis of this compound from α-linolenic acid is an integral part of mitochondrial fatty acid β-oxidation. The key enzymatic step, the isomerization of a Δ³ double bond to a Δ²-trans double bond, is catalyzed by enoyl-CoA isomerase. This technical guide has provided a detailed overview of the pathway, the key enzymes involved, their quantitative aspects, and relevant experimental protocols. Furthermore, the regulation of this pathway by major signaling networks and its potential as a target for drug discovery have been highlighted. Further research is warranted to fully elucidate the precise sequence of reactions and the specific physiological roles of this particular octadecatrienoyl-CoA isomer.

References

The Biological Role of (2E,9Z,12Z)-Octadecatrienoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,9Z,12Z)-Octadecatrienoyl-CoA is a specific isomer of an 18-carbon fatty acyl-CoA with three double bonds. While direct research on this particular molecule is limited, its structural features strongly suggest it is a transient intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs), particularly isomers of linolenic acid. This guide provides a comprehensive overview of its putative biological role, metabolism, and the experimental methodologies required for its study. Due to the scarcity of direct quantitative data, this document leverages information on closely related and well-characterized fatty acyl-CoAs to provide a robust framework for researchers.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in lipid metabolism, serving as substrates for beta-oxidation, complex lipid biosynthesis, and cellular signaling. The specific isomeric form of an acyl-CoA, dictated by the position and configuration of its double bonds, determines its precise metabolic fate and enzymatic interactions. This compound is an octadecatrienoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2E,9Z,12Z)-octadecatrienoic acid.[1] Its structure, featuring a trans double bond at the C2 position and cis double bonds at the C9 and C12 positions, is characteristic of an intermediate in the beta-oxidation of PUFAs.

Putative Biological Role and Metabolic Pathway

The presence of a trans-2-enoyl-CoA moiety is a hallmark of intermediates in the fatty acid beta-oxidation spiral. For polyunsaturated fatty acids, the pre-existing cis or trans double bonds at positions other than C2 require the action of auxiliary enzymes to be properly processed by the core beta-oxidation machinery.

Based on the established pathways for the degradation of linolenic acid (18:3n-3 or 18:3n-6), this compound is hypothesized to be an intermediate metabolite. The initial cycles of beta-oxidation would proceed until the original double bonds present a challenge to the standard enzymatic steps. Auxiliary enzymes, namely enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, are essential for resolving these non-standard intermediates.

Below is a diagram illustrating the putative metabolic pathway for the beta-oxidation of a linolenic acid isomer that would generate this compound.

fatty_acid_oxidation cluster_0 Mitochondrial Matrix cluster_1 Auxiliary Enzyme Action Linolenoyl_CoA (9Z,12Z,15Z)-Octadecatrienoyl-CoA Acyl_CoA_Dehydrogenase_1 Acyl-CoA Dehydrogenase Linolenoyl_CoA->Acyl_CoA_Dehydrogenase_1 Intermediate_1 (2E,9Z,12Z,15Z)-Octadecatetraenoyl-CoA Acyl_CoA_Dehydrogenase_1->Intermediate_1 Enoyl_CoA_Hydratase_1 Enoyl-CoA Hydratase Intermediate_1->Enoyl_CoA_Hydratase_1 Hydroxyacyl_CoA_Dehydrogenase_1 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase_1->Hydroxyacyl_CoA_Dehydrogenase_1 Thiolase_1 Thiolase Hydroxyacyl_CoA_Dehydrogenase_1->Thiolase_1 Hexadecatrienoyl_CoA (7Z,10Z,13Z)-Hexadecatrienoyl-CoA Thiolase_1->Hexadecatrienoyl_CoA Acetyl_CoA_1 Acetyl-CoA Thiolase_1->Acetyl_CoA_1 Isomerase Enoyl-CoA Isomerase Hexadecatrienoyl_CoA->Isomerase Further β-oxidation cycles Target_Molecule This compound Isomerase->Target_Molecule Isomerization Reductase 2,4-Dienoyl-CoA Reductase Target_Molecule->Reductase If 2,4-diene forms

Figure 1: Putative role of this compound in PUFA beta-oxidation.

Quantitative Data

Fatty Acyl-CoATypical Concentration Range (µM) in Rat LiverKm of Acyl-CoA Dehydrogenase (µM)Reference
Palmitoyl-CoA (16:0)25 - 1501 - 5[General textbook knowledge]
Oleoyl-CoA (18:1)10 - 802 - 10[General textbook knowledge]
Linoleoyl-CoA (18:2)5 - 505 - 15[General textbook knowledge]
α-Linolenoyl-CoA (18:3)1 - 2010 - 25[General textbook knowledge]

Table 1: Comparative Quantitative Data for Common Fatty Acyl-CoAs.

Experimental Protocols

The study of this compound would necessitate specialized analytical techniques capable of separating and identifying specific acyl-CoA isomers. Below are detailed methodologies for key experiments.

Extraction of Acyl-CoAs from Tissues or Cells

This protocol is adapted for the extraction of a broad range of acyl-CoAs and would be suitable for the target molecule.

  • Homogenization: Homogenize frozen tissue or cell pellets in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with methanol containing 0.1% acetic acid.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound would need to be determined using a synthesized standard. For a C18:3-CoA, the precursor ion would be around m/z 1028. The product ions would correspond to fragments of the CoA molecule.

    • Instrumentation: A triple quadrupole or Q-TOF mass spectrometer.

experimental_workflow Sample Tissue or Cell Sample Homogenization Homogenization in TCA Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Figure 2: General workflow for the analysis of acyl-CoAs.

Conclusion

While this compound remains a sparsely characterized molecule, its chemical structure provides strong evidence for its role as an intermediate in the beta-oxidation of polyunsaturated fatty acids. Further research, employing the sensitive and specific analytical techniques outlined in this guide, is necessary to definitively establish its metabolic flux, enzymatic interactions, and potential impact on cellular physiology. The methodologies and comparative data presented here offer a solid foundation for researchers and drug development professionals to begin the investigation of this and other rare fatty acyl-CoA isomers.

References

Endogenous Presence of (2E,9Z,12Z)-Octadecatrienoyl-CoA in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the current state of knowledge regarding the endogenous presence of (2E,9Z,12Z)-octadecatrienoyl-CoA in plants. Despite extensive research in plant lipidomics, there is currently no direct evidence documenting the natural occurrence of this specific isomer. This guide, therefore, provides a hypothetical framework for its potential biosynthesis, detection, and physiological significance, aiming to equip researchers with the necessary tools to investigate its existence.

Introduction: The Enigmatic Status of this compound

The vast diversity of plant lipids includes a wide array of fatty acyl-CoA esters, which are central intermediates in numerous metabolic pathways. Octadecatrienoic acids (18:3), such as α-linolenic acid ((9Z,12Z,15Z)-octadecatrienoic acid), are abundant in plant tissues and serve as precursors for signaling molecules and are key components of membranes. While various geometric and positional isomers of octadecatrienoic acid have been identified, the endogenous presence of the (2E,9Z,12Z) isomer as a CoA ester remains unconfirmed in the scientific literature.

The defining feature of this molecule is the trans double bond at the C2 position (a 2E configuration), which is an intermediate in the β-oxidation of unsaturated fatty acids. This suggests that if this compound exists in plants, it may be a transient metabolic intermediate. This guide outlines a potential biosynthetic pathway, proposes experimental strategies for its detection, and discusses its hypothetical roles in plant physiology.

Hypothetical Biosynthesis of this compound

The formation of a trans-2-enoyl-CoA is a hallmark of fatty acid degradation. Therefore, a plausible route for the biosynthesis of this compound is through the initial steps of β-oxidation of a corresponding octadecatrienoic acid precursor. A likely candidate for this precursor is an isomer of linolenic acid.

One proposed pathway involves the isomerization of the common α-linolenoyl-CoA.

Proposed Biosynthetic Pathway

A potential pathway could initiate with the readily available α-linolenoyl-CoA ((9Z,12Z,15Z)-octadecatrienoyl-CoA). An isomerase could shift the Δ15 double bond to a different position, followed by the action of an enoyl-CoA isomerase to generate the trans-2 double bond.

Below is a DOT script representation of this hypothetical pathway.

Hypothetical Biosynthesis of this compound alpha_Linolenoyl_CoA (9Z,12Z,15Z)-octadecatrienoyl-CoA Isomerase_1 Positional Isomerase alpha_Linolenoyl_CoA->Isomerase_1 Intermediate_CoA Octadecatrienoyl-CoA Isomer Isomerase_1->Intermediate_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Intermediate_CoA->Enoyl_CoA_Isomerase Target_Molecule This compound Enoyl_CoA_Isomerase->Target_Molecule

Caption: Hypothetical biosynthesis of this compound.

Experimental Protocols for Detection and Quantification

The detection of a novel, likely low-abundance and transient metabolite such as this compound requires highly sensitive and specific analytical techniques. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approach is the method of choice.

Sample Preparation and Extraction
  • Plant Material Collection: Collect fresh plant tissue (e.g., leaves, roots, seeds) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen tissue in a pre-chilled mortar and pestle or a bead beater.

  • Lipid Extraction: Employ a modified Bligh-Dyer or a similar liquid-liquid extraction method using a mixture of chloroform, methanol, and water to extract total lipids. The extraction solvent should be ice-cold and contain antioxidants (e.g., butylated hydroxytoluene, BHT) to prevent oxidation of polyunsaturated fatty acids.

  • Solid-Phase Extraction (SPE): To enrich for acyl-CoAs, the total lipid extract can be subjected to solid-phase extraction using a C18 or a specific acyl-CoA binding resin.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is suitable for separating fatty acyl-CoAs.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a weak acid like formic acid or acetic acid to improve ionization.

    • Gradient: A shallow gradient should be optimized to achieve separation of different octadecatrienoyl-CoA isomers.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of acyl-CoAs.

    • MS1 Scan: A full scan to detect the precursor ion of this compound. The theoretical m/z would need to be calculated.

    • MS/MS Fragmentation (MRM/SRM): Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) should be used for sensitive and specific quantification. This involves selecting the precursor ion in the first quadrupole, fragmenting it in the collision cell, and detecting a specific fragment ion in the third quadrupole. Characteristic fragments for acyl-CoAs include the pantetheine (B1680023) moiety.

    • Standard: A synthesized, stable isotope-labeled internal standard of this compound would be essential for accurate quantification.

The following diagram illustrates a typical experimental workflow for the detection of this molecule.

Experimental Workflow for Detection cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Collect_Tissue Plant Tissue Collection (Liquid N2 Flash Freeze) Homogenize Homogenization Collect_Tissue->Homogenize Extract_Lipids Total Lipid Extraction Homogenize->Extract_Lipids SPE Solid-Phase Extraction (Acyl-CoA Enrichment) Extract_Lipids->SPE LC_Separation LC Separation (Reversed-Phase C18) SPE->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Quantification Quantification (Internal Standard) MS_Detection->Quantification Identification Structural Confirmation (Fragmentation Pattern) Quantification->Identification Hypothetical Signaling Pathway Stress_Signal Biotic/Abiotic Stress Enzyme_Activation Activation of Isomerases/Oxidases Stress_Signal->Enzyme_Activation Target_Molecule_Production Production of This compound Enzyme_Activation->Target_Molecule_Production Receptor_Binding Binding to a Putative Receptor Target_Molecule_Production->Receptor_Binding Downstream_Signaling Downstream Signaling Cascade (e.g., Kinase Activation) Receptor_Binding->Downstream_Signaling Gene_Expression Altered Gene Expression (Defense/Stress Genes) Downstream_Signaling->Gene_Expression Physiological_Response Physiological Response Gene_Expression->Physiological_Response

Unraveling the Role of (2E,9Z,12Z)-Octadecatrienoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,9Z,12Z)-Octadecatrienoyl-CoA is a specific stereoisomer of an 18-carbon fatty acyl-CoA with three double bonds. While its direct functional roles are not extensively documented in dedicated studies, its chemical structure strongly points to its transient existence as a key intermediate in the mitochondrial beta-oxidation of alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid. Understanding the metabolic fate of this molecule is crucial for elucidating the complete pathway of polyunsaturated fatty acid (PUFA) degradation and for identifying potential therapeutic targets in metabolic diseases. This guide synthesizes the current understanding of the metabolic context of this compound, providing a detailed overview of its presumed function, the enzymatic players involved, and the experimental methodologies required for its study.

Introduction

Alpha-linolenic acid (cis-9,cis-12,cis-15-octadecatrienoic acid) is an essential dietary omega-3 fatty acid that plays a critical role in human health. Its catabolism through mitochondrial beta-oxidation provides a significant source of energy. However, the presence of cis-double bonds at specific positions necessitates the action of auxiliary enzymes to reconfigure the fatty acyl chain for processing by the core beta-oxidation machinery. This compound is predicted to be a crucial, albeit transient, intermediate formed during this intricate process. This document provides an in-depth exploration of the function of this compound within the broader context of fatty acid metabolism.

The Metabolic Pathway: Beta-Oxidation of Alpha-Linolenic Acid

The breakdown of alpha-linolenic acid presents unique challenges to the standard beta-oxidation spiral due to its three cis-double bonds. The initial substrate, (9Z,12Z,15Z)-octadecatrienoyl-CoA, undergoes several cycles of beta-oxidation. The formation of this compound is a critical step in navigating the complexities of these double bonds.

The proposed pathway leading to and involving this compound is as follows:

  • Initial Cycles of Beta-Oxidation: (9Z,12Z,15Z)-octadecatrienoyl-CoA undergoes three standard cycles of beta-oxidation, removing six carbons from the carboxyl end and yielding three molecules of acetyl-CoA. This process results in the formation of (3Z,6Z,9Z)-dodecatrienoyl-CoA.

  • Action of Enoyl-CoA Isomerase: The double bond at the 3-position (a cis-Δ3 double bond) in (3Z,6Z,9Z)-dodecatrienoyl-CoA is not a substrate for the next enzyme in the beta-oxidation spiral, enoyl-CoA hydratase. The enzyme Δ3,Δ2-enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond, yielding (2E,6Z,9Z)-dodecatrienoyl-CoA .

  • Further Beta-Oxidation: (2E,6Z,9Z)-dodecatrienoyl-CoA can now re-enter the beta-oxidation pathway for one more cycle, producing another molecule of acetyl-CoA. This leaves a ten-carbon fatty acyl-CoA with two remaining double bonds. The subsequent steps involving the remaining double bonds at positions 4 and 7 (originally 12 and 15) will require the action of both enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase .

While the direct experimental identification of this compound as a specific intermediate is not prominently featured in the readily available literature, its formation is a logical and necessary step in the isomerization of the initial cis-Δ9 double bond of alpha-linolenic acid after one round of beta-oxidation would have shifted it to a cis-Δ7 position, and a subsequent round to a cis-Δ5 position. A final round would position it at cis-Δ3, which is then isomerized to the trans-Δ2 configuration, resulting in a (2E) double bond while the other double bonds at positions 9 and 12 remain in their original cis (Z) configuration.

Below is a diagram illustrating the initial steps of alpha-linolenic acid beta-oxidation, highlighting the formation of a trans-Δ2 intermediate.

alpha_linolenic_acid_beta_oxidation ALA_CoA (9Z,12Z,15Z)-octadecatrienoyl-CoA BetaOx1 3 Cycles of β-Oxidation ALA_CoA->BetaOx1 Intermediate1 (3Z,6Z,9Z)-dodecatrienoyl-CoA BetaOx1->Intermediate1 3 Acetyl-CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Intermediate1->Isomerase TargetMolecule This compound (hypothesized intermediate) Isomerase->TargetMolecule BetaOx2 β-Oxidation Cycle TargetMolecule->BetaOx2 FurtherMetabolism Further Metabolism BetaOx2->FurtherMetabolism Acetyl-CoA

Figure 1. Hypothesized formation of this compound.

Quantitative Data

Table 1: General Quantitative Parameters in Fatty Acid Metabolism

ParameterOrganism/SystemValue/RangeReference
Overall β-oxidation rate of C18:3 vs. C18:2 and C18:1Rat liver mitochondriaC18:3 > C18:2 > C18:1[1]
Km of enoyl-CoA isomerase for various substratesVariedMicromolar rangeInferred from multiple enzymology studies
Limit of Detection (LOD) for acyl-CoAs using LC-MS/MSGeneral1-5 fmol[2]
Recovery of acyl-CoAs from biological samplesGeneral90-111%[2]

Experimental Protocols

The study of this compound necessitates sensitive and specific analytical methods capable of separating and identifying isomeric forms of acyl-CoAs. The following protocols are adapted from established methods for the analysis of acyl-CoA esters in biological samples.

Extraction of Acyl-CoA Esters from Tissues or Cells

This protocol is a generalized method for the extraction of acyl-CoA species.

Materials:

  • Frozen tissue or cell pellet

  • 10% (w/v) trichloroacetic acid (TCA) in water

  • Diethyl ether

  • Extraction Buffer: 50 mM KH2PO4, pH 7.2

  • Internal standards (e.g., heptadecanoyl-CoA)

Procedure:

  • Homogenize frozen tissue or cell pellets in 10 volumes of ice-cold 10% TCA.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Wash the resulting pellet twice with diethyl ether to remove TCA.

  • Resuspend the pellet in Extraction Buffer.

  • Add an appropriate amount of internal standard.

  • Incubate at room temperature for 10 minutes with occasional vortexing.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoA esters for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be the molecular mass of the molecule ([M+H]+), and the product ion will correspond to a characteristic fragment (e.g., the coenzyme A moiety).

  • Standard Curve: A standard curve should be generated using a synthesized this compound standard to enable absolute quantification.

The following diagram outlines the general workflow for the experimental analysis of acyl-CoA intermediates.

experimental_workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction Sample->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation Acyl-CoA Extract MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Concentration of This compound Data_Analysis->Results

Figure 2. Experimental workflow for acyl-CoA analysis.

Conclusion and Future Directions

This compound represents a critical, yet understudied, intermediate in the mitochondrial beta-oxidation of alpha-linolenic acid. Its formation is essential for the metabolic processing of the cis-double bonds inherent in this essential fatty acid. While its existence is strongly implied by our understanding of fatty acid metabolism, direct experimental evidence and detailed characterization are still needed.

Future research should focus on:

  • Definitive Identification: The unambiguous identification and quantification of this compound in biological systems undergoing active alpha-linolenic acid oxidation.

  • Enzyme Kinetics: Detailed kinetic studies of enoyl-CoA isomerase and other relevant enzymes with this compound as a substrate.

  • Metabolic Flux Analysis: Tracing the flow of stable isotope-labeled alpha-linolenic acid through the beta-oxidation pathway to determine the turnover rate of this intermediate.

  • Pathophysiological Relevance: Investigating potential alterations in the metabolism of this compound in metabolic diseases.

A deeper understanding of the role of this compound will provide a more complete picture of polyunsaturated fatty acid metabolism and may reveal novel opportunities for therapeutic intervention in metabolic disorders.

References

The Enzymatic Metabolism of (2E,9Z,12Z)-Octadecatrienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,9Z,12Z)-Octadecatrienoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of dietary polyunsaturated fatty acids, particularly alpha-linolenic acid. Its metabolism is essential for energy homeostasis and is primarily facilitated by the enzyme 2,4-dienoyl-CoA reductase (DECR). Deficiencies in this metabolic pathway are linked to various metabolic disorders, highlighting the therapeutic potential of targeting these enzymatic processes. This guide provides a comprehensive overview of the enzymes involved in the metabolism of this compound, detailing the metabolic pathways, experimental protocols for enzyme characterization, and a summary of available quantitative data.

Core Enzymes in this compound Metabolism

The primary enzyme responsible for the metabolism of this compound is 2,4-dienoyl-CoA reductase (DECR) , an essential enzyme in the beta-oxidation of polyunsaturated fatty acids (PUFAs) with double bonds at even-numbered carbon positions.[1] In mammals, there are two main isoforms of this enzyme:

  • DECR1 (Mitochondrial 2,4-dienoyl-CoA reductase): This is the primary isoform involved in the mitochondrial beta-oxidation of fatty acids for energy production.[1]

  • DECR2 (Peroxisomal 2,4-dienoyl-CoA reductase): This isoform is located in peroxisomes and is also involved in the metabolism of PUFAs, particularly very long-chain fatty acids.

DECR1 catalyzes the NADPH-dependent reduction of the 2,4-dienoyl-CoA intermediate to a trans-3-enoyl-CoA, which can then be further processed by other enzymes in the beta-oxidation spiral.[1]

The Metabolic Pathway of this compound

The generation and subsequent metabolism of this compound occur within the mitochondrial matrix as part of the beta-oxidation of alpha-linolenic acid (a C18:3 omega-3 fatty acid). The pathway can be visualized as follows:

Beta_Oxidation_PUFA cluster_beta_oxidation Mitochondrial Beta-Oxidation alpha_linolenoyl_CoA alpha-Linolenoyl-CoA (9Z,12Z,15Z-C18:3-CoA) beta_oxidation_1 1 Cycle of Beta-Oxidation alpha_linolenoyl_CoA->beta_oxidation_1 intermediate_1 (7Z,10Z,13Z)-Hexadecatrienoyl-CoA beta_oxidation_1->intermediate_1 beta_oxidation_2 Acyl-CoA Dehydrogenase intermediate_1->beta_oxidation_2 target_substrate This compound beta_oxidation_2->target_substrate DECR1 2,4-Dienoyl-CoA Reductase (DECR1) target_substrate->DECR1 NADPH -> NADP+ product_1 trans-3,cis-9,cis-12-Octadecatrienoyl-CoA DECR1->product_1 isomerase Enoyl-CoA Isomerase product_1->isomerase product_2 trans-2,cis-9,cis-12-Octadecatrienoyl-CoA isomerase->product_2 beta_oxidation_3 Further Cycles of Beta-Oxidation product_2->beta_oxidation_3 acetyl_CoA Acetyl-CoA beta_oxidation_3->acetyl_CoA

Figure 1: Beta-oxidation pathway of alpha-linolenic acid highlighting the metabolism of this compound.

Quantitative Data on Enzyme Activity

Table 1: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase (DECR1) with Various Substrates

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)kcat (s-1)Reference
trans-2,trans-4-Hexadienoyl-CoARat Liver Mitochondria0.46-2.1[2]
trans-2,trans-4-Decadienoyl-CoAHuman Mitochondrial (recombinant)6.22 ± 2.00.74 ± 0.07-[3]
2-trans,4-cis-Decadienoyl-CoAHuman Liver and Muscle---[4]
NADPHRat Liver Mitochondria2.5--[2]
NADPHHuman Mitochondrial (recombinant)60.5 ± 19.7--[3]

Note: The absence of data for this compound underscores a key area for future research.

Experimental Protocols

Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is adapted from established methods and measures the decrease in NADPH absorbance at 340 nm.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH solution (10 mM)

  • This compound substrate solution (1 mM in buffer)

  • Purified or partially purified 2,4-dienoyl-CoA reductase

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 880 µL of potassium phosphate buffer

    • 10 µL of 10 mM NADPH (final concentration: 100 µM)

    • Enzyme solution (volume and concentration to be optimized for linear reaction rate)

  • Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of 1 mM this compound substrate (final concentration: 10 µM).

  • Immediately monitor the decrease in absorbance at 340 nm for 2-5 minutes.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, NADPH, Substrate) start->prepare_reagents prepare_reaction_mix Prepare Reaction Mixture (Buffer, NADPH, Enzyme) prepare_reagents->prepare_reaction_mix incubate Incubate at 25°C (5 minutes) prepare_reaction_mix->incubate add_substrate Add Substrate (this compound) incubate->add_substrate measure_absorbance Measure Absorbance at 340 nm (2-5 minutes) add_substrate->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity end End calculate_activity->end

Figure 2: Workflow for the spectrophotometric assay of 2,4-dienoyl-CoA reductase activity.
Purification of Mitochondrial 2,4-Dienoyl-CoA Reductase (DECR1)

This protocol provides a general workflow for the purification of DECR1 from mitochondrial fractions.

Materials:

  • Mitochondria isolation buffer

  • Lysis buffer with protease inhibitors

  • Ion-exchange chromatography column (e.g., Q-Sepharose)

  • Affinity chromatography column (e.g., Blue Sepharose or Ni-NTA for His-tagged protein)

  • SDS-PAGE analysis reagents

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from tissue homogenates or cultured cells by differential centrifugation.

  • Lysis: Lyse the isolated mitochondria using a suitable lysis buffer to release mitochondrial proteins.

  • Clarification: Centrifuge the lysate at high speed to pellet insoluble debris.

  • Ion-Exchange Chromatography: Load the clarified lysate onto an ion-exchange column and elute with a salt gradient to separate proteins based on charge.

  • Affinity Chromatography: Further purify the DECR1-containing fractions using an affinity chromatography column.

  • Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.

Purification_Workflow start Start isolate_mito Isolate Mitochondria start->isolate_mito lyse_mito Lyse Mitochondria isolate_mito->lyse_mito clarify_lysate Clarify Lysate (High-Speed Centrifugation) lyse_mito->clarify_lysate ion_exchange Ion-Exchange Chromatography clarify_lysate->ion_exchange affinity_chrom Affinity Chromatography ion_exchange->affinity_chrom analyze_purity Analyze Purity (SDS-PAGE) affinity_chrom->analyze_purity end End analyze_purity->end

Figure 3: General workflow for the purification of mitochondrial 2,4-dienoyl-CoA reductase (DECR1).

Signaling and Regulatory Interactions

The metabolism of this compound is integrated into the broader network of cellular lipid metabolism and energy sensing. The activity and expression of DECR1 are subject to regulation by various factors.

  • Transcriptional Regulation: The expression of genes involved in fatty acid oxidation, including DECR1, is regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs).[3] These transcription factors respond to the cellular energy status and the availability of fatty acids.

  • Substrate Availability: The rate of this compound metabolism is directly influenced by the flux of polyunsaturated fatty acids through the beta-oxidation pathway.

  • Redox State: The activity of DECR1 is dependent on the availability of its co-factor, NADPH. The cellular NADPH/NADP+ ratio can therefore modulate the rate of this metabolic step.

Signaling_Pathway PUFA Dietary Polyunsaturated Fatty Acids beta_oxidation Beta-Oxidation PUFA->beta_oxidation target_substrate This compound beta_oxidation->target_substrate DECR1 DECR1 target_substrate->DECR1 energy_production Energy Production (Acetyl-CoA -> TCA Cycle) DECR1->energy_production PPAR PPARs gene_expression DECR1 Gene Expression PPAR->gene_expression + (Activation) SREBP SREBPs SREBP->gene_expression - (Repression) gene_expression->DECR1 NADPH NADPH/NADP+ Ratio NADPH->DECR1 Co-factor

Figure 4: Regulatory network influencing the metabolism of this compound.

Conclusion and Future Directions

The enzymatic metabolism of this compound, primarily by 2,4-dienoyl-CoA reductase, is a critical step in the catabolism of polyunsaturated fatty acids. While the key enzymes and pathways have been identified, a significant knowledge gap exists regarding the specific kinetic parameters of these enzymes with long-chain, physiologically relevant substrates. Future research should focus on:

  • Determining the kinetic constants (Km, Vmax, kcat) of DECR1 and DECR2 with this compound. This will provide crucial quantitative data for understanding the efficiency of this metabolic step.

  • Elucidating the detailed regulatory mechanisms governing DECR1 and DECR2 expression and activity in various tissues and disease states.

  • Developing specific inhibitors or activators of DECR enzymes to explore their therapeutic potential in metabolic diseases and cancer.

A deeper understanding of these enzymatic processes will undoubtedly pave the way for novel therapeutic strategies targeting lipid metabolism.

References

The Putative Role and Discovery Framework for (2E,9Z,12Z)-Octadecatrienoyl-CoA in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current understanding and a forward-looking research framework for the novel fatty acyl-CoA, (2E,9Z,12Z)-octadecatrienoyl-CoA, within the context of mammalian cell biology. While a definitive discovery of this specific isomer in mammals has yet to be published, this document synthesizes existing knowledge on related lipid metabolism to propose its plausible biosynthetic pathways, potential biological significance, and a comprehensive suite of experimental protocols for its definitive identification, quantification, and functional characterization. This whitepaper is intended to serve as a foundational resource for researchers poised to investigate this and other novel lipid mediators.

Introduction

The landscape of lipidomics is continually expanding, revealing a complex tapestry of bioactive molecules that regulate cellular physiology and pathophysiology. Among these are the acyl-Coenzyme A (CoA) thioesters, central intermediates in fatty acid metabolism, which act as donors for lipid synthesis, protein acylation, and as signaling molecules in their own right. This compound is an unsaturated fatty acyl-CoA whose parent fatty acid, (2E,9Z,12Z)-octadecatrienoic acid, is a geometric and positional isomer of the well-known α-linolenic acid (ALA; (9Z,12Z,15Z)-octadecatrienoic acid).

The unique trans double bond at the second carbon position suggests a potential origin from the β-oxidation pathway of a longer-chain polyunsaturated fatty acid (PUFA). The presence and functional role of this specific isomer in mammalian cells remain an open and intriguing question. This guide provides a technical framework to address this knowledge gap.

Postulated Biosynthesis and Signaling Pathways

The formation of this compound in mammalian cells is hypothesized to occur through the incomplete β-oxidation of a C20 or longer PUFA containing a Δ5 double bond. The workflow below illustrates a potential metabolic route.

Postulated Biosynthetic Pathway for this compound cluster_peroxisome Peroxisomal β-Oxidation cluster_isomerization Isomerization cluster_downstream Potential Downstream Fates C20_PUFA_CoA C20 PUFA-CoA (e.g., Mead acid-CoA, 20:3(5Z,8Z,11Z)) ACOX1 Acyl-CoA Oxidase 1 (ACOX1) C20_PUFA_CoA->ACOX1 Oxidation trans2_enoyl_CoA (2E,5Z,8Z,11Z)-Eicosatetraenoyl-CoA ACOX1->trans2_enoyl_CoA DBP D-Bifunctional Protein (DBP) trans2_enoyl_CoA->DBP Hydration hydroxyacyl_CoA 3-Hydroxyacyl-CoA DBP->hydroxyacyl_CoA thiolase Thiolase hydroxyacyl_CoA->thiolase Thiolysis C18_PUFA_CoA (3Z,6Z,9Z)-Octadecatrienoyl-CoA thiolase->C18_PUFA_CoA Acetyl-CoA release enoyl_CoA_isomerase Δ3,Δ2-Enoyl-CoA Isomerase (ECI) C18_PUFA_CoA->enoyl_CoA_isomerase Isomerization target_molecule This compound enoyl_CoA_isomerase->target_molecule lipid_synthesis Incorporation into Complex Lipids target_molecule->lipid_synthesis elongation Elongation target_molecule->elongation desaturation Further Desaturation target_molecule->desaturation

Caption: Postulated biosynthetic pathway of this compound.

Experimental Protocols for Discovery and Characterization

The definitive identification and functional analysis of this compound require a multi-pronged experimental approach.

Lipid Extraction and Fractionation

A robust method for the extraction of acyl-CoAs from mammalian cells or tissues is paramount.

Protocol: Solid-Phase Extraction of Acyl-CoAs

  • Cell Lysis: Homogenize 10-50 million mammalian cells in 2 mL of ice-cold 2.5% (v/v) perchloric acid.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Cartridge Activation: Condition a C18 solid-phase extraction (SPE) cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 2 mL of 50 mM ammonium (B1175870) acetate (B1210297) to remove unbound contaminants.

  • Elution: Elute the acyl-CoAs with 1.5 mL of a solution containing 25 mM ammonium acetate in methanol.

  • Drying: Dry the eluate under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water for LC-MS/MS analysis.

Experimental Workflow for Acyl-CoA Analysis start Mammalian Cell Pellet lysis Acidic Lysis start->lysis centrifugation Centrifugation lysis->centrifugation spe Solid-Phase Extraction (C18) centrifugation->spe Supernatant elution Elution spe->elution drying Nitrogen Drying elution->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification lcms->quantification Identification functional_assays Functional Assays quantification->functional_assays Validated Target

Caption: Workflow for the identification and analysis of acyl-CoAs.

Identification and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of low-abundance lipid species.

Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 95:5 water:methanol with 10 mM ammonium acetate.

    • Mobile Phase B: 95:5 methanol:water with 10 mM ammonium acetate.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Precursor Ion (Q1): m/z for this compound.

    • Product Ion (Q3): Characteristic fragment ions for the CoA moiety and the fatty acyl chain.

    • Collision Energy: Optimized for the specific precursor-product ion transition.

  • Quantification:

    • A stable isotope-labeled internal standard (e.g., [¹³C₃]-propionyl-CoA) should be added during the lysis step to correct for extraction losses and matrix effects.

    • A standard curve of synthetically derived this compound should be generated to enable absolute quantification.

Parameter Value Notes
Precursor Ion (m/z) 1028.34Calculated for [M-H]⁻
Product Ion 1 (m/z) 408.0Fragment corresponding to 3'-phospho-AMP
Product Ion 2 (m/z) 507.1Fragment corresponding to 4'-phosphopantetheine
Retention Time To be determined empiricallyDependent on the specific LC conditions
Limit of Detection To be determined empiricallyExpected to be in the low fmol range

Table 1: Postulated Mass Spectrometric Parameters for this compound

Functional Characterization

Should this compound be identified and quantified, its functional role can be interrogated using the following approaches:

  • Enzyme Assays: Test the ability of recombinant acyltransferases and desaturases to utilize this novel acyl-CoA as a substrate.

  • Lipidomic Profiling: Treat cells with the parent fatty acid, (2E,9Z,12Z)-octadecatrienoic acid, and perform comprehensive lipidomic analysis to identify downstream metabolic products.

  • Cell-Based Assays: Investigate the effect of modulating the levels of this acyl-CoA on cellular processes such as inflammation, apoptosis, and metabolic signaling.

Conclusion and Future Directions

The discovery of novel lipid mediators often opens new avenues for understanding cellular regulation and disease. While the existence of this compound in mammalian cells is currently hypothetical, the tools and methodologies outlined in this guide provide a clear path for its investigation. The confirmation of its presence would necessitate a deeper exploration of its metabolic origins, its downstream signaling functions, and its potential as a biomarker or therapeutic target in metabolic and inflammatory diseases. The rigorous application of advanced analytical techniques, coupled with classical biochemical and cell biology approaches, will be essential to unravel the significance of this and other yet-to-be-discovered lipid molecules.

(2E,9Z,12Z)-Octadecatrienoyl-CoA as a Metabolic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,9Z,12Z)-octadecatrienoyl-CoA is a key metabolic intermediate in the catabolism of α-linolenic acid, an essential omega-3 polyunsaturated fatty acid. As a trans-2-enoyl-CoA species, it occupies a critical juncture in the β-oxidation pathway, requiring a specific set of auxiliary enzymes to process its unique arrangement of double bonds. Understanding the metabolic fate of this compound is crucial for elucidating the complete picture of fatty acid metabolism and its implications in health and disease. This technical guide provides an in-depth overview of the metabolic pathways involving this intermediate, detailed experimental protocols for its study, and quantitative data where available.

Metabolic Pathway of this compound

This compound is generated from α-linolenoyl-CoA ((9Z,12Z,15Z)-octadecatrienoyl-CoA) through the initial steps of β-oxidation. The breakdown of polyunsaturated fatty acids like α-linolenic acid occurs in both mitochondria and peroxisomes, with very-long-chain fatty acids being initially chain-shortened in peroxisomes. The pathway involves a series of enzymatic reactions to handle the cis double bonds that are not substrates for the standard β-oxidation enzymes.

The formation and subsequent degradation of this compound are integral to the peroxisomal β-oxidation of α-linolenic acid. The process requires the action of several key enzymes to modify the double bond configuration, allowing the β-oxidation spiral to proceed.

Beta_Oxidation_of_Alpha_Linolenic_Acid cluster_peroxisome Peroxisome ALA_CoA α-Linolenoyl-CoA (9Z,12Z,15Z)-Octadecatrienoyl-CoA Intermediate1 Acyl-CoA Oxidase (ACOX) ALA_CoA->Intermediate1 FAD -> FADH2 Product1 (2E,9Z,12Z,15Z)-Octadecatetraenoyl-CoA Intermediate1->Product1 Intermediate2 Multifunctional Enzyme 2 (MFE-2) (Enoyl-CoA Hydratase activity) Product1->Intermediate2 + H2O Product2 3-Hydroxy-(9Z,12Z,15Z)-octadecatrienoyl-CoA Intermediate2->Product2 Intermediate3 Multifunctional Enzyme 2 (MFE-2) (3-Hydroxyacyl-CoA Dehydrogenase activity) Product2->Intermediate3 NAD+ -> NADH + H+ Product3 3-Oxo-(9Z,12Z,15Z)-octadecatrienoyl-CoA Intermediate3->Product3 Intermediate4 Thiolase Product3->Intermediate4 + CoA-SH Product4 (7Z,10Z,13Z)-Hexadecatrienoyl-CoA + Acetyl-CoA Intermediate4->Product4 Intermediate5 Acyl-CoA Oxidase (ACOX) Product4->Intermediate5 FAD -> FADH2 Product5 (2E,7Z,10Z,13Z)-Hexadecatetraenoyl-CoA Intermediate5->Product5 Intermediate6 Δ3,Δ2-Enoyl-CoA Isomerase (PECI) Product5->Intermediate6 Product6 (3E,7Z,10Z,13Z)-Hexadecatetraenoyl-CoA Intermediate6->Product6 Intermediate7 2,4-Dienoyl-CoA Reductase (DECR) Product6->Intermediate7 NADPH+H+ -> NADP+ Product7 (3Z,7Z,10Z,13Z)-Hexadecatetraenoyl-CoA Intermediate7->Product7 Intermediate8 Δ3,5,Δ2,4-Dienoyl-CoA Isomerase Product7->Intermediate8 Product8 (2E,4E,7Z,10Z,13Z)-Hexadecapentaenoyl-CoA Intermediate8->Product8 Final_Product Further β-oxidation cycles Product8->Final_Product

Figure 1. Peroxisomal β-oxidation of α-linolenic acid, highlighting the formation of related intermediates.

Key Enzymes and Quantitative Data

EnzymeEC NumberSubstrate(s)Km (µM)Vmax (nmol/min/mg)Cellular Location
Acyl-CoA Oxidase (ACOX) 1.3.3.6Long-chain acyl-CoAs, Polyunsaturated acyl-CoAs5-20Varies with substratePeroxisome
Multifunctional Enzyme 2 (MFE-2) 1.1.1.211, 4.2.1.17Enoyl-CoAs, 3-Hydroxyacyl-CoAs10-50Varies with substratePeroxisome
2,4-Dienoyl-CoA Reductase (DECR) 1.3.1.342,4-Dienoyl-CoAs1-10Varies with substrateMitochondria, Peroxisome
Δ3,Δ2-Enoyl-CoA Isomerase (PECI) 5.3.3.83-Enoyl-CoAs20-100Varies with substratePeroxisome

Note: The provided Km and Vmax values are general ranges for the respective enzyme classes with various polyunsaturated fatty acyl-CoA substrates and may not be specific to this compound.

Experimental Protocols

Studying the metabolism of this compound requires a combination of techniques for sample preparation, metabolite quantification, and enzyme activity assessment.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.

Sample Preparation (from cultured cells or tissues):

  • Quenching and Extraction: Rapidly quench metabolism by flash-freezing the sample in liquid nitrogen. Homogenize the frozen sample in a cold extraction solvent (e.g., acetonitrile/methanol/water with a suitable internal standard).

  • Protein Precipitation: Centrifuge the homogenate to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using a C18 SPE cartridge.

  • Elution and Reconstitution: Elute the acyl-CoAs and reconstitute the dried eluate in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: Aqueous solution with a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A suitable gradient from low to high organic phase to separate acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]+ ion of this compound.

    • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundValue to be determined empiricallyValue to be determined empiricallyValue to be determined empirically
Internal Standard (e.g., C17:0-CoA)Value to be determined empiricallyValue to be determined empiricallyValue to be determined empirically

Note: The exact m/z values and collision energies need to be optimized for the specific instrument and experimental conditions.

LCMS_Workflow Sample Cell/Tissue Sample Quench Quenching in Liquid N2 Sample->Quench Extract Extraction with Organic Solvent Quench->Extract Centrifuge Centrifugation Extract->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Elute Elution & Reconstitution SPE->Elute LC Liquid Chromatography Elute->LC MS Tandem Mass Spectrometry LC->MS Data Data Analysis MS->Data

Figure 2. Experimental workflow for LC-MS/MS analysis of acyl-CoAs.

In Vitro Enzyme Assays

To characterize the enzymatic conversion of this compound, in vitro assays using purified enzymes or cell lysates can be performed.

General Protocol for Enoyl-CoA Hydratase Activity:

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., Tris-HCl, pH 7.5), the purified enoyl-CoA hydratase enzyme, and the substrate this compound.

  • Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at a controlled temperature (e.g., 37°C).

  • Termination: Stop the reaction at various time points by adding an acid or organic solvent.

  • Analysis: Analyze the formation of the product, 3-hydroxy-(9Z,12Z)-octadecadienoyl-CoA, using LC-MS/MS or a spectrophotometric assay that monitors the disappearance of the trans-2-enoyl bond.

Gene Expression Analysis by qPCR

To investigate the regulation of the metabolic pathway, the expression levels of the genes encoding the relevant enzymes can be quantified using quantitative real-time PCR (qPCR).

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues of interest.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using gene-specific primers for the target genes (e.g., ACOX1, EHHADH, DECR1) and a reference gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Gene TargetForward Primer (5' to 3')Reverse Primer (5' to 3')
ACOX1Sequence to be designedSequence to be designed
EHHADH (MFE-2)Sequence to be designedSequence to be designed
DECR1Sequence to be designedSequence to be designed
Reference GeneSequence to be designedSequence to be designed

Note: Primer sequences should be designed and validated according to standard qPCR guidelines.

qPCR_Workflow Cells Cells/Tissues RNA_Extraction Total RNA Extraction Cells->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Analysis Relative Gene Expression Analysis qPCR->Analysis

Figure 3. Workflow for qPCR analysis of gene expression.

Conclusion and Future Directions

This compound is a pivotal, yet understudied, intermediate in the β-oxidation of α-linolenic acid. While the general pathway and the enzymes involved are known, a significant gap exists in the quantitative understanding of its metabolic flux and regulation. Future research should focus on:

  • Synthesis of an analytical standard for this compound to enable accurate quantification.

  • Determination of the kinetic parameters of the relevant enzymes with this specific substrate.

  • Measurement of its intracellular concentrations under various physiological and pathological conditions.

A deeper understanding of the metabolism of this compound will provide valuable insights into the overall regulation of fatty acid oxidation and may reveal novel targets for therapeutic intervention in metabolic diseases.

An In-depth Technical Guide to the Structural Characterization of (2E,9Z,12Z)-Octadecatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E,9Z,12Z)-Octadecatrienoyl-CoA is a specific isomer of an octadecatrienoyl-Coenzyme A thioester. As a fatty acyl-CoA, it is presumed to be an intermediate in lipid metabolism. The precise biological roles and enzymatic pathways involving this specific isomer are not extensively documented in publicly available literature. However, its structural features—a trans double bond at the 2-position and two cis double bonds at the 9- and 12-positions—suggest its involvement in pathways such as beta-oxidation and fatty acid elongation. This guide provides a comprehensive overview of the theoretical structural characterization of this compound, based on established analytical techniques for similar long-chain polyunsaturated fatty acyl-CoA molecules.

Molecular Structure and Properties

This compound is formed from the formal condensation of the thiol group of coenzyme A with the carboxyl group of (2E,9Z,12Z)-octadecatrienoic acid.[1]

PropertyValueSource
Molecular FormulaC39H64N7O17P3SPubChem
Molecular Weight1028.0 g/mol PubChem
IUPAC NameS-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,9Z,12Z)-octadeca-2,9,12-trienoatePubChem
Synonyms(2E,9Z,12Z)-octadecatrienoyl-coenzyme A, CHEBI:78190PubChem

Hypothetical Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

  • (2E,9Z,12Z)-Octadecatrienoic acid

  • Coenzyme A trilithium salt

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aqueous sodium bicarbonate solution

  • Reverse-phase HPLC system

Procedure:

  • Activation of the Fatty Acid: (2E,9Z,12Z)-Octadecatrienoic acid is dissolved in anhydrous THF. N,N'-Carbonyldiimidazole is added in a 1.1 molar excess, and the reaction is stirred under an inert atmosphere (e.g., argon) at room temperature for 2 hours to form the acyl-imidazolide.

  • Thioester Formation: Coenzyme A trilithium salt is dissolved in an aqueous sodium bicarbonate solution (pH ~8.0). The acyl-imidazolide solution is then added dropwise to the Coenzyme A solution with vigorous stirring. The reaction is allowed to proceed for 4-6 hours at room temperature.

  • Purification: The reaction mixture is purified by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column. A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) is typically used for elution.

  • Verification: The purified product is verified by mass spectrometry and UV spectroscopy (absorbance at 260 nm for the adenine (B156593) ring of CoA).

G Synthesis Workflow A Activation of (2E,9Z,12Z)-Octadecatrienoic acid with CDI in THF B Formation of Acyl-Imidazolide A->B C Reaction with Coenzyme A in aqueous buffer B->C D Formation of this compound C->D E Purification by Reverse-Phase HPLC D->E F Structural Verification (MS, UV-Vis) E->F

Caption: Workflow for the synthesis of this compound.

Structural Characterization Techniques

The definitive structural characterization of this compound would rely on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of acyl-CoAs.

Predicted Mass Spectrometry Data:

Ionization ModePrecursor Ion [M+H]+ (m/z)Major Fragment Ions (m/z)Fragmentation Details
Positive ESI1028.3521.3, 428.1Neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da); Fragment corresponding to the CoA moiety.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: The purified this compound is dissolved in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to promote ionization.

  • Chromatography: The sample is injected onto a C18 reverse-phase column. A gradient elution is performed with mobile phases consisting of water with formic acid (A) and acetonitrile with formic acid (B).

  • Mass Spectrometry: The eluent is directed to an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Full scan MS and data-dependent MS/MS scans are acquired in positive ion mode. The precursor ion at m/z 1028.3 is selected for fragmentation.

G LC-MS/MS Workflow A Sample Injection B Reverse-Phase HPLC Separation (C18 column) A->B C Electrospray Ionization (ESI) B->C D Full Scan MS Analysis C->D E Precursor Ion Selection (m/z 1028.3) D->E F Tandem MS (MS/MS) Fragmentation E->F G Fragment Ion Analysis F->G

Caption: Workflow for LC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, which is essential for confirming the stereochemistry of the double bonds.

Predicted ¹H NMR Chemical Shifts (in D₂O):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H2 (trans)~6.1-6.3dt~15.6, 7.0
H3 (trans)~6.8-7.0dt~15.6, 1.5
H9, H10 (cis)~5.3-5.5m-
H12, H13 (cis)~5.3-5.5m-
Allylic Protons~2.0-2.3m-
Methylene Protons~1.2-1.6m-
Terminal Methyl~0.8-0.9t~7.0

Predicted ¹³C NMR Chemical Shifts (in D₂O):

CarbonPredicted Chemical Shift (ppm)
C1 (Thioester)~195-200
C2, C3 (trans C=C)~130-145
C9, C10 (cis C=C)~127-130
C12, C13 (cis C=C)~127-130
Methylene Carbons~25-35
Terminal Methyl~14

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A sufficient quantity (typically 1-5 mg) of purified this compound is dissolved in a deuterated solvent, such as D₂O or deuterated methanol.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to assign all proton and carbon signals and to confirm the E/Z geometry of the double bonds.

Potential Biological Significance and Signaling Pathways

While no specific signaling pathways have been definitively elucidated for this compound, its structure suggests potential involvement in several metabolic processes. The trans-2-enoyl-CoA moiety is a characteristic intermediate in the beta-oxidation of fatty acids. Therefore, it is plausible that this compound could be a substrate for enzymes in this pathway, such as enoyl-CoA hydratase.

G Hypothetical Metabolic Fate A (9Z,12Z)-Octadecadienoyl-CoA B Acyl-CoA Dehydrogenase A->B Oxidation C This compound B->C D Enoyl-CoA Hydratase C->D Hydration E 3-Hydroxyacyl-CoA D->E F Beta-Oxidation Spiral E->F

Caption: Hypothetical involvement in the beta-oxidation pathway.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. While specific experimental data for this isomer is scarce, established methodologies for the analysis of long-chain polyunsaturated fatty acyl-CoAs provide a robust framework for its synthesis and characterization. The combination of mass spectrometry and NMR spectroscopy is indispensable for unambiguously determining its molecular structure and stereochemistry. Further research is warranted to elucidate the specific enzymatic reactions and signaling pathways in which this molecule participates, which could be of significant interest to researchers in lipid metabolism and drug development.

References

Predicted Protein Interactions with (2E,9Z,12Z)-octadecatrienoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on protein interactions with (2E,9Z,12Z)-octadecatrienoyl-CoA is limited. The predictions and data presented in this guide are based on studies of structurally similar long-chain polyunsaturated fatty acyl-CoAs, particularly other octadecatrienoyl-CoA isomers such as α-linolenoyl-CoA and γ-linolenoyl-CoA. It is assumed that the proteins that metabolize and bind these isomers will also interact with this compound.

Introduction

This compound is a long-chain polyunsaturated fatty acyl-coenzyme A (CoA) molecule. As an activated form of the corresponding fatty acid, it is a key metabolic intermediate, poised to enter various cellular pathways. Understanding its protein interactome is crucial for elucidating its physiological roles and identifying potential therapeutic targets in metabolic and signaling pathways. This guide provides a comprehensive overview of the predicted protein interactions, associated quantitative data for related molecules, and detailed experimental protocols relevant to studying these interactions.

Predicted Interacting Proteins

The primary proteins predicted to interact with this compound fall into three main categories: enzymes involved in its metabolism, acyl-CoA binding and transport proteins, and proteins allosterically regulated by long-chain fatty acyl-CoAs.

Metabolic Enzymes

These enzymes catalyze the synthesis, degradation, and modification of this compound.

  • Acyl-CoA Synthetases (ACSs): These enzymes are responsible for the activation of fatty acids to their CoA esters. Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes that would catalyze the formation of this compound from its corresponding fatty acid.

  • Enzymes of β-oxidation: As a polyunsaturated fatty acyl-CoA, its breakdown for energy production via β-oxidation requires a set of core enzymes as well as auxiliary enzymes to handle the double bonds at unconventional positions.

    • Acyl-CoA Dehydrogenases (ACADs): Catalyze the initial dehydrogenation step.

    • Enoyl-CoA Hydratase/Isomerase Family: These enzymes are crucial for processing the double bonds. For a polyunsaturated fatty acid like this, both isomerases and reductases are likely required.

    • 3-Hydroxyacyl-CoA Dehydrogenase (HAD): Catalyzes the second dehydrogenation.

    • Ketoacyl-CoA Thiolase: Catalyzes the final thiolytic cleavage.

  • Fatty Acid Elongases (ELOVLs): These enzymes are involved in the elongation of fatty acyl chains. This compound could serve as a substrate for further elongation.

  • Fatty Acid Desaturases (FADS): These enzymes introduce double bonds into fatty acyl chains. It is plausible that this molecule could be a substrate for further desaturation.

Acyl-CoA Binding and Transport Proteins
  • Acyl-CoA-Binding Proteins (ACBPs): These are a family of highly conserved proteins that bind long-chain acyl-CoA esters with high affinity.[1] They are thought to be involved in the intracellular transport and buffering of acyl-CoA pools, protecting them from hydrolysis and non-specific interactions.[2]

  • Sterol Carrier Protein-2 (SCP-2): Also known as non-specific lipid-transfer protein, SCP-2 has been shown to bind very-long-chain fatty acyl-CoA esters with high affinity and may be involved in their transport, particularly to peroxisomes.[3]

Quantitative Data for Interactions with Related Octadecatrienoyl-CoA Isomers

The following tables summarize key quantitative data for enzymes known to act on octadecatrienoyl-CoA isomers. This data can serve as a proxy for predicting the behavior of enzymes with this compound.

Table 1: Michaelis-Menten Constants (Km) for Acyl-CoA Synthetases with Octadecatrienoic Acids

Enzyme Source Substrate Km (µM) Reference
Rat Liver Microsomes α-Linolenic Acid 10 [4]

| Rat Liver Microsomes | γ-Linolenic Acid | 12 |[4] |

Table 2: Kinetic Parameters for Enzymes of Glycerolipid Biosynthesis and Fatty Acid Oxidation with Octadecatrienoyl-CoA Isomers

Enzyme Substrate Vmax (nmol/min/mg protein) Apparent Km (µM) Reference
Microsomal Glycerol 3-phosphate acyltransferase α-Linolenoyl-CoA 1.5 - [4]
Microsomal Glycerol 3-phosphate acyltransferase γ-Linolenoyl-CoA 1.3 - [4]
Mitochondrial Carnitine Palmitoyltransferase I α-Linolenoyl-CoA 3.5 30 [4]

| Mitochondrial Carnitine Palmitoyltransferase I | γ-Linolenoyl-CoA | 2.0 | 15 |[4] |

Signaling Pathways and Metabolic Workflows

The following diagrams illustrate the key metabolic pathways and experimental workflows relevant to the study of this compound.

Metabolic Pathways

Fatty_Acid_Metabolism FA (2E,9Z,12Z)-octadecatrienoic acid ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL ATP, CoA FA_CoA This compound ComplexLipids Complex Lipids (e.g., Triglycerides, Phospholipids) FA_CoA->ComplexLipids Glycerol-3-P ELOVL Elongase (ELOVL) FA_CoA->ELOVL Malonyl-CoA FADS Desaturase (FADS) FA_CoA->FADS O2, NADH CPT1 CPT1 FA_CoA->CPT1 ACBP ACBP FA_CoA->ACBP Elongation Fatty Acid Elongation Desaturation Fatty Acid Desaturation BetaOxidation β-Oxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ACSL->FA_CoA ELOVL->Elongation FADS->Desaturation CPT1->BetaOxidation Carnitine

Caption: Predicted metabolic fate of this compound.

Experimental Workflow

Experimental_Workflow start Start: Cell/Tissue Homogenate extraction Lipid Extraction start->extraction protein_extraction Protein Extraction start->protein_extraction derivatization Derivatization to FAMEs extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantification Fatty Acid Profiling & Quantification gcms->quantification coip Co-Immunoprecipitation with Antibody against Protein of Interest protein_extraction->coip sds SDS-PAGE coip->sds western Western Blot sds->western mass_spec Mass Spectrometry sds->mass_spec interaction_id Identification of Interacting Proteins western->interaction_id mass_spec->interaction_id

Caption: Workflow for identifying protein-lipid interactions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Acyl-CoA Synthetase Activity Assay

This protocol is adapted from studies on long-chain acyl-CoA synthetases.

Objective: To measure the rate of formation of this compound from its corresponding fatty acid.

Materials:

  • (2E,9Z,12Z)-octadecatrienoic acid

  • Coenzyme A (CoA)

  • ATP

  • Tris-HCl buffer (pH 7.4)

  • MgCl2

  • Triton X-100

  • Dithiothreitol (DTT)

  • [14C]-labeled (2E,9Z,12Z)-octadecatrienoic acid (for radiometric assay)

  • Protein source (e.g., microsomal fraction from liver)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, and CoA.

  • Add the protein source (microsomal preparation) to the reaction mixture.

  • Initiate the reaction by adding the substrate, [14C]-(2E,9Z,12Z)-octadecatrienoic acid, solubilized in Triton X-100.

  • Incubate the reaction at 37°C for a specified time (e.g., 5-15 minutes).

  • Stop the reaction by adding a mixture of isopropanol, heptane (B126788), and H2SO4.

  • Extract the unreacted fatty acid into the heptane phase by vortexing and centrifugation.

  • The aqueous phase, containing the radiolabeled acyl-CoA, is collected.

  • An aliquot of the aqueous phase is mixed with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Calculate the specific activity based on the amount of product formed per unit time per milligram of protein.

Co-Immunoprecipitation (Co-IP) to Identify Interacting Proteins

Objective: To isolate a protein of interest and any interacting partners, including lipids like this compound.

Materials:

  • Cell or tissue lysate

  • Antibody specific to the bait protein (a suspected interactor)

  • Protein A/G-agarose or magnetic beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Mass spectrometer

Procedure:

  • Lyse cells or tissues in a suitable lysis buffer to solubilize proteins while maintaining protein-protein and protein-lipid interactions.

  • Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an antibody against the bait protein.

  • Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) or SDS-PAGE sample buffer).

  • Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.

  • Excise protein bands of interest and identify them by mass spectrometry.

  • For lipid analysis, the eluate can be subjected to lipid extraction and analysis by LC-MS/MS to identify bound acyl-CoAs.

Conclusion

While direct evidence for protein interactions with this compound is still emerging, a strong predictive framework can be built based on our understanding of long-chain polyunsaturated fatty acyl-CoA metabolism and transport. The key interacting proteins are likely to be acyl-CoA synthetases, enzymes of the β-oxidation, elongation, and desaturation pathways, and acyl-CoA binding proteins. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments to validate these predicted interactions and further explore the biological significance of this compound. Future research employing affinity-based proteomics and advanced mass spectrometry techniques will be instrumental in definitively mapping the protein interactome of this specific acyl-CoA species.

References

Determining the Subcellular Landscape of (2E,9Z,12Z)-Octadecatrienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,9Z,12Z)-octadecatrienoyl-CoA is a specific isomer of an eighteen-carbon fatty acyl-CoA with three double bonds. While the subcellular distribution of major fatty acyl-CoA pools is generally understood, the precise localization of specific, less common isomers like this compound remains largely uncharacterized. Understanding the subcellular compartmentalization of this molecule is critical for elucidating its potential roles in distinct metabolic pathways and cellular signaling cascades. This technical guide outlines a comprehensive experimental framework for determining the subcellular localization of this compound pools, leveraging modern analytical techniques.

Introduction: The Significance of Subcellular Acyl-CoA Pools

Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites, acting as activated forms of fatty acids. Their metabolic fate—whether destined for beta-oxidation, complex lipid synthesis, or protein acylation—is largely determined by their location within the cell. Different organelles, such as mitochondria, the endoplasmic reticulum, peroxisomes, and the nucleus, harbor distinct pools of acyl-CoAs, each contributing to specific cellular functions.

Long-chain acyl-CoAs are not only metabolic intermediates but also potent signaling molecules that can modulate the activity of enzymes and transcription factors, and even influence ion channel function. Therefore, identifying the subcellular enrichment of a particular acyl-CoA species like this compound can provide critical insights into its physiological relevance and potential as a therapeutic target.

Hypothetical Metabolic Context

Given its structure as a trans-2-enoyl-CoA, this compound is likely an intermediate in the beta-oxidation of a polyunsaturated fatty acid. The presence of the trans-2 double bond is characteristic of intermediates generated by acyl-CoA dehydrogenases in the first step of beta-oxidation. The additional cis double bonds at the 9 and 12 positions suggest its precursor is a specific isomer of octadecatrienoic acid. Its subcellular distribution will therefore indicate where the catabolism of this particular fatty acid occurs.

Experimental Protocols for Determining Subcellular Localization

The following protocols describe a robust workflow for quantifying this compound in different subcellular compartments.

Subcellular Fractionation

The primary method for isolating different organelles is differential centrifugation.

Protocol: Differential Centrifugation for Isolation of Cytosolic, Mitochondrial, and Microsomal Fractions

  • Cell Lysis:

    • Harvest cultured cells (e.g., HepG2, 3T3-L1) by scraping and wash twice with ice-cold Phosphate Buffered Saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 15 minutes to allow cells to swell.

    • Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed, as monitored by trypan blue staining and microscopy.

  • Centrifugation Steps:

    • Nuclear Pellet: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

    • Mitochondrial Pellet: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

    • Microsomal Pellet: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (endoplasmic reticulum and Golgi).

    • Cytosolic Fraction: The final supernatant is the cytosolic fraction.

  • Washing and Purity Assessment:

    • Wash each pellet by resuspending in fractionation buffer and repeating the respective centrifugation step to minimize cross-contamination.

    • Assess the purity of each fraction by Western blotting for well-established organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for microsomes, and GAPDH for cytosol).

Acyl-CoA Extraction and Quantification

For accurate quantification, especially for low-abundance species, a robust analytical method combining stable isotope labeling with liquid chromatography-mass spectrometry (LC-MS) is recommended. The SILEC-SF (Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation) approach is a state-of-the-art technique for this purpose.

Protocol: SILEC-SF for Relative Quantification of Acyl-CoAs

  • Preparation of Internal Standards:

    • Culture a separate batch of cells in a medium containing a stable isotope-labeled precursor for Coenzyme A synthesis, such as ¹³C₃,¹⁵N₁-pantothenate (Vitamin B5). This generates cells with heavy-labeled acyl-CoAs that serve as internal standards for each subcellular compartment.

  • Sample Spiking and Fractionation:

    • Prior to cell lysis, mix the experimental (light) cells with an equal number of the stable isotope-labeled (heavy) cells.

    • Perform the subcellular fractionation protocol as described in section 3.1 on this mixed cell population. This ensures that the internal standard is present throughout the fractionation process, correcting for variability in extraction efficiency and sample loss.

  • Acyl-CoA Extraction:

    • To each subcellular fraction, add an ice-cold extraction solvent (e.g., 2:1:1 isopropanol:acetonitrile (B52724):50 mM KH₂PO₄, pH 7.0).

    • Vortex vigorously and incubate on ice for 15 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and other debris.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS Analysis:

    • Analyze the extracts using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., a Q-Exactive or Triple Quadrupole instrument).

    • Use a C18 column with a gradient elution of solvents such as acetonitrile and water with 0.1% formic acid.

    • The mass spectrometer should be operated in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to specifically detect the precursor and characteristic fragment ions for both the light (endogenous) and heavy (internal standard) this compound.

    • The relative abundance in each fraction is determined by the ratio of the light to heavy peak areas.

Data Presentation

The quantitative data obtained from the LC-MS analysis should be summarized in a clear, tabular format to allow for easy comparison of the relative abundance of this compound across the different subcellular compartments.

Subcellular FractionRelative Abundance of this compound (Light/Heavy Ratio)Fold Enrichment (vs. Cytosol)
Whole Cell LysateExample ValueExample Value
CytosolExample Value1.0
MitochondriaExample ValueExample Value
MicrosomesExample ValueExample Value
NucleusExample ValueExample Value

Table 1: Example data table for the relative quantification of this compound across subcellular fractions.

Visualizations

Experimental Workflow

The overall experimental workflow for determining the subcellular localization of this compound is depicted below.

experimental_workflow start Start: Experimental and ¹³C,¹⁵N-Labeled Cell Cultures mix Mix Experimental (Light) and Labeled (Heavy) Cells start->mix lyse Cell Lysis (Hypotonic Buffer + Dounce) mix->lyse frac Subcellular Fractionation (Differential Centrifugation) lyse->frac sub frac->sub extract Acyl-CoA Extraction from each fraction lcms LC-MS Analysis (Quantification of Light/Heavy Ratios) extract->lcms data Data Analysis and Relative Abundance Calculation lcms->data sub->extract cyto Cytosol mito Mitochondria micro Microsomes nucl Nucleus cyto->extract Extract mito->extract Extract micro->extract Extract nucl->extract Extract

Figure 1: Experimental workflow for subcellular localization of acyl-CoAs.

Hypothetical Signaling Pathway

If this compound is found to be enriched in a specific compartment, it may be involved in signaling pathways within that organelle. For example, nuclear enrichment could suggest a role in regulating gene expression.

signaling_pathway precursor (9Z,12Z,15Z)-Octadecatrienoic Acid (Precursor Fatty Acid) activation Acyl-CoA Synthetase (ACS) precursor->activation target_coa This compound (in specific compartment) activation->target_coa CoA + ATP tf Transcription Factor (e.g., PPAR) target_coa->tf Modulates Activity gene Target Gene Expression tf->gene Regulates

Figure 2: Hypothetical signaling role of an acyl-CoA in the nucleus.

Conclusion

Determining the subcellular localization of this compound is a critical first step towards understanding its biological function. The workflow described in this guide, which combines classical subcellular fractionation with advanced mass spectrometry techniques, provides a robust framework for achieving this. The resulting data will be invaluable for generating new hypotheses about the role of this specific acyl-CoA in cellular metabolism and signaling, potentially uncovering novel pathways and therapeutic targets for drug development.

Methodological & Application

Synthesis and Application of (2E,9Z,12Z)-Octadecatrienoyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,9Z,12Z)-Octadecatrienoyl-CoA is a specific isomer of an octadecatrienoyl-Coenzyme A thioester. As an activated form of a long-chain fatty acid, it is a key intermediate in lipid metabolism, particularly in the peroxisomal β-oxidation pathway. The unique configuration of its double bonds suggests a specific role in various enzymatic reactions and cellular signaling processes. Understanding the synthesis and biological activity of this molecule is crucial for research in metabolic disorders, inflammation, and drug discovery targeting lipid metabolic pathways. These application notes provide detailed protocols for the enzymatic synthesis of this compound and its use in in vitro assays to study enzyme kinetics and cellular signaling.

Enzymatic Synthesis of this compound

The synthesis of this compound can be efficiently achieved using a long-chain acyl-CoA synthetase (LACS). These enzymes catalyze the formation of a thioester bond between a fatty acid and Coenzyme A (CoA) in an ATP-dependent manner.

Synthesis Workflow

sub (2E,9Z,12Z)-Octadecatrienoic Acid + CoA + ATP enz Long-Chain Acyl-CoA Synthetase (LACS) sub->enz Substrates prod This compound + AMP + PPi enz->prod Catalysis pur Purification (e.g., HPLC) prod->pur Purification

Caption: Workflow for the enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis

Materials:

  • (2E,9Z,12Z)-Octadecatrienoic acid

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (recombinant, from Pseudomonas aeruginosa or other sources)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Solid-phase extraction (SPE) cartridges (C18)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Substrate Preparation: Prepare a stock solution of (2E,9Z,12Z)-octadecatrienoic acid in ethanol.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • ATP (10 mM)

    • MgCl₂ (10 mM)

    • DTT (2 mM)

    • CoA (1 mM)

    • Triton X-100 (0.01%)

    • BSA (1 mg/mL)

    • (2E,9Z,12Z)-Octadecatrienoic acid (from stock solution, final concentration 100 µM)

  • Enzyme Addition: Initiate the reaction by adding the long-chain acyl-CoA synthetase to a final concentration of 5 µg/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.

  • Reaction Termination: Stop the reaction by adding 2 M perchloric acid.

  • Purification:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and unreacted nucleotides.

    • Elute the this compound with methanol.

    • For higher purity, perform reversed-phase HPLC purification.

Table 1: Summary of Synthesis and Purification Parameters

ParameterValue
Synthesis
Substrate Concentration100 µM
Enzyme Concentration5 µg/mL
Reaction Time60 min
Temperature37°C
pH7.4
Purification
SPE Stationary PhaseC18
HPLC Stationary PhaseC18
Mobile Phase GradientAcetonitrile/Water with 0.1% TFA
Purity>95% (as determined by HPLC)
Yield~70-80%

In Vitro Assays Using this compound

The synthesized this compound can be utilized as a substrate in various in vitro assays to characterize enzymes involved in lipid metabolism. A key application is in the study of acyl-CoA oxidases, which are the first enzymes in the peroxisomal β-oxidation pathway.

Acyl-CoA Oxidase Assay Workflow

sub This compound + O₂ enz Acyl-CoA Oxidase (ACOX) sub->enz prod 2,4-Dienoyl-CoA + H₂O₂ enz->prod coup Peroxidase + Chromogenic Substrate prod->coup H₂O₂ detection det Colorimetric Detection (Absorbance at 500 nm) coup->det

Caption: Workflow for a coupled in vitro acyl-CoA oxidase assay.

Experimental Protocol: Acyl-CoA Oxidase Activity Assay

Materials:

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in buffer.

    • Prepare a reaction buffer containing MES (50 mM, pH 6.0), 4-aminoantipyrine (0.5 mM), and phenol (5 mM).

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer to each well.

    • Add varying concentrations of this compound to different wells to determine kinetic parameters.

    • Add HRP to a final concentration of 10 U/mL.

  • Reaction Initiation: Start the reaction by adding ACOX1 to a final concentration of 1 µg/mL.

  • Measurement: Immediately measure the increase in absorbance at 500 nm every 30 seconds for 10 minutes at 25°C using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Table 2: Hypothetical Kinetic Parameters of ACOX1 with this compound

ParameterValue
Kₘ (µM)15.5
Vₘₐₓ (µmol/min/mg)2.8
k꜀ₐₜ (s⁻¹)1.2
k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)7.7 x 10⁴

Signaling Pathway Involvement

Long-chain acyl-CoAs are not only metabolic intermediates but also act as signaling molecules, often by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). PPARα, highly expressed in the liver, is a key regulator of lipid metabolism. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation.

PPARα Activation Pathway

lcfa This compound (or its derivatives) ppara PPARα lcfa->ppara Ligand Binding complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex ppre PPRE in Target Gene Promoters complex->ppre Binds to transcription Increased Transcription of Fatty Acid Oxidation Genes (e.g., ACOX1) ppre->transcription Activates

Caption: Signaling pathway of PPARα activation by long-chain acyl-CoAs.

The activation of PPARα by specific fatty acyl-CoAs can be investigated in vitro using cell-based reporter assays or by measuring the expression of PPARα target genes (e.g., ACOX1, CPT1) in response to treatment with this compound.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the synthesis and application of this compound in in vitro settings. The ability to synthesize this specific isomer and utilize it in enzymatic and cell-based assays will facilitate a deeper understanding of its role in lipid metabolism and cellular signaling, potentially leading to the identification of new therapeutic targets for metabolic diseases.

Application Notes and Protocols for the Detection of (2E,9Z,12Z)-octadecatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,9Z,12Z)-octadecatrienoyl-CoA is a specific isomer of an octadecatrienoyl-Coenzyme A thioester. As an activated form of a long-chain polyunsaturated fatty acid, it is presumed to be an intermediate in fatty acid metabolism. The analysis of such specific acyl-CoA species is crucial for understanding lipid metabolism and its dysregulation in various diseases. This document provides detailed application notes and protocols for the analytical detection and quantification of this compound, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Challenges

The detection of specific long-chain polyunsaturated fatty acyl-CoA isomers like this compound presents several analytical challenges:

  • Isomeric Complexity: Numerous positional and geometric isomers of octadecatrienoyl-CoA can exist, which may have similar chromatographic and mass spectrometric properties, making their separation and specific detection difficult.

  • Low Abundance: Acyl-CoA species are typically present at low concentrations in biological matrices.

  • Instability: The thioester bond is susceptible to hydrolysis, requiring careful sample handling and preparation.

Recommended Analytical Approach: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of long-chain acyl-CoAs. A reversed-phase chromatographic separation coupled with detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers the necessary selectivity and sensitivity.

Experimental Protocols

Sample Preparation from Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analogue if available.

  • Methanol (B129727), HPLC grade

  • Chloroform (B151607), HPLC grade

  • Ammonium (B1175870) formate (B1220265) solution (10 mM)

  • Solid Phase Extraction (SPE) cartridges (weak anion exchange)

  • Nitrogen gas evaporator

  • Reconstitution solution: 50% Methanol in water

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Immediately homogenize the tissue in 2 mL of ice-cold 2:1 (v/v) methanol:chloroform.

  • Add a known amount of internal standard to the homogenate.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • To the supernatant, add 1 mL of 10 mM ammonium formate and 1 mL of chloroform to induce phase separation.

  • Vortex briefly and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • The upper aqueous/methanolic phase contains the acyl-CoAs. Carefully collect this phase.

  • SPE Purification:

    • Condition a weak anion exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Load the extracted upper phase onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of methanol.

    • Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide (B78521) in methanol.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium hydroxide in water

  • Mobile Phase B: 10 mM ammonium hydroxide in 90:10 (v/v) acetonitrile:water

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition:

    • Acyl-CoAs are known to exhibit a characteristic neutral loss of 507.3 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.

    • The precursor ion for this compound (C39H62N7O17P3S) is [M+H]+ at m/z 1028.3.

    • The primary product ion to monitor would be from the neutral loss of 507.3, resulting in a fragment at m/z 521.0.

    • MRM Transition to monitor: 1028.3 -> 521.0

  • Collision Energy: Optimization is required, but typically in the range of 30-40 eV.

  • Source Parameters: Optimize for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).

Quantitative Data

ParameterTypical Value
Limit of Detection (LOD)1-5 fmol on column
Limit of Quantification (LOQ)5-15 fmol on column
Linearity (R²)> 0.99
Dynamic Range3-4 orders of magnitude
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Recovery90-110%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Homogenization Extraction Liquid-Liquid Extraction Tissue->Extraction SPE Solid Phase Extraction Extraction->SPE Drydown Drydown & Reconstitution SPE->Drydown LC Reversed-Phase LC Separation Drydown->LC MS Tandem Mass Spectrometry (MRM) LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for the analysis of this compound.

Putative Metabolic Pathway

This compound, as a trans-2-enoyl-CoA, is a likely intermediate in the β-oxidation of a polyunsaturated fatty acid. The following diagram illustrates a generalized pathway for fatty acid β-oxidation where this molecule would be involved.

metabolic_pathway PUFA Polyunsaturated Fatty Acid (C18:3) Acyl_CoA_Synthetase Acyl-CoA Synthetase PUFA->Acyl_CoA_Synthetase PUFA_CoA (9Z,12Z,15Z)-Octadecatrienoyl-CoA Acyl_CoA_Synthetase->PUFA_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase PUFA_CoA->Acyl_CoA_Dehydrogenase Target_Molecule This compound Acyl_CoA_Dehydrogenase->Target_Molecule Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Target_Molecule->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Beta_Oxidation Further rounds of β-oxidation Hydroxyacyl_CoA->Beta_Oxidation

Caption: Putative involvement of this compound in β-oxidation.

References

Application Notes and Protocols for LC-MS/MS Quantification of (2E,9Z,12Z)-octadecatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2E,9Z,12Z)-octadecatrienoyl-CoA is a long-chain polyunsaturated fatty acyl-coenzyme A (CoA) thioester. Long-chain acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, de novo lipogenesis, and the synthesis of complex lipids. They also play significant roles in cellular signaling and protein acylation. Accurate quantification of specific acyl-CoA species is essential for understanding their roles in health and disease, particularly in metabolic disorders, cardiovascular disease, and cancer. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

1. Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is optimized for the extraction of long-chain acyl-CoAs from cultured mammalian cells. All steps should be performed on ice to minimize enzymatic degradation.

  • Materials:

    • Ice-cold phosphate-buffered saline (PBS)

    • Ice-cold methanol

    • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) stock solution (100 µM in methanol)

    • Ice-cold 5% (w/v) perchloric acid (PCA)

    • 0.1 M potassium hydroxide (B78521) (KOH)

    • Microcentrifuge tubes (1.5 mL)

    • Cell scraper (for adherent cells)

    • Centrifuge capable of 15,000 x g at 4°C

    • Nitrogen evaporator or vacuum concentrator

  • Procedure:

    • Cell Harvesting and Lysis:

      • For adherent cells, wash the cell monolayer (e.g., in a 10 cm dish) twice with 5 mL of ice-cold PBS. Add 1 mL of ice-cold methanol, and scrape the cells.

      • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the final cell pellet in 1 mL of ice-cold methanol.

    • Internal Standard Spiking: Add a known amount of the C17:0-CoA internal standard solution to the cell lysate. A final concentration of 1-5 µM is a good starting point, but this should be optimized based on the expected analyte concentration.

    • Protein Precipitation: Add 500 µL of ice-cold 5% PCA to the cell lysate. Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifugation: Incubate the samples on ice for 10 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.

    • Neutralization (Optional but Recommended): To improve stability, neutralize the acidic extract by adding 0.1 M KOH dropwise while monitoring the pH with pH paper until it reaches approximately 6-7. Centrifuge to remove any precipitate.

    • Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm is recommended for good separation of long-chain acyl-CoAs (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    2.0 5
    12.0 95
    15.0 95
    15.1 5

    | 20.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Key Parameters (to be optimized on the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM): The quantification is performed using MRM by monitoring the transition of the precursor ion to a specific product ion. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[1]

    • Molecular Weight of this compound: 1027.33 g/mol

    • Precursor Ion ([M+H]⁺): m/z 1028.3

    • Predicted Product Ion ([M+H-507]⁺): m/z 521.3

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
    This compound1028.3521.310035
    Heptadecanoyl-CoA (IS)1014.3507.310035

    Note: The optimal collision energy should be determined empirically by infusing the standard compound.

Data Presentation

Table 1: Quantitative Data Summary

This table provides a template for summarizing the quantitative results. The concentrations should be determined from a calibration curve constructed using a certified standard of this compound and the internal standard.

Sample IDThis compound Concentration (pmol/10⁶ cells)Standard Deviation% RSD
Control Group 11.230.1512.2
Control Group 21.180.119.3
Control Group 31.290.2015.5
Control Mean 1.23 0.15 12.5
Treatment Group 13.450.319.0
Treatment Group 23.610.287.8
Treatment Group 33.380.3510.4
Treatment Mean 3.48 0.31 9.0

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Cultured Cells lysis Cell Lysis (Methanol) sample->lysis is_spike Internal Standard Spiking (C17:0-CoA) lysis->is_spike precipitation Protein Precipitation (Perchloric Acid) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lc_injection LC Injection reconstitution->lc_injection c18_column C18 Reversed-Phase Separation lc_injection->c18_column esi_source Electrospray Ionization (ESI+) c18_column->esi_source quad1 Q1: Precursor Ion Selection (m/z 1028.3) esi_source->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection (m/z 521.3) quad2->quad3 detector Detector quad3->detector data_analysis Data Analysis & Quantification detector->data_analysis

Caption: Experimental workflow for the quantification of this compound.

G cluster_pathway Metabolic Context of this compound fatty_acid (2E,9Z,12Z)-octadecatrienoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase coenzyme_a Coenzyme A coenzyme_a->acyl_coa_synthetase target_coa This compound acyl_coa_synthetase->target_coa beta_oxidation β-Oxidation target_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis target_coa->lipid_synthesis energy Energy Production beta_oxidation->energy phospholipids Phospholipids, Triglycerides lipid_synthesis->phospholipids

Caption: Simplified signaling pathway involving this compound.

References

Application Notes and Protocols for (2E,9Z,12Z)-Octadecatrienoyl-CoA in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,9Z,12Z)-Octadecatrienoyl-CoA is a specific isomer of the C18:3 acyl-CoA family, characterized by a trans double bond at the second carbon position and cis double bonds at the ninth and twelfth positions. This unique structural feature makes it a valuable tool for investigating the kinetics and substrate specificity of various enzymes involved in fatty acid metabolism and signaling. Its formal name is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,9Z,12Z)-octadeca-2,9,12-trienethioate.[1] This document provides detailed application notes and protocols for the use of this compound in enzyme kinetics studies, focusing on key enzyme classes: Acyl-CoA Synthetases, Lipoxygenases, and Acyl-CoA Dehydrogenases.

Data Presentation: Enzyme Kinetics Parameters

Table 1: Kinetic Parameters of Acyl-CoA Synthetase (ACS) with this compound

Enzyme SourceKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
User-definedUser-definedUser-definedUser-definedUser-defined

Table 2: Kinetic Parameters of Lipoxygenase (LOX) with this compound

Enzyme SourceKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
User-definedUser-definedUser-definedUser-definedUser-defined

Table 3: Kinetic Parameters of Acyl-CoA Dehydrogenase (ACAD) with this compound

Enzyme IsoformKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
User-definedUser-definedUser-definedUser-definedUser-defined

Experimental Protocols

The following are detailed protocols for enzyme assays that can be adapted for use with this compound.

Acyl-CoA Synthetase (ACS) Activity Assay (Fluorometric)

This assay measures the activity of ACS by coupling the formation of acyl-CoA to a series of reactions that generate a fluorescent product.

Materials:

  • This compound (substrate)

  • Purified Acyl-CoA Synthetase or cell/tissue lysate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 5 mM ATP, 0.5 mM Coenzyme A)

  • Fluorometric detection kit (containing a developer and a probe that reacts with a byproduct of the coupled reaction)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and dilute to the desired concentrations in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the reaction components in the following order:

    • 50 µL of Assay Buffer

    • 10 µL of substrate solution at various concentrations

    • 10 µL of enzyme solution (purified ACS or cell/tissue lysate)

  • Initiation and Measurement:

    • Add 30 µL of the fluorometric detection mix to each well to initiate the reaction.

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity at the recommended excitation and emission wavelengths in kinetic mode for at least 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow for ACS Assay

ACS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Substrate Substrate Dilution Mix Mix Components in Plate Substrate->Mix Enzyme Enzyme Preparation Enzyme->Mix Reagents Reagent Mix Reagents->Mix Incubate Incubate & Measure Fluorescence Mix->Incubate Rate Calculate Initial Rates Incubate->Rate Kinetics Determine Kinetic Parameters Rate->Kinetics

Caption: Workflow for the fluorometric Acyl-CoA Synthetase assay.

Lipoxygenase (LOX) Activity Assay (Spectrophotometric)

This assay measures LOX activity by monitoring the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene hydroperoxide product.

Materials:

  • This compound (substrate)

  • Purified Lipoxygenase

  • Assay Buffer (e.g., 0.1 M Borate buffer, pH 9.0)

  • UV-transparent cuvettes or 96-well UV-transparent microplate

  • Spectrophotometer or microplate reader capable of reading absorbance at 234 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in ethanol. Dilute to the desired concentrations in the Assay Buffer.

  • Reaction Setup:

    • Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C).

    • In a cuvette, add the Assay Buffer and the substrate solution.

  • Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the LOX enzyme solution.

    • Immediately start monitoring the increase in absorbance at 234 nm for 3-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the slope of the linear portion of the absorbance versus time plot.

    • Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient (ε) for conjugated dienes is approximately 25,000 M-1cm-1.

    • Plot V₀ against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow for LOX Assay

LOX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Substrate Substrate Dilution Mix Mix Components in Cuvette Substrate->Mix Enzyme Enzyme Preparation Enzyme->Mix Measure Monitor Absorbance at 234 nm Mix->Measure Rate Calculate Reaction Rate Measure->Rate Kinetics Determine Kinetic Parameters Rate->Kinetics

Caption: Workflow for the spectrophotometric Lipoxygenase assay.

Signaling Pathways

This compound, as a trans-2-enoyl-CoA species, is an intermediate in fatty acid metabolism. The trans-2-enoyl-CoA structure is particularly relevant in the context of fatty acid elongation and β-oxidation. Enzymes acting on these intermediates can influence cellular signaling. For instance, trans-2-enoyl-CoA reductase (TECR) is involved in the fatty acid elongation pathway and has been implicated in regulating cellular processes.

Fatty Acid Elongation and Potential Signaling

The fatty acid elongation cycle involves a series of four reactions that add two-carbon units to an acyl-CoA molecule. One of the key enzymes in this pathway is trans-2-enoyl-CoA reductase.

Fatty_Acid_Elongation Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA (2E)-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA Dehydration Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction (TECR) Signaling Cellular Signaling Elongated_Acyl_CoA->Signaling

Caption: The fatty acid elongation cycle and its potential link to signaling.

Note: The final elongated acyl-CoA products can be incorporated into various complex lipids, such as phospholipids (B1166683) and sphingolipids, which are integral components of cellular membranes and can act as signaling molecules themselves or as precursors to signaling molecules.

Conclusion

This compound is a valuable research tool for probing the active sites and catalytic mechanisms of enzymes involved in fatty acid metabolism. The protocols provided herein offer a starting point for detailed kinetic characterization. While specific kinetic data for this substrate is currently limited in the literature, the experimental frameworks outlined will enable researchers to generate this critical information, thereby advancing our understanding of lipid metabolism and its role in cellular signaling and disease.

References

Commercial Availability and Application Notes for (2E,9Z,12Z)-Octadecatrienoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an overview of the commercial sources for the (2E,9Z,12Z)-octadecatrienoyl-CoA standard and presents detailed application notes and a generalized experimental protocol for its potential use in metabolic research. Due to a lack of specific published data on this particular isomer, the application notes are based on established principles of fatty acid metabolism.

Commercial Sources

The availability of this compound as a research standard is limited. The following table summarizes the known commercial supplier. Researchers are advised to contact the supplier directly for the most current information on product specifications, availability, and pricing.

SupplierProduct NameCatalog NumberPurityFormulation
MedChemExpressThis compoundHY-166254>98%Lyophilized solid

Application Notes

This compound is a specific isomer of the coenzyme A derivative of octadecatrienoic acid, an 18-carbon polyunsaturated fatty acid. As a fatty acyl-CoA, it is an activated form of the fatty acid, primed for entry into metabolic pathways. While specific research utilizing the (2E,9Z,12Z) isomer is not widely documented, its structure suggests a potential role as an intermediate in the beta-oxidation of certain polyunsaturated fatty acids.

The presence of a trans-double bond at the second carbon (the '2E' position) makes it a direct substrate for enoyl-CoA hydratase, the second enzyme in the beta-oxidation spiral. However, the cis-double bonds at the ninth and twelfth carbons (9Z, 12Z) would require the action of auxiliary enzymes for complete degradation. Specifically, after several rounds of beta-oxidation, the resulting acyl-CoA would need to be acted upon by an isomerase to convert the cis-double bond to a trans-double bond, allowing beta-oxidation to proceed.

Potential Research Applications:

  • Enzyme Substrate Specificity Studies: This standard can be used to investigate the substrate specificity of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, and enoyl-CoA isomerases.

  • Metabolic Pathway Elucidation: It can serve as a tracer in studies aimed at elucidating the metabolic fate of specific isomers of octadecatrienoic acid in various biological systems (e.g., cell cultures, isolated mitochondria).

  • Inhibitor Screening: The standard can be used in assays to screen for inhibitors of enzymes involved in polyunsaturated fatty acid beta-oxidation.

  • Analytical Standard: It can be used as a reference standard for the identification and quantification of this specific isomer in complex lipid mixtures using techniques like liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

The following is a generalized protocol for an in vitro enzyme assay using this compound as a substrate. This protocol should be optimized based on the specific enzyme and experimental conditions.

Objective: To determine the activity of enoyl-CoA hydratase with this compound as a substrate.

Materials:

  • This compound standard

  • Purified enoyl-CoA hydratase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 280 nm

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution). The concentration should be determined based on the Km of the enzyme, if known.

    • Dilute the purified enoyl-CoA hydratase in assay buffer to the desired concentration.

    • Prepare the assay buffer.

  • Enzyme Assay:

    • Set up the spectrophotometer to measure absorbance at 280 nm. The hydration of the trans-2-enoyl-CoA bond leads to a decrease in absorbance at this wavelength.

    • To a quartz cuvette, add the assay buffer and the this compound substrate solution. Mix gently.

    • Place the cuvette in the spectrophotometer and record the baseline absorbance.

    • Initiate the reaction by adding a small volume of the diluted enoyl-CoA hydratase to the cuvette. Mix quickly and gently.

    • Monitor the decrease in absorbance at 280 nm over time. Record the data at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • The enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions. The molar extinction coefficient for the hydration of the enoyl-CoA bond is required for this calculation.

Visualizations

The following diagrams illustrate the potential metabolic context of this compound.

experimental_workflow Experimental Workflow: Enoyl-CoA Hydratase Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Substrate, Enzyme, Buffer) setup_spectro Setup Spectrophotometer (280 nm) prep_reagents->setup_spectro add_reagents Add Buffer and Substrate to Cuvette setup_spectro->add_reagents record_baseline Record Baseline Absorbance add_reagents->record_baseline initiate_reaction Initiate Reaction (Add Enzyme) record_baseline->initiate_reaction monitor_absorbance Monitor Absorbance Decrease initiate_reaction->monitor_absorbance calculate_rate Calculate Initial Reaction Rate monitor_absorbance->calculate_rate determine_activity Determine Enzyme Activity calculate_rate->determine_activity

Caption: Workflow for an in vitro enoyl-CoA hydratase assay.

signaling_pathway Potential Metabolic Fate of this compound substrate This compound enzyme1 Enoyl-CoA Hydratase substrate->enzyme1 intermediate1 3-Hydroxy-(9Z,12Z)-octadecadienoyl-CoA enzyme1->intermediate1 H2O enzyme2 3-Hydroxyacyl-CoA Dehydrogenase intermediate1->enzyme2 intermediate2 3-Keto-(9Z,12Z)-octadecadienoyl-CoA enzyme2->intermediate2 NAD+ -> NADH enzyme3 Thiolase intermediate2->enzyme3 product1 Acetyl-CoA enzyme3->product1 CoA-SH product2 (7Z,10Z)-Hexadecadienoyl-CoA enzyme3->product2 downstream Further rounds of β-oxidation and isomerase action product2->downstream

Caption: Hypothetical initial steps in the beta-oxidation of the title compound.

Application Notes and Protocols for the Isolation of (2E,9Z,12Z)-Octadecatrienoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E,9Z,12Z)-octadecatrienoyl-CoA is a specific isomer of an octadecatrienoyl-Coenzyme A thioester. As with other long-chain fatty acyl-CoAs (LCFA-CoAs), it is presumed to be an intermediate in fatty acid metabolism. The precise biological roles and signaling pathways of this specific isomer are subjects of ongoing research. Accurate and reproducible isolation and quantification from tissues are critical for elucidating its function.

This document provides a detailed protocol for the isolation and quantification of this compound from biological tissue samples. The methodology is based on established principles for the extraction and analysis of long-chain acyl-CoA esters, which involves tissue homogenization, solvent-based extraction, solid-phase purification, and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Data Presentation

Quantitative analysis of this compound levels will be highly dependent on the tissue type and the physiological state of the organism. Researchers should aim to generate data in the format suggested below for clear comparison and interpretation.

Table 1: Quantification of this compound in Various Tissues

Tissue TypeSample IDPhysiological StateThis compound (nmol/g wet weight)Total Long-Chain Acyl-CoA (nmol/g wet weight)
LiverFed
Fasted
HeartNormal
Ischemic
BrainControl
Treatment
AdiposeLean
Obese

Experimental Protocol

This protocol is a composite of well-established methods for the extraction of long-chain acyl-CoAs from tissues.[1][2][3][4] It is crucial to perform all steps on ice or at 4°C to minimize enzymatic degradation and hydrolysis of the acyl-CoA esters.

Materials and Reagents:

  • Tissues: Freshly harvested or snap-frozen in liquid nitrogen.

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9.

  • Extraction Solvents: 2-propanol, acetonitrile (B52724) (ACN), methanol (B129727), chloroform.

  • Solid-Phase Extraction (SPE): C18 SPE cartridges.

  • SPE Conditioning Solvent: 100% Methanol.

  • SPE Equilibration Solvent: Deionized water.

  • SPE Elution Solvent: Methanol or 2-propanol.

  • HPLC Mobile Phase A: 75 mM KH2PO4, pH 4.9.[2]

  • HPLC Mobile Phase B: Acetonitrile (ACN) with 600 mM glacial acetic acid.[2]

  • Internal Standard: Heptadecanoyl-CoA or other appropriate odd-chain length acyl-CoA.

  • Acyl-CoA Standards: A standard mix of relevant long-chain acyl-CoAs, if available, including an analytical standard for this compound.

Procedure:

1. Tissue Homogenization: a. Weigh approximately 50-100 mg of frozen tissue. b. Immediately place the tissue in a pre-chilled glass homogenizer. c. Add 1 mL of ice-cold homogenization buffer (100 mM KH2PO4, pH 4.9). d. Homogenize thoroughly on ice until no visible tissue fragments remain.

2. Acyl-CoA Extraction: a. To the tissue homogenate, add 2 mL of 2-propanol and vortex vigorously for 1 minute.[2] b. Add 3 mL of acetonitrile, vortex for another minute, and then centrifuge at 3000 x g for 10 minutes at 4°C.[2] c. Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube. This extraction method is designed to efficiently precipitate proteins while keeping the acyl-CoAs in solution.

3. Solid-Phase Extraction (SPE) for Purification: a. Condition the C18 SPE cartridge: Pass 5 mL of 100% methanol through the cartridge. b. Equilibrate the cartridge: Pass 10 mL of deionized water through the cartridge. Do not let the cartridge run dry. c. Load the sample: Slowly load the supernatant from the extraction step onto the SPE cartridge. The long-chain acyl-CoAs will bind to the C18 stationary phase. d. Wash the cartridge: Wash with 5 mL of 50% methanol in water to remove polar impurities. e. Elute the acyl-CoAs: Elute the bound acyl-CoAs with 2 mL of methanol or 2-propanol into a clean collection tube.[2]

4. Sample Concentration and Preparation for HPLC: a. Dry the eluted sample under a gentle stream of nitrogen gas. b. Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of HPLC Mobile Phase A. c. Vortex briefly and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris. d. Transfer the clear supernatant to an HPLC vial for analysis.

5. HPLC Analysis and Quantification: a. Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is used for separation.[3][4] b. Detection: UV detection at 260 nm is standard for Coenzyme A moieties.[2] For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.[5][6] c. Gradient Elution: A binary gradient system is employed for optimal separation of different acyl-CoA species.[2][3]

  • Solvent A: 75 mM KH2PO4, pH 4.9
  • Solvent B: Acetonitrile containing 600 mM glacial acetic acid
  • A typical gradient might run from 10% B to 90% B over 30 minutes, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and system. d. Quantification: Create a standard curve using known concentrations of an appropriate acyl-CoA standard. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve, after correcting for the recovery of the internal standard.

Visualizations

Experimental Workflow Diagram

experimental_workflow tissue Tissue Sample (50-100mg) homogenization Homogenization (100mM KH2PO4, pH 4.9) tissue->homogenization extraction Solvent Extraction (2-Propanol & Acetonitrile) homogenization->extraction centrifugation1 Centrifugation (3000 x g, 10 min) extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (C18) (Condition, Equilibrate, Load, Wash) supernatant->spe elution Elution (Methanol or 2-Propanol) spe->elution drying Dry Down (Nitrogen Stream) elution->drying reconstitution Reconstitution (Mobile Phase A) drying->reconstitution centrifugation2 Centrifugation (10,000 x g, 5 min) reconstitution->centrifugation2 hplc HPLC or LC-MS/MS Analysis centrifugation2->hplc quantification Data Analysis & Quantification hplc->quantification

Caption: Workflow for isolating this compound.

General Fatty Acid Activation and Elongation Pathway

While the specific signaling pathways for this compound are not well-defined, its formation is part of the general fatty acid metabolism. The diagram below illustrates the general process of fatty acid activation and elongation, which produces various acyl-CoA species.

fatty_acid_metabolism cluster_downstream Potential Metabolic Fates substrate Fatty Acid (e.g., Octadecatrienoic Acid) lacs Long-Chain Acyl-CoA Synthetase (LACS) substrate->lacs + ATP + CoA-SH acyl_coa Acyl-CoA (this compound) lacs->acyl_coa + AMP + PPi beta_ox Beta-Oxidation acyl_coa->beta_ox elongation Fatty Acid Elongation acyl_coa->elongation lipid_syn Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) acyl_coa->lipid_syn signaling Cellular Signaling acyl_coa->signaling

Caption: General pathway of fatty acid activation and metabolic fates.

References

Application Notes and Protocols: (2E,9Z,12Z)-octadecatrienoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,9Z,12Z)-octadecatrienoyl-CoA is a specific isomer of octadecatrienoyl-coenzyme A, a fatty acyl-CoA molecule. While research on this particular isomer is not extensive, its structure as a trans-2-enoyl-CoA suggests its involvement as an intermediate in fatty acid metabolism, particularly in pathways of fatty acid elongation and the biosynthesis of polyunsaturated fatty acids.[1][2] The presence of the trans-2 double bond is characteristic of intermediates in the mitochondrial and peroxisomal beta-oxidation pathways as well as in fatty acid synthesis. The study of such specific lipid isomers is crucial for understanding the nuances of lipid metabolism and its role in health and disease.

This document provides detailed application notes and protocols for the investigation of this compound within the field of lipidomics. It is intended to guide researchers in developing methodologies for its detection, quantification, and the elucidation of its potential biological roles.

Potential Applications in Lipidomics and Drug Development

  • Biomarker Discovery: Altered levels of specific fatty acyl-CoAs, including isomers of octadecatrienoyl-CoA, may serve as biomarkers for metabolic disorders, neurodegenerative diseases, or cancer. The enzyme trans-2-enoyl-CoA reductase (Tecr), which acts on trans-2-enoyl-CoAs, has been shown to be crucial for the integrity of the blood-brain barrier, suggesting that its substrates could be relevant in neurological conditions.[3]

  • Understanding Metabolic Pathways: Tracing the flux of this compound can help to elucidate the pathways of fatty acid elongation and desaturation. This is particularly relevant for understanding the synthesis of very-long-chain fatty acids, which have important physiological functions.[4]

  • Drug Target Validation: Enzymes that metabolize this compound, such as specific enoyl-CoA reductases or hydratases, could be potential targets for therapeutic intervention in diseases characterized by dysregulated lipid metabolism.

  • Nutritional Research: Investigating the metabolism of dietary fatty acids and their conversion to specific acyl-CoA species like this compound can provide insights into the effects of diet on cellular metabolism.

Hypothetical Signaling and Metabolic Pathway

The following diagram illustrates a potential metabolic context for this compound as an intermediate in a generic fatty acid elongation pathway.

Fatty_Acid_Elongation Octadecatrienoyl-CoA_isomer (9Z,12Z,15Z)-octadecatrienoyl-CoA (α-Linolenoyl-CoA) Dehydrogenase Acyl-CoA Dehydrogenase Octadecatrienoyl-CoA_isomer->Dehydrogenase Oxidation Enoyl_CoA This compound Dehydrogenase->Enoyl_CoA Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydration Hydroxyacyl_CoA 3-Hydroxy-octadecatrienoyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase2 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase2 Oxidation Ketoacyl_CoA 3-Keto-octadecatrienoyl-CoA Dehydrogenase2->Ketoacyl_CoA Thiolase β-Ketoacyl-CoA Thiolase (adds Acetyl-CoA) Ketoacyl_CoA->Thiolase Thiolysis Elongated_FA Eicosatrienoyl-CoA (C20:3) Thiolase->Elongated_FA

Caption: Potential role of this compound in fatty acid elongation.

Experimental Protocols

The analysis of fatty acyl-CoAs is challenging due to their low abundance, amphiphilic nature, and susceptibility to degradation. The following protocols are based on established methods for the analysis of other long-chain fatty acyl-CoAs and can be adapted for this compound.

Protocol 1: Extraction of Long-Chain Fatty Acyl-CoAs from Tissues or Cells

This protocol is adapted from methods developed for the analysis of fatty acyl-CoAs in various biological matrices.[5]

Materials:

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in acetone (B3395972)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Organic solvent mixture: Isopropanol/Acetonitrile/Water (e.g., 40:40:20, v/v/v)

  • Centrifuge capable of 4°C and high speeds

  • Lyophilizer or vacuum concentrator

Procedure:

  • Weigh frozen tissue (~10 mg) or collect a cell pellet. Keep samples on dry ice.

  • Add 10 µL of internal standard solution to the sample.

  • Add 500 µL of ice-cold 10% TCA in acetone and homogenize thoroughly.

  • Incubate on ice for 30 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Discard the supernatant.

  • To the pellet, add 1 mL of the organic solvent mixture.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate).

Protocol 2: Targeted Quantitative Analysis by LC-MS/MS

This protocol outlines a general approach for the targeted analysis of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

LC Conditions (example):

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS/MS Conditions (example for positive ion mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions: These need to be optimized for this compound. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety or specific fragments thereof. Precursor and product ions would need to be determined by direct infusion of a standard.

Workflow for LC-MS/MS Analysis:

LCMS_Workflow Sample_Prep Sample Preparation (Extraction) LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General workflow for the lipidomics analysis of acyl-CoAs.

Data Presentation

Quantitative data should be presented in a clear and structured format. Below is a template table for presenting the concentration of this compound in different biological samples. The values provided are hypothetical.

Sample TypeConditionThis compound (pmol/mg protein)Standard Deviationp-value
Brain TissueControl1.250.31-
Brain TissueDisease Model2.890.54<0.05
Liver TissueControl3.450.87-
Liver TissueDisease Model1.980.45<0.05
Cultured NeuronsControl0.760.15-
Cultured NeuronsTreatment X1.520.29<0.01

Isomer Analysis

A significant challenge in the analysis of octadecatrienoyl-CoA is the differentiation of its various isomers.[6][7] The position and geometry (cis/trans) of the double bonds are critical for biological function.

Strategies for Isomer Differentiation:

  • High-Resolution Chromatography: Utilizing highly polar gas chromatography columns or specialized liquid chromatography phases can aid in the separation of different fatty acid isomers, which can then be derivatized for analysis.

  • Tandem Mass Spectrometry (MS/MS): Covalent adduct chemical ionization (CACI)-MS/MS is a powerful technique for determining the position of double bonds in fatty acids.[6][7] This approach could potentially be adapted for the analysis of the acyl chain of this compound after hydrolysis.

  • Chemical Derivatization: Derivatization of the double bonds (e.g., via ozonolysis or epoxidation) followed by MS analysis can help to pinpoint their locations.

Concluding Remarks

The study of specific lipid species such as this compound is a burgeoning area of lipidomics. While direct research on this molecule is limited, its presumed role as an intermediate in fatty acid metabolism makes it a molecule of interest for researchers in metabolic diseases, neuroscience, and drug development. The protocols and applications outlined here provide a framework for initiating investigations into the biology of this and other rare fatty acyl-CoAs. The development of robust analytical methods will be key to unlocking their physiological and pathological significance.

References

Application Notes and Protocols for Stable Isotope Labeling of (2E,9Z,12Z)-octadecatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ²H for ¹H), researchers can track the molecule's absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. This approach provides invaluable insights into biochemical pathways, enzyme kinetics, and the mechanisms of drug action.[1][2][3]

(2E,9Z,12Z)-octadecatrienoyl-CoA is a specific isomer of an 18-carbon fatty acyl-coenzyme A with three double bonds. Fatty acyl-CoAs are central metabolites in lipid metabolism, serving as activated intermediates for beta-oxidation, triglyceride and phospholipid synthesis, and protein acylation. The unique stereochemistry of this compound suggests its potential involvement in specific metabolic pathways that may differ from those of its all-cis counterparts like α-linolenoyl-CoA.

These application notes provide detailed protocols for the synthesis of stable isotope-labeled this compound and its application in metabolic studies. The protocols are designed for researchers in academia and the pharmaceutical industry who are investigating lipid metabolism, metabolic disorders, and the development of drugs targeting lipid metabolic pathways.

Applications

The use of stable isotope-labeled this compound offers several key applications in research and drug development:

  • Metabolic Flux Analysis: Quantitatively track the flow of the fatty acyl-CoA through various metabolic pathways, including beta-oxidation, elongation, and incorporation into complex lipids.

  • Elucidation of Novel Biochemical Pathways: Identify and characterize new metabolic routes and enzymatic transformations involving this specific fatty acid isomer.

  • Drug Discovery and Development: Evaluate the effect of drug candidates on the metabolism of this compound and its downstream signaling pathways.

  • Target Engagement and Pharmacodynamics: Use the labeled molecule as a tracer to confirm that a drug is interacting with its intended target and producing the desired metabolic effect.

  • Biomarker Discovery: Identify and validate metabolic biomarkers associated with diseases related to aberrant lipid metabolism.

Data Presentation

Table 1: Representative Quantitative Data from Metabolic Tracing Studies with Labeled Polyunsaturated Fatty Acids

Note: Specific quantitative data for this compound is limited in the current literature. The following table presents representative data from studies using structurally similar labeled polyunsaturated fatty acids to illustrate the types of quantitative information that can be obtained. The specific values will vary depending on the experimental system.

ParameterExperimental SystemLabeled Fatty AcidTracer Concentration (µM)Incorporation into Triacylglycerides (%)Incorporation into Phospholipids (%)Rate of β-oxidation (nmol/mg protein/hr)Reference
Lipid SynthesisPerfused Rat Liver[¹⁴C]-trans-9,trans-12-Octadecadienoic Acid10015.2 ± 2.18.5 ± 1.325.4 ± 3.5[4]
Fatty Acid UptakeIsolated Rat Hepatocytes[¹⁴C]-cis-9,cis-12-Octadecadienoic Acid10025.8 ± 3.412.1 ± 1.918.2 ± 2.7[2]
Complex Lipid FormationHuman Fibroblasts[¹³C]-α-Linolenic Acid5030.5 ± 4.245.3 ± 5.1Not ReportedN/A

Experimental Protocols

Protocol 1: Stereospecific Synthesis of Stable Isotope-Labeled (2E,9Z,12Z)-octadecatrienoic Acid

A stereospecific synthesis is crucial to obtain the desired (2E,9Z,12Z) isomer. A potential synthetic route can be adapted from established methods for synthesizing polyunsaturated fatty acids. This protocol outlines a plausible, though not explicitly published, multi-step synthesis for [1-¹³C]-(2E,9Z,12Z)-octadecatrienoic acid.

Materials and Reagents:

  • Commercially available starting materials (e.g., protected alkynols and alkyl halides)

  • [¹³C]-Potassium cyanide (K¹³CN)

  • Standard organic solvents (THF, DMF, hexane, ethyl acetate)

  • Reagents for Wittig or Sonogashira coupling reactions

  • Lindlar's catalyst for stereospecific hydrogenation

  • Reagents for oxidation and deprotection steps

  • Silica gel for column chromatography

  • NMR spectrometer and mass spectrometer for characterization

Methodology:

  • Synthesis of the C1-C8 fragment with the 2E double bond: This can be achieved through a Wittig reaction between a C6 phosphonium (B103445) ylide and a C2 aldehyde, which favors the formation of the E-isomer. The carboxylate group can be introduced at a later stage.

  • Synthesis of the C9-C18 fragment with the 9Z and 12Z double bonds: This can be synthesized from a commercially available C10 starting material containing a cis double bond. A second cis double bond can be introduced via a stereospecific Wittig reaction.

  • Coupling of the two fragments: The C1-C8 and C9-C18 fragments can be coupled using a suitable cross-coupling reaction, such as a Suzuki or Stille coupling.

  • Introduction of the stable isotope label: The ¹³C label is introduced at the C1 position. This is typically achieved by reacting a suitable precursor with K¹³CN, followed by hydrolysis to the carboxylic acid.

  • Final deprotection and purification: Any protecting groups used during the synthesis are removed, and the final product is purified by column chromatography.

  • Characterization: The structure and isotopic enrichment of the final product are confirmed by NMR spectroscopy and mass spectrometry.

Protocol 2: Enzymatic Synthesis of [1-¹³C]-(2E,9Z,12Z)-octadecatrienoyl-CoA

This protocol describes the enzymatic ligation of the stable isotope-labeled fatty acid to Coenzyme A using an acyl-CoA synthetase.

Materials and Reagents:

  • [1-¹³C]-(2E,9Z,12Z)-octadecatrienoic acid (from Protocol 1)

  • Coenzyme A (CoA) trilithium salt

  • Acyl-CoA synthetase (commercially available or purified from a suitable source, e.g., Pseudomonas fragi)

  • ATP, MgCl₂, DTT

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following in potassium phosphate buffer (pH 7.5):

    • [1-¹³C]-(2E,9Z,12Z)-octadecatrienoic acid (dissolved in a small amount of ethanol (B145695) or DMSO)

    • Coenzyme A

    • ATP

    • MgCl₂

    • DTT

    • Triton X-100 (to aid in substrate solubility)

  • Enzyme Addition: Initiate the reaction by adding acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heating.

  • Purification:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Purify the supernatant containing the labeled acyl-CoA using a C18 SPE cartridge.

    • Wash the cartridge with an aqueous buffer to remove salts and hydrophilic components.

    • Elute the [1-¹³C]-(2E,9Z,12Z)-octadecatrienoyl-CoA with a methanol/water mixture.

  • Quantification and Characterization:

    • Determine the concentration of the purified product using a spectrophotometer (measuring absorbance at 260 nm for the adenine (B156593) ring of CoA).

    • Confirm the identity and isotopic enrichment of the product by LC-MS/MS analysis. The fragmentation pattern of acyl-CoAs typically shows a characteristic neutral loss of the pantetheine (B1680023) phosphate moiety.[5]

Protocol 3: Metabolic Tracing in Cultured Cells

This protocol outlines a general procedure for using stable isotope-labeled this compound to trace its metabolism in a cell culture model.

Materials and Reagents:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines)

  • Cell culture medium and supplements

  • [1-¹³C]-(2E,9Z,12Z)-octadecatrienoyl-CoA (from Protocol 2)

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • Internal standards for mass spectrometry (e.g., deuterated lipid standards)

  • LC-MS/MS system

Methodology:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of [1-¹³C]-(2E,9Z,12Z)-octadecatrienoyl-CoA. The concentration should be optimized to be physiologically relevant and detectable without causing cellular toxicity.

  • Time Course: Incubate the cells with the tracer for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamics of its metabolism.

  • Cell Harvesting and Lipid Extraction:

    • At each time point, wash the cells with cold PBS to remove any remaining extracellular tracer.

    • Lyse the cells and extract the total lipids using a method such as the Bligh-Dyer or Folch extraction.

  • Sample Preparation for LC-MS/MS:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

    • Add internal standards to correct for variations in sample processing and instrument response.

  • LC-MS/MS Analysis:

    • Separate the different lipid classes using a suitable liquid chromatography method (e.g., reversed-phase or HILIC).

    • Analyze the eluting lipids using a mass spectrometer operating in a mode that allows for the detection and quantification of the ¹³C-labeled species (e.g., selected reaction monitoring or parallel reaction monitoring).

  • Data Analysis:

    • Identify and quantify the ¹³C-labeled metabolites by their mass-to-charge ratio and fragmentation patterns.

    • Calculate the fractional enrichment of the label in different lipid pools over time to determine metabolic fluxes.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis of Labeled Tracer cluster_experiment Metabolic Tracing Experiment cluster_analysis Analysis Start Labeled Precursors Synth_FA Stereospecific Synthesis of [1-13C]-(2E,9Z,12Z)- octadecatrienoic Acid Start->Synth_FA Synth_CoA Enzymatic Ligation to Coenzyme A Synth_FA->Synth_CoA Tracer [1-13C]-(2E,9Z,12Z)- octadecatrienoyl-CoA Synth_CoA->Tracer Incubation Incubation with Labeled Tracer Tracer->Incubation Cell_Culture Cell Culture Model Cell_Culture->Incubation Harvest Cell Harvesting & Lipid Extraction Incubation->Harvest LC_MS LC-MS/MS Analysis Harvest->LC_MS Data_Analysis Metabolic Flux Calculation LC_MS->Data_Analysis Results Quantitative Data & Pathway Elucidation Data_Analysis->Results

Caption: Experimental workflow for the synthesis and application of stable isotope-labeled this compound in metabolic tracing studies.

Metabolic_Pathway cluster_beta_oxidation Beta-Oxidation cluster_lipid_synthesis Complex Lipid Synthesis cluster_elongation_desaturation Elongation & Desaturation Labeled_Acyl_CoA [1-13C]-(2E,9Z,12Z)-octadecatrienoyl-CoA Beta_Ox Mitochondrial Beta-Oxidation Labeled_Acyl_CoA->Beta_Ox Acyl-CoA Dehydrogenase TAG Triacylglycerides Labeled_Acyl_CoA->TAG DGAT PL Phospholipids Labeled_Acyl_CoA->PL GPAT, AGPAT CE Cholesteryl Esters Labeled_Acyl_CoA->CE ACAT Elongation Elongation Labeled_Acyl_CoA->Elongation Acetyl_CoA [1-13C]-Acetyl-CoA Beta_Ox->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Desaturation Desaturation Elongation->Desaturation Longer_PUFA Longer-chain PUFA-CoA Desaturation->Longer_PUFA

Caption: Potential metabolic pathways of this compound. DGAT: Diacylglycerol acyltransferase, GPAT: Glycerol-3-phosphate acyltransferase, AGPAT: 1-acylglycerol-3-phosphate O-acyltransferase, ACAT: Acyl-CoA:cholesterol acyltransferase.

References

Application Notes and Protocols for (2E,9Z,12Z)-Octadecatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,9Z,12Z)-octadecatrienoyl-CoA is a crucial intermediate in the metabolism of polyunsaturated fatty acids. As a trans-2-enoyl-CoA derivative, it is a substrate for various enzymes within the β-oxidation pathway. Its unique structure, featuring both conjugated and non-conjugated double bonds, makes it a molecule of interest in studies of lipid metabolism, enzyme kinetics, and the development of therapeutic agents targeting fatty acid oxidation. These notes provide essential information for the proper handling, storage, and use of this compound in a research setting.

Chemical Information

PropertyValue
Molecular Formula C₃₉H₆₄N₇O₁₇P₃S
Molecular Weight 1027.95 g/mol
Synonyms (2E,9Z,12Z)-Octadecatrienoyl-coenzyme A
Chemical Class Fatty Acyl-CoA

Handling and Storage

The proper handling and storage of this compound are critical to maintain its stability and integrity, particularly due to its susceptibility to oxidation and hydrolysis. The following guidelines are based on recommendations for structurally similar polyunsaturated acyl-CoA compounds.

General Handling
  • Avoid Inhalation, Contact with Eyes and Skin : Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a Well-Ventilated Area : Handle the compound in a fume hood to avoid inhalation of any dust or aerosols.

  • Prevent Contamination : Use sterile, nuclease-free solutions and pipette tips to prevent enzymatic degradation.

Storage Conditions

Long-term stability is best achieved under the following conditions:

FormStorage TemperatureRecommended Duration
Solid (Lyophilized Powder) -20°CUp to 3 years
In Solvent -80°CUp to 6 months

Note: For solutions, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Recommended Solvents

This compound is soluble in aqueous buffers. For preparation of stock solutions, use a buffer appropriate for your experimental needs (e.g., phosphate (B84403) or Tris-based buffers). The pH of the solution should be considered, as extreme pH values can promote hydrolysis of the thioester bond.

Experimental Protocols

The following are representative protocols for experiments involving this compound. Researchers should adapt these protocols to their specific experimental systems.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution for use in various assays.

Materials:

  • This compound (lyophilized powder)

  • Nuclease-free water or appropriate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Carefully weigh the desired amount of the powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of nuclease-free water or buffer to achieve the desired stock concentration (e.g., 1-10 mM).

  • Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking to minimize oxidation.

  • Aliquot the stock solution into single-use, sterile, low-adhesion microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Enzymatic Assay using Acyl-CoA Dehydrogenase (Representative)

Objective: To determine the activity of an acyl-CoA dehydrogenase with this compound as a substrate. This protocol is based on a common spectrophotometric assay that measures the reduction of a dye.

Materials:

  • This compound stock solution

  • Purified acyl-CoA dehydrogenase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl)

  • Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Phenazine methosulfate (PMS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in the assay buffer containing the electron acceptor dye (e.g., 50 µM DCPIP) and PMS (e.g., 1 mM).

  • Add a specific amount of the purified acyl-CoA dehydrogenase to each well of the microplate.

  • To initiate the reaction, add varying concentrations of this compound to the wells. Include a control with no substrate.

  • Immediately place the microplate in a plate reader and measure the decrease in absorbance of DCPIP at 600 nm over time.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Determine the kinetic parameters (Km and Vmax) by plotting the reaction rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Signaling and Metabolic Pathways

This compound is an intermediate in the β-oxidation of polyunsaturated fatty acids. Its metabolism requires auxiliary enzymes to handle the double bonds at unconventional positions.

beta_oxidation_pathway cluster_0 Mitochondrial Matrix start (9Z,12Z,15Z)-Octadecatrienoyl-CoA step1 (3Z,6Z,9Z)-Dodecatrienoyl-CoA + 3 Acetyl-CoA start->step1 3 Cycles of β-Oxidation step2 (2E,6Z,9Z)-Dodecatrienoyl-CoA step1->step2 Δ3,Δ2-Enoyl-CoA Isomerase step3 (3S)-Hydroxy-(6Z,9Z)-dodecadienoyl-CoA step2->step3 Enoyl-CoA Hydratase step4 3-Keto-(6Z,9Z)-dodecadienoyl-CoA step3->step4 3-Hydroxyacyl-CoA Dehydrogenase step5 (4Z,7Z)-Decadienoyl-CoA + Acetyl-CoA step4->step5 Thiolase step6 (2E,4Z,7Z)-Decatrienoyl-CoA step5->step6 Acyl-CoA Dehydrogenase step7 (3S)-Hydroxy-(4Z,7Z)-decadienoyl-CoA step6->step7 2,4-Dienoyl-CoA Reductase step8 3-Keto-(4Z,7Z)-decadienoyl-CoA step7->step8 Enoyl-CoA Hydratase step9 (2Z,5Z)-Octadienoyl-CoA + Acetyl-CoA step8->step9 3-Hydroxyacyl-CoA Dehydrogenase step10 (3Z,5Z)-Octadienoyl-CoA step9->step10 Thiolase step11 (2E,5Z)-Octadienoyl-CoA step10->step11 Δ3,Δ2-Enoyl-CoA Isomerase end Further β-Oxidation Cycles step11->end

Caption: Mitochondrial β-Oxidation of Polyunsaturated Fatty Acids.

The diagram above illustrates the general pathway for the breakdown of a C18 polyunsaturated fatty acyl-CoA. The process involves standard β-oxidation cycles, interspersed with the action of auxiliary enzymes such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase to handle the non-standard positions of the double bonds.

experimental_workflow cluster_workflow Enzyme Kinetic Assay Workflow prep_reagents Prepare Assay Buffer and Reagents enzyme_add Add Enzyme to Microplate Wells prep_reagents->enzyme_add prep_substrate Prepare this compound Working Solutions reaction_start Initiate Reaction with Substrate prep_substrate->reaction_start enzyme_add->reaction_start data_acq Measure Absorbance Change Over Time reaction_start->data_acq data_analysis Calculate Initial Rates data_acq->data_analysis kinetics Determine Kinetic Parameters (Km, Vmax) data_analysis->kinetics

Caption: Workflow for a Representative Enzymatic Assay.

Troubleshooting & Optimization

improving stability of (2E,9Z,12Z)-octadecatrienoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E,9Z,12Z)-octadecatrienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this polyunsaturated fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to two primary degradation pathways in aqueous solutions:

  • Hydrolysis: The thioester bond linking the octadecatrienoyl chain to Coenzyme A is subject to hydrolysis, yielding (2E,9Z,12Z)-octadecatrienoic acid and free Coenzyme A. This process can be catalyzed by acidic or basic conditions and by the presence of acyl-CoA thioesterase enzymes.

  • Oxidation: The polyunsaturated fatty acyl chain, with its three double bonds, is highly prone to oxidation.[1][2][3] This process is often initiated by reactive oxygen species (ROS) and can lead to a complex mixture of degradation products, including hydroperoxides and aldehydes, which can compromise the integrity of your experiments.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To ensure the stability of this compound in solution, it is recommended to:

  • Temperature: Store stock solutions at -80°C for long-term storage. For short-term storage (up to a week), -20°C is acceptable. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • pH: Aqueous solutions of Coenzyme A and its derivatives are generally more stable at a slightly acidic pH. A storage buffer with a pH between 6.0 and 7.0 is recommended. Basic conditions should be avoided as they can promote thioester hydrolysis.

  • Solvent: Prepare stock solutions in a buffer appropriate for your experimental system. The use of albumin-free fatty acid preparation methods can help in achieving more precise concentrations.

  • Inert Atmosphere: To minimize oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.

Q3: How can I minimize oxidation of this compound during my experiments?

A3: Minimizing oxidation is critical for obtaining reliable experimental results. Consider the following strategies:

  • Use of Antioxidants: The addition of antioxidants to your buffers can effectively quench free radicals and inhibit lipid peroxidation.[1] Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E). The choice and concentration of the antioxidant should be optimized for your specific assay to avoid interference.

  • Degassed Buffers: Use buffers that have been degassed by sonication or sparging with nitrogen to remove dissolved oxygen.

  • Work Quickly and on Ice: Perform experimental manipulations on ice and minimize the exposure of the compound to air and light.

  • Chelating Agents: Trace metal ions can catalyze oxidation. The inclusion of a chelating agent like EDTA in your buffers can help to sequester these ions.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible experimental results. Degradation of this compound stock solution.1. Prepare fresh stock solutions before each experiment.2. Aliquot stock solutions upon initial preparation to avoid multiple freeze-thaw cycles.3. Verify the concentration and purity of your stock solution using a suitable analytical method (e.g., HPLC, LC-MS/MS).
Low or no biological activity observed. 1. Significant degradation of the compound due to improper handling or storage.2. Oxidation of the polyunsaturated fatty acyl chain.1. Review storage and handling procedures. Ensure the compound has been stored at the correct temperature and protected from light and oxygen.2. Incorporate an antioxidant into your experimental buffer.3. Test a new vial or a freshly prepared solution of this compound.
Precipitation of the compound in aqueous buffer. Long-chain fatty acyl-CoAs can have limited solubility in aqueous solutions and may form micelles.1. Gently warm the solution to aid in dissolution.2. Sonication can help to disperse the compound.3. The inclusion of a small amount of a suitable organic solvent (e.g., ethanol, DMSO) may improve solubility, but ensure it is compatible with your experimental system.4. Consider the use of a carrier protein like bovine serum albumin (BSA).
Interference in analytical assays. The Coenzyme A moiety or degradation products may interfere with certain detection methods.1. Run appropriate controls, including buffer blanks and samples containing only Coenzyme A or the free fatty acid.2. Use a highly specific analytical method, such as LC-MS/MS, to accurately quantify the intact this compound.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol provides a framework for determining the stability of this compound under specific experimental conditions.

1. Materials:

  • This compound

  • Experimental buffer (e.g., phosphate-buffered saline, Tris buffer) at the desired pH

  • Antioxidant (optional, e.g., BHT)

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases for chromatography

  • Autosampler vials

2. Procedure:

  • Solution Preparation: Prepare a solution of this compound in the experimental buffer to a known concentration. If using an antioxidant, add it to the buffer before dissolving the acyl-CoA.

  • Incubation: Aliquot the solution into multiple autosampler vials. Place the vials in a temperature-controlled environment that mimics your experimental conditions (e.g., 37°C water bath).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubation.

  • Sample Quenching: Immediately quench any further degradation by adding a suitable quenching agent or by freezing the sample at -80°C.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the remaining intact this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time. From this data, you can determine the degradation rate and the half-life of the compound under your specific conditions.

Visualizations

cluster_degradation Degradation Pathways Start This compound Hydrolysis Hydrolysis (H₂O, pH, Thioesterases) Start->Hydrolysis Oxidation Oxidation (ROS, Metal Ions) Start->Oxidation Hydrolysis_Products (2E,9Z,12Z)-octadecatrienoic Acid + Coenzyme A Hydrolysis->Hydrolysis_Products Oxidation_Products Hydroperoxides, Aldehydes, etc. Oxidation->Oxidation_Products

Caption: Primary degradation pathways of this compound.

cluster_workflow Stability Testing Workflow Prep 1. Prepare Solution (Buffer, +/- Antioxidant) Incubate 2. Incubate at Desired Temperature Prep->Incubate Sample 3. Collect Samples at Time Points Incubate->Sample Quench 4. Quench Degradation Sample->Quench Analyze 5. Analyze by HPLC or LC-MS/MS Quench->Analyze Data 6. Determine Degradation Rate Analyze->Data

Caption: Experimental workflow for assessing stability.

cluster_troubleshooting Troubleshooting Guide Start Inconsistent Results? Check_Stock Is stock solution fresh? Start->Check_Stock Prep_Fresh Prepare fresh stock Check_Stock->Prep_Fresh No Check_Storage Proper storage? Check_Stock->Check_Storage Yes End Re-run Experiment Prep_Fresh->End Review_SOP Review storage SOP Check_Storage->Review_SOP No Check_Oxidation Oxidation suspected? Check_Storage->Check_Oxidation Yes Review_SOP->End Add_Antioxidant Add antioxidant Check_Oxidation->Add_Antioxidant Yes Check_Precipitation Precipitation observed? Check_Oxidation->Check_Precipitation No Add_Antioxidant->End Adjust_Solubility Adjust solubility (Sonication, Carrier) Check_Precipitation->Adjust_Solubility Yes Check_Precipitation->End No Adjust_Solubility->End

Caption: Troubleshooting decision tree for experimental issues.

References

Technical Support Center: Synthesis of (2E,9Z,12Z)-Triene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Stereoselective Synthesis of Biologically Active Triene Isomers. This resource is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of complex polyunsaturated molecules, with a specific focus on isomers possessing the (2E,9Z,12Z) configuration. Due to the detailed synthetic information available, this guide will use (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate (B1210297) , a major component of the tomato leafminer (Tuta absoluta) sex pheromone, as a representative model for the synthesis of E,Z,Z-trienes. The principles and troubleshooting strategies discussed are broadly applicable to other isomers with this geometric arrangement.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the (3E,8Z,11Z) isomer of tetradecatrienyl acetate?

A1: The main challenges in the stereospecific synthesis of this and similar E,Z,Z-trienes are:

  • Stereocontrol: Achieving high stereoselectivity for the three double bonds is paramount. This requires carefully chosen synthetic methods, such as the Wittig reaction for Z-alkenes and the Knoevenagel or Horner-Wadsworth-Emmons reaction for E-alkenes.[1]

  • Purification: The separation of the desired geometric isomer from a mixture of other isomers (e.g., E,E,Z, E,Z,E, etc.) is often difficult due to their similar physical properties.[2]

  • Low Overall Yields: Multi-step syntheses can lead to low overall yields due to product loss at each stage of reaction and purification. Reported overall yields for the synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate are in the range of 34-41%.[1][3]

  • Byproduct Removal: Certain reactions, like the Wittig reaction, produce stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide) that can be challenging to remove from the reaction mixture.[1]

Q2: Which synthetic strategies are most effective for establishing the E and Z double bonds in the correct positions?

A2: A convergent approach is often employed, where different fragments of the molecule are synthesized separately and then coupled. For stereocontrol:

  • The Wittig reaction is a well-established method for forming Z-alkenes with high selectivity, especially when using non-stabilized ylides under salt-free conditions.[4]

  • The Doebner modification of the Knoevenagel condensation , which involves reacting an aldehyde with malonic acid in the presence of pyridine (B92270) and a catalytic amount of piperidine, is known to favor the formation of the E-isomer of α,β-unsaturated carboxylic acids.[3][5][6]

  • The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool that typically provides excellent E-selectivity for the synthesis of α,β-unsaturated esters.

Q3: How can I effectively purify the final (3E,8Z,11Z) isomer from other geometric isomers?

A3: Purification of geometric isomers is a significant challenge. The most effective techniques include:

  • Argentation Chromatography (Silver Ion Chromatography): This technique utilizes the interaction between the π-electrons of the double bonds and silver ions. The strength of this interaction depends on the number and geometry of the double bonds, allowing for the separation of different isomers. It can be performed as column chromatography or thin-layer chromatography (TLC).[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be optimized to separate isomers. Columns with specific selectivities (e.g., phenyl-hexyl) or the use of silver nitrate-impregnated columns can enhance resolution.[2]

  • Gas Chromatography (GC): For analytical purposes and small-scale preparative work, capillary GC with a polar stationary phase can effectively separate geometric isomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of (3E,8Z,11Z)-tetradecatrienyl acetate, based on a representative synthetic protocol.

Issue 1: Low Stereoselectivity in the Wittig Reaction (Formation of the 8Z and 11Z Double Bonds)

Question: My Wittig reaction is producing a significant amount of the E-isomer, leading to a low Z:E ratio. What are the possible causes and how can I improve the Z-selectivity?

Possible CauseTroubleshooting Steps
Presence of Lithium Salts Lithium salts can promote the equilibration of the betaine (B1666868) intermediate, leading to the more thermodynamically stable E-alkene. Prepare the ylide using a sodium or potassium base (e.g., NaHMDS, KHMDS) or use a procedure to precipitate and remove lithium salts before adding the aldehyde.
Ylide Stabilization If the phosphonium (B103445) ylide has an electron-withdrawing group, it is considered "stabilized" and will favor the E-alkene. For Z-selectivity, a "non-stabilized" ylide (e.g., from an alkylphosphonium salt) is required.[10]
High Reaction Temperature Higher temperatures can provide enough energy for the intermediates to equilibrate to the more stable trans configuration. Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetic Z-product.
Polar Aprotic Solvents While commonly used, some polar aprotic solvents can stabilize the betaine intermediate, reducing Z-selectivity. Consider using less polar solvents like toluene (B28343) or diethyl ether.
Issue 2: Low E-selectivity in the Doebner-Knoevenagel Condensation (Formation of the 3E Double Bond)

Question: The Knoevenagel condensation step is yielding a mixture of E and Z isomers at the C3 position. How can I enhance the E-selectivity?

Possible CauseTroubleshooting Steps
Inappropriate Catalyst/Solvent System The Doebner modification, using pyridine as the solvent and a catalytic amount of piperidine, is known to favor the E-isomer.[3][5][6] Ensure these conditions are being used.
Reaction Conditions Not Optimized The stereochemical outcome can be sensitive to temperature and reaction time. Monitor the reaction to completion and avoid prolonged reaction times that could lead to isomerization.
Substrate Structure The structure of the aldehyde can influence the E:Z ratio. While less common for this specific reaction, significant steric hindrance near the aldehyde could potentially affect the stereochemical outcome.
Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct

Question: I am struggling to separate the triphenylphosphine oxide (TPPO) from my product after the Wittig reaction. What are the best methods for its removal?

MethodDescription
Column Chromatography TPPO is more polar than the desired polyene product. Flash chromatography on silica (B1680970) gel, eluting with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes), is often effective.
Precipitation/Filtration TPPO is crystalline and can sometimes be precipitated from a non-polar solvent (e.g., a mixture of hexanes and diethyl ether) at low temperatures. The precipitated TPPO can then be removed by filtration.
Conversion to a Water-Soluble Derivative While more involved, TPPO can be converted to a water-soluble phosphonium salt, which can then be removed by an aqueous wash.

Data Presentation

The following table summarizes the reported and expected yields for a representative synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.

StepReactionStarting MaterialTypical YieldReference
1Wittig ReactionAlkylphosphonium salt and Aldehyde70-85%[1]
2OxidationAlcohol80-95%-
3Doebner-Knoevenagel CondensationAldehyde and Malonic Acid65-80%[3]
4Reduction of Carboxylic Acidα,β-unsaturated carboxylic acid85-95%[11]
5AcetylationAlcohol>90%[1]
Overall Multi-step Synthesis Hexane-1,6-diol or But-3-yn-1-ol 34-41% [1][3]

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, based on common synthetic strategies.[1][3]

Protocol 1: Z-Selective Wittig Reaction

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend the appropriate alkyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to -78 °C. Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) dropwise. Allow the mixture to stir at low temperature for 1 hour to form the ylide.

  • Aldehyde Addition: Dissolve the aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the cold ylide solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Doebner-Knoevenagel Condensation for E-selectivity

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the aldehyde (1.0 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux for 4-6 hours, with azeotropic removal of water.

  • Workup and Purification: After cooling, pour the reaction mixture into ice-water and acidify with concentrated HCl. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Final Acetylation

  • Reaction Setup: Dissolve the (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol (1.0 equivalent) in anhydrous dichloromethane (B109758) at 0 °C.

  • Reagent Addition: Add pyridine (2.0 equivalents) followed by acetic anhydride (B1165640) (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 3-4 hours.

  • Workup and Purification: Quench the reaction with water and extract with dichloromethane. Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Visualizations

G cluster_0 Synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate A Hexane-1,6-diol C Aldehyde Intermediate A->C Oxidation B (Z)-non-2-en-1-yl triphenylphosphonium bromide D (8Z,11Z)-tetradeca-8,11-dienal B->D C->D Wittig Reaction (Z-selective) E (3E,8Z,11Z)-tetradeca-3,8,11-trienoic acid D->E Doebner-Knoevenagel Condensation (E-selective) F (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol E->F Reduction G Final Product: (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate F->G Acetylation

Caption: A representative synthetic workflow for (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.

G cluster_1 Troubleshooting Low Z-Selectivity in Wittig Reaction Start Low Z:E Ratio Observed Q1 Are you using a lithium-based base? Start->Q1 A1_Yes Switch to a Na+ or K+ base (e.g., NaHMDS) or use salt-free conditions. Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No End Improved Z-Selectivity A1_Yes->End Q2 Is the reaction temperature above 0 °C? A1_No->Q2 A2_Yes Run the reaction at low temperature (-78 °C). Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No A2_Yes->End Q3 Is your ylide stabilized (e.g., with a C=O group)? A2_No->Q3 A3_Yes Use a non-stabilized ylide for Z-selectivity. Q3->A3_Yes Yes A3_No Consider solvent effects (use less polar solvents). Q3->A3_No No A3_Yes->End A3_No->End

Caption: Logical workflow for troubleshooting poor Z-selectivity in Wittig reactions.

References

minimizing isomerization of (2E,9Z,12Z)-octadecatrienoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the isomerization of (2E,9Z,12Z)-octadecatrienoyl-CoA during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isomerization a concern?

A1: this compound is a biologically active thioester of an 18-carbon polyunsaturated fatty acid. The specific arrangement of its double bonds (one trans at position 2, and two cis at positions 9 and 12) is crucial for its biological function. Isomerization, the conversion of this molecule into different geometric (cis/trans) or positional isomers, can occur during extraction and sample handling. This can lead to inaccurate quantification and misinterpretation of its role in biological processes.

Q2: What are the primary factors that cause isomerization of this compound during extraction?

A2: The main factors that can induce isomerization of polyunsaturated fatty acyl-CoAs include:

  • Heat: Elevated temperatures can provide the energy needed to overcome the rotational barrier of double bonds, leading to cis-trans isomerization.

  • Light: Exposure to UV light can also promote isomerization.

  • Extreme pH (Acidic or Basic Conditions): Both strong acids and bases can catalyze the shifting of double bonds.[1]

  • Free Radicals: The presence of free radicals, which can be generated during sample processing, can lead to isomerization.[2][3]

  • Catalysts: Certain metal ions can act as catalysts for isomerization.

Q3: At what temperature does significant thermal isomerization occur?

A3: For polyunsaturated fatty acids, significant cis-to-trans isomerization is generally observed at temperatures above 140-150°C.[4][5] To minimize thermal isomerization, it is crucial to keep samples cold throughout the extraction process.

Q4: How can I prevent isomerization during sample storage?

A4: For long-term storage, it is recommended to store extracts as dry pellets at -80°C. Reconstitute the sample in a suitable non-aqueous solvent like methanol (B129727) just before analysis. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: I am observing unexpected isomers in my LC-MS/GC-MS analysis.

Possible CauseRecommended Solution
High Temperature During Extraction/Evaporation Maintain low temperatures (on ice or at 4°C) throughout the entire extraction process. Use a vacuum concentrator or a stream of nitrogen at low temperatures for solvent evaporation.
Exposure to Light Protect samples from light by using amber vials and minimizing exposure to ambient light during handling.
Inappropriate pH Neutralize any acidic or basic solutions as quickly as possible during the extraction process. Use buffers to maintain a stable pH.
Oxidation/Free Radical Formation Degas solvents and consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents, though compatibility with your downstream analysis should be verified.
Contamination with Metal Ions Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned.

Issue: Low recovery of this compound.

Possible CauseRecommended Solution
Sample Degradation Acyl-CoAs are generally unstable. Ensure rapid quenching of metabolic activity in your samples, for example, by flash-freezing in liquid nitrogen. Keep samples on ice at all times during preparation.
Inefficient Extraction Solvent An 80% methanol solution is often effective for extracting acyl-CoAs. Avoid strong acids in the primary extraction solvent as they can lead to poor recovery.
Poor Deproteinization 5-sulfosalicylic acid (SSA) can be more effective than trichloroacetic acid (TCA) for deproteinization, especially for retaining a broad range of acyl-CoA species.
Analyte Loss During Solid-Phase Extraction (SPE) If using SPE for sample cleanup, ensure the cartridge type and elution method are optimized for your target analyte. Consider methods that do not require an SPE step if recovery issues persist.

Quantitative Data on Isomerization

Direct quantitative data for the isomerization of this compound is limited. However, data from studies on the isomerization of linoleic acid (a C18:2 fatty acid) can provide valuable insights into the conditions to avoid.

Table 1: Effect of Temperature on Linoleic Acid Isomerization

Temperature (°C)ObservationRecommendation
110Very low conversion to isomers (~6%).[1]Maintain temperatures well below this level.
140High isomerization efficiency (~90%).[1]Avoid temperatures at or above this level.
150Cis-to-trans isomerization of oleic acid (C18:1) becomes significant.[5]Keep all heating steps below 150°C.
170Conversion factor can be 100%, but may lead to the formation of undesirable isomers.[1]High temperatures should be strictly avoided.
>180Geometric and positional isomerization of linoleic acid increases.[6]Avoid high-temperature processing steps.

Table 2: Effect of Alkaline Conditions on Linoleic Acid Isomerization

AlkaliTemperature (°C)Time (hours)Purity of Conjugated Linoleic Acid (%)Reference
KOH in Ethylene Glycol188.34.489.72[7]

This table illustrates that alkaline conditions, especially when combined with heat, are highly effective at inducing isomerization. Therefore, strong bases should be avoided during the extraction of this compound.

Experimental Protocols

Recommended Protocol for Extraction of this compound with Minimized Isomerization

This protocol is designed to maximize recovery while minimizing the risk of isomerization.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • 5-sulfosalicylic acid (SSA)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Centrifuge capable of 16,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Quenching & Cell Lysis:

    • Wash cultured cells twice with ice-cold PBS.

    • Immediately add ice-cold 80% methanol containing an appropriate internal standard.

    • Scrape the cells (for adherent cultures) or resuspend the cell pellet (for suspension cultures) in the cold methanol.

    • Transfer the lysate to a microcentrifuge tube.

  • Deproteinization:

    • Add a small volume of ice-cold 5% (w/v) SSA to the lysate.

    • Vortex vigorously and incubate on ice for 10 minutes.

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.

  • Solvent Evaporation:

    • Dry the supernatant under a gentle stream of nitrogen at low temperature or using a vacuum concentrator.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume of a suitable solvent for your analytical platform (e.g., methanol or a buffered mobile phase) immediately before analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (On Ice) cluster_extraction Extraction & Clarification (4°C) cluster_final_prep Final Preparation start Start: Cell Sample wash Wash with ice-cold PBS start->wash quench Quench & Lyse in 80% Methanol + Internal Standard wash->quench deproteinize Deproteinize with 5% SSA quench->deproteinize centrifuge Centrifuge (16,000 x g, 10 min) deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate Solvent (N2 Stream) supernatant->evaporate reconstitute Reconstitute in Analysis Solvent evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze isomerization_factors cluster_causes Primary Causes of Isomerization cluster_prevention Preventative Measures Heat Heat (>140°C) Isomerization This compound Isomerization Heat->Isomerization Light UV Light Light->Isomerization pH Extreme pH (Acid/Base) pH->Isomerization Radicals Free Radicals Radicals->Isomerization Cold Maintain Cold Chain (0-4°C) Isomerization->Cold Dark Use Amber Vials Isomerization->Dark Neutral Buffer/Neutralize Isomerization->Neutral Antioxidants Add Antioxidants (e.g., BHT) Isomerization->Antioxidants signaling_pathway cluster_metabolism Metabolic Fates cluster_signaling Cellular Signaling Roles PUFA Polyunsaturated Fatty Acid (e.g., (2E,9Z,12Z)-octadecatrienoic acid) AcylCoA_Synthetase Acyl-CoA Synthetase PUFA->AcylCoA_Synthetase LC_AcylCoA Long-Chain Acyl-CoA (this compound) AcylCoA_Synthetase->LC_AcylCoA BetaOxidation β-Oxidation LC_AcylCoA->BetaOxidation Energy Production LipidSynthesis Complex Lipid Synthesis LC_AcylCoA->LipidSynthesis Membranes, etc. EnzymeReg Enzyme Regulation (e.g., Acetyl-CoA Carboxylase) LC_AcylCoA->EnzymeReg Allosteric Regulation GeneExpression Gene Expression (e.g., via Transcription Factors) LC_AcylCoA->GeneExpression Transcriptional Control IonChannel Ion Channel Modulation LC_AcylCoA->IonChannel Direct/Indirect Modulation

References

Technical Support Center: Analysis of (2E,9Z,12Z)-octadecatrienoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (2E,9Z,12Z)-octadecatrienoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected mass transitions for this compound in positive ion mode ESI-MS/MS?

A1: For this compound (C18:3-CoA), you should look for the protonated precursor ion [M+H]⁺. The primary fragmentation pattern for acyl-CoAs in positive ion mode involves a characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0 Da).[1][2][3] A second common fragment corresponds to the adenosine (B11128) 3',5'-diphosphate ion.[2]

Therefore, the primary multiple reaction monitoring (MRM) transitions would be:

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Description
This compoundm/z 1030.5m/z 523.5Neutral Loss of 507.0 Da
This compoundm/z 1030.5m/z 428.0Adenosine 3',5'-diphosphate fragment

Note: The exact m/z values may vary slightly based on instrument calibration and resolution.

Q2: I am not seeing a clear signal for my C18:3-CoA. What are some common causes?

A2: Several factors can contribute to poor signal intensity for polyunsaturated acyl-CoAs:

  • Analyte Instability: Polyunsaturated fatty acyl-CoAs are highly susceptible to oxidation due to their multiple double bonds.[4][5] It is crucial to minimize exposure to air and light. Work quickly on ice, use antioxidants like BHT in your extraction solvents, and store samples at -80°C under an inert gas (e.g., argon or nitrogen).

  • Suboptimal ESI Source Parameters: The efficiency of ionization can be highly dependent on source conditions. Infuse a standard solution of a similar long-chain acyl-CoA to optimize parameters like spray voltage, capillary temperature, and gas flows (sheath and auxiliary gas).[6]

  • Poor Extraction Recovery: Ensure your sample preparation method is optimized for long-chain acyl-CoAs. Solid-phase extraction (SPE) is often used for cleanup and concentration.[7] Inefficient extraction can lead to significant sample loss.

  • Inappropriate Solvent: Long-chain acyl-CoAs can be difficult to dissolve. A mixture of methanol (B129727) and water is often used for reconstitution prior to injection.[6] For stock solutions, consider solvents like a mixture of water and DMSO, but always prepare fresh working solutions.[8]

Q3: My signal is inconsistent between runs. What could be the issue?

A3: Signal instability is a common challenge. Here are some key areas to investigate:

  • Sample Degradation: As mentioned, C18:3-CoA is prone to degradation. If samples are left in the autosampler for extended periods, you may see a decrease in signal over time.[9] Consider using a cooled autosampler and analyzing samples promptly after preparation.

  • Lack of a Suitable Internal Standard: For accurate and reproducible quantification, it is essential to use an internal standard (IS).[10][11] The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled C18:3-CoA). If this is unavailable, a structurally similar odd-chain acyl-CoA, like heptadecanoyl-CoA (C17:0-CoA), can be used.[7][12] The IS corrects for variations in extraction, ionization, and sample matrix effects.

  • Matrix Effects: Components in your sample matrix can suppress or enhance the ionization of your target analyte. Ensure your sample cleanup is effective. A proper chromatographic separation can also help by separating the analyte from interfering matrix components.

  • Carryover: Acyl-CoAs can be "sticky" and adhere to surfaces in the LC system. This can cause carryover between injections, leading to inaccurate results. Implement a robust needle wash protocol and include blank injections in your sequence to assess for carryover.

Q4: I am observing unexpected peaks in my mass spectrum, such as [M+23]⁺ and [M+39]⁺. What are these?

A4: These are very likely sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[13][14] Adduct formation is common in electrospray ionization and can divert signal from your intended protonated molecule ([M+H]⁺), reducing sensitivity. To minimize adducts:

  • Use high-purity solvents and reagents (LC-MS grade).

  • Avoid glassware, as it can be a source of sodium and potassium ions. Use polypropylene (B1209903) tubes and vials whenever possible.[13]

  • Include a small amount of a proton source like formic acid or ammonium (B1175870) formate (B1220265) in your mobile phase to promote the formation of the [M+H]⁺ ion.[15]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Very Low Signal 1. Analyte degradation (oxidation).2. Inefficient ionization.3. Poor extraction recovery.4. Incorrect MRM transitions.1. Prepare samples on ice, use antioxidants, store at -80°C under inert gas.2. Optimize ESI source parameters by infusing a standard.3. Use a validated extraction protocol (e.g., SPE) and an internal standard.4. Verify the precursor and product ion masses for C18:3-CoA (m/z 1030.5 → 523.5).
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix interference.3. In-source fragmentation.1. Use fresh, high-purity mobile phases. Flush the LC system thoroughly.2. Improve sample cleanup (e.g., SPE).3. Optimize source conditions (e.g., cone voltage) to minimize fragmentation before the collision cell.
Poor Peak Shape 1. Suboptimal chromatography.2. Analyte adsorbing to system components.3. Sample solvent incompatible with mobile phase.1. Adjust the gradient, flow rate, or try a different column (e.g., C8).2. Use a column with low silanol (B1196071) activity. Passivate the LC system if necessary.3. Ensure the final sample solvent is similar in composition to the initial mobile phase.
Inaccurate Quantification 1. No or inappropriate internal standard.2. Non-linear detector response.3. Matrix effects (ion suppression/enhancement).1. Use a stable isotope-labeled or odd-chain acyl-CoA internal standard.2. Construct a calibration curve over the expected concentration range.3. Evaluate matrix effects by post-column infusion or standard addition experiments.

Experimental Protocols

Detailed Protocol: Extraction and Analysis of this compound from Cell Culture

This protocol provides a general framework. Optimization may be required for specific cell types and instrumentation.

1. Sample Preparation and Extraction:

  • Cell Harvesting:

    • Rinse cell monolayers (e.g., in a 10 cm dish) twice with 5 mL of ice-cold PBS.

    • Scrape cells into 1 mL of ice-cold PBS and transfer to a 2 mL polypropylene microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant. The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C or extracted immediately.

  • Extraction: [Adapted from 1, 5]

    • To the cell pellet, add 500 µL of an ice-cold extraction buffer (e.g., 2:1 Methanol:Chloroform) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

    • Add 10 µL of an antioxidant solution (e.g., 0.2 mg/mL BHT in methanol).

    • Homogenize the sample using a probe sonicator on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube for cleanup.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Column: Use a weak anion exchange or reversed-phase SPE cartridge.

  • Procedure:

    • Condition the SPE column with 1 mL of methanol.

    • Equilibrate with 1 mL of water.

    • Load the supernatant from the extraction step.

    • Wash the column with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 2-5% ammonium hydroxide (B78521) in methanol.

    • Dry the eluate under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

  • LC System: UPLC/HPLC system with a heated column compartment.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 10% B for re-equilibration

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Typical Source Settings:

    • Spray Voltage: 3.5 - 4.5 kV

    • Capillary Temperature: 275 - 325°C

    • Sheath Gas: 40 (arbitrary units)

    • Auxiliary Gas: 10 (arbitrary units)

  • MRM Transitions:

    • This compound: 1030.5 → 523.5 (Collision Energy: ~30-35 eV)

    • Internal Standard (e.g., C17:0-CoA): 1020.5 → 513.5 (Collision Energy: ~30-35 eV)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Cell Harvesting Extract Extraction with IS Harvest->Extract Cleanup SPE Cleanup Extract->Cleanup LC LC Separation (C18 Column) Cleanup->LC Reconstituted Sample MS ESI-MS/MS (Positive Mode MRM) LC->MS Integrate Peak Integration MS->Integrate Raw Data Quantify Quantification (vs. Internal Standard) Integrate->Quantify

Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.

troubleshooting_logic Start Start Analysis CheckSignal Signal Observed? Start->CheckSignal GoodSignal Proceed to Quantification CheckSignal->GoodSignal Yes NoSignal No / Low Signal CheckSignal->NoSignal No CheckInst Check Instrument: - MRM Transitions - Source Parameters - System Suitability NoSignal->CheckInst CheckSample Check Sample Prep: - Extraction Recovery - Analyte Stability - Internal Standard NoSignal->CheckSample CheckChroma Check Chromatography: - Peak Shape - Retention Time - Carryover NoSignal->CheckChroma

Caption: Logic diagram for troubleshooting poor signal.

References

troubleshooting poor yield in (2E,9Z,12Z)-octadecatrienoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2E,9Z,12Z)-octadecatrienoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting assistance and answers to frequently asked questions (FAQs) to help optimize your experimental workflow and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through an enzymatic reaction. This involves the use of an acyl-CoA synthetase (ACS) enzyme that catalyzes the ligation of the fatty acid, (2E,9Z,12Z)-octadecatrienoic acid, with coenzyme A (CoA) in the presence of ATP and magnesium ions.

Q2: Which type of acyl-CoA synthetase (ACS) should be used?

A2: Long-chain acyl-CoA synthetases (LACSs) are the appropriate class of enzymes for this synthesis.[1] It is crucial to select a LACS that has a high affinity for polyunsaturated fatty acids (PUFAs). Some LACSs have demonstrated preferential activity towards PUFAs.[1] The specific choice of enzyme may require screening of different LACS isoforms to find one with optimal activity for your specific substrate.

Q3: Why is the purity of the starting fatty acid, (2E,9Z,12Z)-octadecatrienoic acid, important?

A3: The purity of the starting fatty acid is critical for several reasons. Contaminants can inhibit the acyl-CoA synthetase, reducing the overall yield. Additionally, isomeric impurities will lead to the synthesis of incorrect acyl-CoA species, complicating purification and downstream applications. The presence of oxidized fatty acids can also sequester the enzyme and lead to lower yields.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by various methods, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS). HPLC is often the method of choice as it allows for the quantification of both the substrate and the product over time.

Q5: What are the primary challenges in the synthesis of this compound?

A5: The primary challenges include the inherent instability of the polyunsaturated fatty acid substrate and the acyl-CoA product, which are prone to oxidation.[2][3] Other challenges include ensuring the high activity of the acyl-CoA synthetase, optimizing reaction conditions, and the purification of the final product away from unreacted substrates and byproducts.

Troubleshooting Guide

Issue 1: Low to No Product Formation
Possible Cause Suggested Solution
Inactive Enzyme - Verify the activity of your acyl-CoA synthetase using a reliable positive control substrate (e.g., oleic acid).- Ensure proper storage of the enzyme at the recommended temperature (typically -80°C).- Avoid repeated freeze-thaw cycles.
Sub-optimal Reaction Conditions - Titrate the pH of the reaction buffer; most LACS enzymes have an optimal pH between 7.5 and 8.5.- Optimize the reaction temperature. While many enzymatic reactions are performed at 37°C, a lower temperature (e.g., 25-30°C) may improve the stability of the PUFA substrate and product.- Ensure the presence of sufficient concentrations of ATP and MgCl2, as these are essential cofactors.
Poor Substrate Quality - Use high-purity (2E,9Z,12Z)-octadecatrienoic acid (>98%).- Before the reaction, check the substrate for signs of oxidation via peroxide value determination or UV-Vis spectroscopy.- Store the fatty acid substrate under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
Presence of Inhibitors - Ensure all reagents and buffers are free from contaminants that could inhibit the enzyme, such as heavy metals or detergents from glassware.- If using a recombinant enzyme, ensure that the purification process has adequately removed any inhibitors from the expression system.
Issue 2: Presence of Unexpected Byproducts
Possible Cause Suggested Solution
Oxidation of Substrate or Product - Degas all buffers and solutions prior to use.- Perform the reaction under an inert atmosphere (argon or nitrogen).- Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture.
Hydrolysis of Acyl-CoA Product - Maintain the pH of the reaction and purification buffers within the optimal range to minimize chemical hydrolysis.- Work quickly during the purification process and keep the samples on ice or at 4°C.
Contaminating Enzyme Activities - If using a crude or partially purified enzyme preparation, it may contain other enzymes that can modify the substrate or product.- Use a highly purified acyl-CoA synthetase.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-elution with Unreacted Substrates - Optimize the HPLC gradient to achieve better separation between the acyl-CoA product and the free fatty acid.- Consider using a different stationary phase for your HPLC column.
Product Degradation during Purification - Perform all purification steps at low temperatures (4°C).- Use buffers that are free of nucleophiles and have been degassed.- Minimize the time the purified product is in solution before storage.

Quantitative Data Summary

The optimal reaction conditions for the synthesis of this compound should be determined empirically. The following table provides a starting point for optimization based on data from related enzymatic syntheses of polyunsaturated fatty acid derivatives.

ParameterRecommended Starting RangeNotes
pH 7.5 - 8.5Can be enzyme-specific.
Temperature 25 - 37 °CLower temperatures may improve stability.
Enzyme Concentration 0.1 - 2.0 mg/mLDependent on enzyme specific activity.
Substrate (Fatty Acid) Concentration 5 - 20 g/LHigh concentrations can lead to substrate inhibition.
Coenzyme A Concentration 1.2 - 2.0 molar equivalents (relative to fatty acid)
ATP Concentration 1.5 - 2.5 molar equivalents (relative to fatty acid)
MgCl2 Concentration 2.0 - 5.0 molar equivalents (relative to fatty acid)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound
  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

      • 1 M Tris-HCl, pH 8.0

      • 1 M MgCl2

      • 1 M ATP

      • 1 M Coenzyme A

      • (2E,9Z,12Z)-octadecatrienoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)

      • Purified acyl-CoA synthetase

      • Nuclease-free water to the final volume.

    • Ensure all components are kept on ice during preparation.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 1-4 hours with gentle agitation.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying the mixture with a small amount of formic acid.

  • Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant for the presence of the product using HPLC-MS.

Protocol 2: HPLC-Based Purification of this compound
  • Sample Preparation:

    • Following the quenching of the enzymatic reaction, centrifuge the sample to remove precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 260 nm (for the adenine (B156593) moiety of CoA) and a mass spectrometer for confirmation.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of this compound.

  • Post-Purification Handling:

    • Immediately freeze the collected fractions in liquid nitrogen and lyophilize to dryness.

    • Store the lyophilized powder at -80°C under an inert atmosphere.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis and Purification reagents Prepare Reagents (Buffer, ATP, CoA, MgCl2) mix Combine Reagents and Enzyme reagents->mix substrate Prepare Fatty Acid Substrate substrate->mix enzyme Prepare Acyl-CoA Synthetase enzyme->mix incubate Incubate at Optimal Temperature mix->incubate quench Quench Reaction incubate->quench hplc HPLC Purification quench->hplc analyze Analyze Fractions (MS, UV-Vis) hplc->analyze lyophilize Lyophilize and Store analyze->lyophilize

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Quality start Low Product Yield check_activity Check Enzyme Activity with Control Substrate start->check_activity activity_ok Activity OK? check_activity->activity_ok replace_enzyme Use Fresh Enzyme Stock activity_ok->replace_enzyme No check_conditions Review Reaction Conditions (pH, Temp, Cofactors) activity_ok->check_conditions Yes end_point Re-run Experiment replace_enzyme->end_point conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize pH, Temp, Cofactor Concentrations conditions_ok->optimize_conditions No check_substrate Assess Substrate Purity and Oxidation conditions_ok->check_substrate Yes optimize_conditions->end_point substrate_ok Substrate OK? check_substrate->substrate_ok purify_substrate Use High-Purity, Fresh Substrate substrate_ok->purify_substrate No substrate_ok->end_point Yes purify_substrate->end_point signaling_pathway cluster_downstream Potential Downstream Pathways PUFA (2E,9Z,12Z)-octadecatrienoic acid ACSL Acyl-CoA Synthetase (LACS) PUFA->ACSL Product_CoA This compound ACSL->Product_CoA Lipid_synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Product_CoA->Lipid_synthesis Beta_oxidation β-Oxidation (Energy Production) Product_CoA->Beta_oxidation Signaling Cell Signaling (e.g., Protein Acylation) Product_CoA->Signaling

References

Technical Support Center: Stability of (2E,9Z,12Z)-octadecatrienoyl-CoA in Cellular Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of (2E,9Z,12Z)-octadecatrienoyl-CoA in cell lysates.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in cell lysates a concern?

This compound is the activated form of a specific C18 polyunsaturated fatty acid. As a central intermediate in lipid metabolism, its accurate quantification is crucial for understanding various physiological and pathological processes. However, its multiple double bonds and thioester linkage make it highly susceptible to degradation in cell lysates, leading to inaccurate experimental results.

Q2: What are the primary pathways through which this compound degrades in cell lysates?

The degradation of this compound in cell lysates occurs through two main pathways:

  • Enzymatic Degradation: The primary culprits are Acyl-CoA thioesterases (ACOTs), also known as thioesterases, which are hydrolase enzymes that cleave the thioester bond, releasing Coenzyme A and the free fatty acid.[1] There are numerous families of thioesterases with varying substrate specificities.[2]

  • Chemical Degradation: The polyunsaturated nature of the acyl chain makes it prone to oxidation (lipid peroxidation), a process that can be initiated by reactive oxygen species (ROS) in the lysate.[3][4] The conjugated double bond system can also be susceptible to isomerization.[5]

Q3: How can I minimize enzymatic degradation of this compound during cell lysis?

Minimizing enzymatic degradation requires a multi-pronged approach:

  • Temperature Control: Perform all steps of cell lysis and extraction on ice or at 4°C to reduce the activity of degradative enzymes.

  • Rapid Inactivation: Immediately quench enzymatic activity after cell lysis. This can be achieved by adding strong acids (e.g., trichloroacetic acid, perchloric acid) or organic solvents (e.g., acetonitrile, methanol).

  • Use of Inhibitors: Include a cocktail of broad-spectrum thioesterase inhibitors in your lysis buffer.

Q4: What types of inhibitors are effective against acyl-CoA thioesterases?

Identifying a single, universally effective inhibitor is challenging due to the diversity of thioesterases. However, a combination of inhibitors is often successful. Consider the following:

  • General Thioesterase Inhibitors: While not always specific, some compounds have been shown to inhibit thioesterase activity. High-throughput screening has identified small molecule inhibitors for certain thioesterase superfamily members.[6]

  • Substrate Analogs: Non-hydrolyzable substrate analogs can act as competitive inhibitors.

  • Product Inhibition: High concentrations of Coenzyme A can inhibit some thioesterases.[7][8]

Q5: How can I prevent the chemical degradation (oxidation) of this compound?

To prevent oxidative damage to the polyunsaturated acyl chain, it is crucial to:

  • Use Antioxidants: Supplement your lysis and extraction buffers with antioxidants to scavenge free radicals. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and Trolox.

  • Chelating Agents: Sequester metal ions that can catalyze oxidation reactions by including a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your buffers.

  • Minimize Oxygen Exposure: While challenging, minimizing the exposure of your samples to air can help reduce oxidation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or undetectable levels of this compound 1. Rapid enzymatic degradation by thioesterases. 2. Oxidative degradation of the polyunsaturated acyl chain. 3. Inefficient extraction from the cell lysate.1. Ensure all procedures are performed at 4°C. 2. Immediately quench enzymatic activity post-lysis with acid or cold organic solvent. 3. Add a cocktail of thioesterase inhibitors to the lysis buffer. 4. Incorporate antioxidants (e.g., BHT) and a chelating agent (e.g., EDTA) into all buffers. 5. Optimize your extraction protocol; solid-phase extraction can improve recovery.[9]
High variability in measurements between replicates 1. Inconsistent timing between cell lysis and quenching of enzymatic activity. 2. Variable exposure to oxygen and light, leading to inconsistent oxidation. 3. Precipitation of the acyl-CoA during storage.1. Standardize the timing of each step in your protocol precisely. 2. Protect samples from light and minimize air exposure in sample tubes. 3. Analyze samples immediately after extraction or flash-freeze in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Presence of unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) 1. Isomerization of the double bonds in the acyl chain. 2. Formation of oxidation byproducts. 3. Degradation of the CoA moiety.1. Confirm the identity of peaks using mass spectrometry. 2. Strengthen antioxidant measures in your protocol. 3. Ensure the pH of your buffers is maintained within a stable range (see experimental protocols).

Experimental Protocols

Protocol 1: Cell Lysis and Acyl-CoA Extraction for Enhanced Stability

This protocol is designed to maximize the recovery of intact this compound by minimizing both enzymatic and chemical degradation.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis Buffer (pre-chilled to 4°C): 100 mM KH2PO4 (pH 4.9), 1 mM EDTA, 10 µM BHT.

  • Quenching Solution (pre-chilled to -20°C): Acetonitrile with 0.1% formic acid.

  • Internal Standard: A structurally similar, stable isotope-labeled acyl-CoA.

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the monolayer twice with ice-cold PBS.

    • For suspension cells, pellet by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Add 1 mL of ice-cold Lysis Buffer per 10^7 cells.

    • For adherent cells, scrape the cells in the lysis buffer. For suspension cells, resuspend the pellet.

    • Homogenize the cells using a Dounce homogenizer or sonication on ice. Keep the process brief to avoid heating.

  • Quenching and Protein Precipitation:

    • Immediately add 3 volumes of pre-chilled Quenching Solution to the cell lysate.

    • Add your internal standard at this stage.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Supernatant Collection:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Sample Preparation for Analysis:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a solution of 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate, pH 7).

Visualizations

degradation_pathway octadecatrienoyl_coa This compound (Intact) free_fatty_acid Free Fatty Acid + Coenzyme A octadecatrienoyl_coa->free_fatty_acid Acyl-CoA Thioesterases (Enzymatic Hydrolysis) oxidized_products Oxidized Products (Lipid Peroxidation) octadecatrienoyl_coa->oxidized_products Reactive Oxygen Species (ROS) (Chemical Oxidation) isomers Isomerized Acyl-CoA octadecatrienoyl_coa->isomers Isomerases / Chemical Instability (Isomerization)

Caption: Degradation pathways of this compound.

experimental_workflow start Start: Cell Sample harvest 1. Cell Harvesting (on ice) start->harvest lysis 2. Lysis (Lysis Buffer with Inhibitors) harvest->lysis quench 3. Quenching & Protein Precipitation (Cold Acetonitrile) lysis->quench centrifuge 4. Centrifugation (4°C) quench->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant dry 6. Dry Extract supernatant->dry reconstitute 7. Reconstitute for Analysis dry->reconstitute end End: Analysis (e.g., LC-MS) reconstitute->end

Caption: Recommended workflow for stable acyl-CoA extraction.

References

dealing with matrix effects in (2E,9Z,12Z)-octadecatrienoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the quantitative analysis of (2E,9Z,12Z)-octadecatrienoyl-CoA and other long-chain acyl-CoAs using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, with a focus on identifying and mitigating matrix effects.

Problem: Low or inconsistent signal intensity for this compound across replicates.

  • Possible Cause: Significant ion suppression is likely occurring due to co-eluting matrix components from the biological sample.[1][2] In bioanalysis, phospholipids (B1166683) are a primary cause of ion suppression in electrospray ionization (ESI) mode.[3][4] These endogenous molecules can co-extract with the analyte and compete for ionization in the MS source, leading to a reduced and variable signal for your target analyte.[1][2]

  • Solutions:

    • Review Sample Preparation: A simple protein precipitation (PPT) is often insufficient for removing phospholipids.[3] Implement a more rigorous sample cleanup technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively remove interfering matrix components.[1]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for signal variability. A SIL-IS for a long-chain acyl-CoA will have nearly identical chemical properties and chromatographic behavior to the analyte. It will therefore experience the same degree of ion suppression, allowing for an accurate and precise quantification based on the analyte-to-IS peak area ratio.

    • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components below a level where they cause significant suppression. This is a simple first step but may compromise the limit of detection.

    • Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between this compound and the region where phospholipids typically elute.

Problem: Poor peak shape (e.g., tailing, broadening) for the this compound peak.

  • Possible Cause: Buildup of endogenous material, such as lipids, on the analytical column can degrade its performance over time.[5] This contamination can lead to distorted peak shapes and shifts in retention time.[5] Long-chain acyl-CoAs themselves can also exhibit poor peak shape under suboptimal chromatographic conditions.[6]

  • Solutions:

    • Incorporate a Column Wash: Include a high-organic wash step at the end of each chromatographic run to elute strongly retained, non-polar contaminants from the column.

    • Implement a Guard Column: A guard column installed before the analytical column will trap contaminants and can be replaced regularly, extending the life of the more expensive analytical column.

    • Optimize Mobile Phase: For long-chain acyl-CoAs, using a mobile phase containing a weak base like ammonium (B1175870) hydroxide (B78521) can improve peak shape.[7] Ensure the final extract is reconstituted in a solvent compatible with the initial mobile phase to prevent peak distortion.

    • Thorough Sample Cleanup: A robust sample preparation method, such as SPE, will not only reduce matrix effects but also minimize the amount of contaminants introduced to the LC system.[8]

Problem: Method fails to meet validation criteria for accuracy and precision.

  • Possible Cause: Uncorrected matrix effects are the most probable cause. The degree of ion suppression can vary between different samples and across a batch, leading to poor accuracy and high relative standard deviation (%RSD).[3][9]

  • Solutions:

    • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement in your specific matrix.

    • Implement a SIL-IS: As the gold standard, a SIL-IS is the most reliable way to correct for matrix effects and improve accuracy and precision.

    • Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards and quality controls in a blank matrix that has been processed through the same extraction procedure as your samples. This helps to ensure that the calibration curve is affected by the matrix in the same way as the unknown samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The matrix effect refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[2] This can lead to either a decrease (ion suppression) or, less commonly, an increase (ion enhancement) of the analyte's signal.[4] It compromises the accuracy, precision, and sensitivity of quantitative analysis, and is a major challenge in the analysis of complex biological samples.[2][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach. You compare the signal response of your analyte spiked into a blank matrix extract (that has already gone through the full sample preparation process) to the response of the analyte in a clean solvent at the same concentration.[4] The percentage difference in the signal indicates the extent of the matrix effect.

  • Post-Column Infusion Method: This is a qualitative method to identify at what points in the chromatogram matrix effects are occurring. A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the constant baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1][4]

Q3: Why are phospholipids a major concern for long-chain acyl-CoA analysis?

A3: Phospholipids are highly abundant in biological matrices like plasma and tissue.[3] They have chemical properties that can cause them to be co-extracted with lipids and long-chain acyl-CoAs during sample preparation, especially with simpler methods like protein precipitation. Due to their chromatographic behavior, they often co-elute with analytes of interest, leading to significant ion suppression.[3] Furthermore, they can accumulate on the LC column and in the MS source, leading to reduced column lifetime, poor reproducibility, and instrument contamination.

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A4: A SIL-IS is a version of the analyte of interest where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, ²H). For acyl-CoAs, this can be achieved by growing cells in media containing labeled precursors like [¹³C₃¹⁵N₁]-pantothenate. The resulting SIL-acyl-CoA has virtually identical physical and chemical properties (e.g., solubility, extraction recovery, chromatographic retention time, and ionization efficiency) to the endogenous analyte. Because it behaves the same way during sample prep and analysis, it will be affected by matrix effects to the same degree as the analyte. Therefore, by measuring the ratio of the analyte signal to the SIL-IS signal, accurate and precise quantification can be achieved, as the ratio remains constant even if signal suppression occurs.

Q5: Can I use a different long-chain acyl-CoA as an internal standard if one for this compound is not available?

A5: While a true co-eluting SIL-IS is ideal, if one is unavailable, using a structural analog (e.g., another long-chain acyl-CoA with a different chain length or degree of saturation, like Heptadecanoyl-CoA) is the next best option. It is crucial to demonstrate that the analog has very similar chromatographic behavior and experiences a comparable matrix effect to your analyte. This approach is superior to using no internal standard but may not correct for matrix effects as perfectly as a stable isotope-labeled version of the analyte itself.

Data Presentation

The choice of sample preparation method is critical for minimizing matrix effects by removing interfering components like phospholipids. The following table provides an illustrative comparison of common techniques for their effectiveness in reducing ion suppression for long-chain analytes in plasma.

Table 1: Illustrative Comparison of Sample Preparation Methods for Matrix Effect Reduction

Sample Preparation MethodTypical Phospholipid Removal EfficiencyResulting Ion SuppressionKey Considerations
Protein Precipitation (PPT) Low (< 20%)High (Can be > 50%)Simple, fast, and inexpensive, but provides minimal cleanup and is highly susceptible to matrix effects.[3]
Liquid-Liquid Extraction (LLE) Medium (60-90%)MediumMore effective than PPT at removing interferences, but can be labor-intensive and difficult to automate.[1]
Solid-Phase Extraction (SPE) High (> 90%)LowHighly effective for cleanup and can be automated. Requires method development to optimize the sorbent and solvents.[8]
HybridSPE®-Phospholipid Very High (> 99%)Very LowCombines the simplicity of PPT with highly selective phospholipid removal, offering excellent cleanup in a streamlined workflow.

Note: Values are representative and the actual degree of ion suppression is analyte- and matrix-dependent. A quantitative assessment should always be performed during method development.

Experimental Protocols

1. Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline for enriching long-chain acyl-CoAs and removing interferences from plasma using a weak anion exchange (WAX) SPE cartridge.

  • Materials:

    • Weak Anion Exchange (WAX) SPE Cartridges

    • Plasma sample

    • SIL-IS for this compound (or other suitable long-chain acyl-CoA IS)

    • 2% Formic Acid in Water

    • Methanol (B129727)

    • Acetonitrile (B52724)

    • 5% Ammonium Hydroxide in 80:20 Methanol:Water

    • SPE Vacuum Manifold

    • Nitrogen Evaporator

  • Procedure:

    • Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add the internal standard. Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • SPE Conditioning: Place the WAX SPE cartridge on the manifold. Condition the cartridge by passing 1 mL of Methanol, followed by 1 mL of water. Do not let the sorbent go dry.

    • SPE Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water.

    • Sample Loading: Transfer the supernatant from the centrifuged sample (Step 2) to the SPE cartridge. Apply a gentle vacuum to slowly draw the sample through the sorbent.

    • Washing:

      • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

      • Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids.

    • Elution: Elute the this compound and other acyl-CoAs by passing 1 mL of 5% ammonium hydroxide in 80:20 methanol:water into a clean collection tube.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 15 mM ammonium hydroxide). Vortex and transfer to an autosampler vial for LC-MS analysis.

2. Protocol: Quantitative Assessment of Matrix Effect via Post-Extraction Spike

This protocol allows you to calculate the percentage of ion suppression or enhancement for this compound.

  • Procedure:

    • Prepare Three Sample Sets:

      • Set A (Neat Standard): In a clean solvent (matching the final reconstitution solvent), prepare a standard of this compound at a known concentration (e.g., mid-point of the calibration curve).

      • Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma from a control group with no analyte) through the entire extraction procedure (e.g., the SPE protocol above).

      • Set C (Post-Spiked Matrix): Take the final, clean extract from Set B and spike it with the this compound standard to achieve the same final concentration as in Set A.

    • LC-MS Analysis: Analyze multiple replicates (n ≥ 3) of each sample set by LC-MS and record the peak area for the analyte.

    • Calculation:

      • Calculate the average peak area for Set A (Area_Neat) and Set C (Area_PostSpike).

      • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Area_PostSpike / Area_Neat) * 100

      • Interpretation:

        • A value of 100% indicates no matrix effect.

        • A value < 100% indicates ion suppression (e.g., 40% means 60% suppression).

        • A value > 100% indicates ion enhancement.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Tissue) IS_Spike Spike with Internal Standard Sample->IS_Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) IS_Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Centrifuge->SPE Drydown Evaporation & Reconstitution SPE->Drydown LC LC Separation (Reversed-Phase C8/C18) Drydown->LC MS Tandem MS Detection (ESI+, SRM/MRM) LC->MS Data Data Processing (Analyte/IS Ratio) MS->Data

Caption: Experimental workflow for this compound analysis.

IonSuppression Mechanism of Ion Suppression cluster_source Electrospray Ionization (ESI) Source cluster_gas Gas Phase Ions Droplet Charged Droplet (Analyte + Matrix) Analyte_Ion [Analyte+H]+ Droplet->Analyte_Ion Successful Ionization Matrix_Ion [Matrix+H]+ Droplet->Matrix_Ion Competing Ionization MS_Inlet To Mass Analyzer Analyte_Ion->MS_Inlet Matrix_Ion->MS_Inlet Reduced Analyte Signal

Caption: Mechanism of ion suppression in the ESI source.

TroubleshootingTree Start Problem: Low/Inconsistent Signal CheckIS Is a SIL-IS being used? Start->CheckIS NoIS No CheckIS->NoIS No YesIS Yes CheckIS->YesIS Yes ImplementIS Implement SIL-IS (Gold Standard) NoIS->ImplementIS AssessMatrix Quantify Matrix Effect (Post-Extraction Spike) YesIS->AssessMatrix SuppressionHigh Is Ion Suppression > 20%? AssessMatrix->SuppressionHigh YesSuppression Yes SuppressionHigh->YesSuppression Yes NoSuppression No SuppressionHigh->NoSuppression No ImproveCleanup Improve Sample Cleanup (e.g., use SPE) YesSuppression->ImproveCleanup CheckChroma Optimize Chromatography (Separate from interferences) NoSuppression->CheckChroma CheckSource Check Instrument (Source cleaning, calibration) CheckChroma->CheckSource

Caption: Troubleshooting decision tree for matrix effects.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of (2E,9Z,12Z)-octadecatrienoyl-CoA and (9Z,12Z,15Z)-octadecatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two isomers of octadecatrienoyl-CoA: (2E,9Z,12Z)-octadecatrienoyl-CoA and (9Z,12Z,15Z)-octadecatrienoyl-CoA. While direct comparative studies are limited, this document synthesizes available information on their distinct metabolic fates and potential biological roles. We also present hypothetical experimental protocols to facilitate future research in this area.

Introduction

This compound and (9Z,12Z,15Z)-octadecatrienoyl-CoA are isomers of a long-chain fatty acyl-CoA molecule. Fatty acyl-CoAs are central players in lipid metabolism, serving as intermediates in fatty acid oxidation and synthesis, as precursors for complex lipids and signaling molecules, and as regulators of cellular processes. The seemingly subtle difference in the position and configuration of their double bonds leads to distinct metabolic pathways and, consequently, different biological activities.

(9Z,12Z,15Z)-octadecatrienoyl-CoA , commonly known as α-linolenoyl-CoA, is the activated form of α-linolenic acid (ALA), an essential omega-3 fatty acid. Its biological significance is primarily linked to its role as a precursor for the synthesis of longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), as well as various bioactive oxylipins.

This compound , on the other hand, is an intermediate in the metabolism of unsaturated fatty acids. The presence of a trans double bond at the second carbon position (the β-position) destines it for specific enzymatic pathways, primarily β-oxidation.

Comparative Biological Activities

The distinct biological activities of these two isomers stem from their differential recognition by and processing through specific metabolic pathways.

FeatureThis compound(9Z,12Z,15Z)-octadecatrienoyl-CoA (α-linolenoyl-CoA)
Primary Metabolic Fate Intermediate in the β-oxidation of polyunsaturated fatty acids.Precursor for elongation and desaturation to form longer-chain omega-3 fatty acids (EPA, DHA); precursor for oxylipin synthesis.
Key Enzymes Involved 2,4-dienoyl-CoA reductase, Δ3,Δ2-enoyl-CoA isomerase (in the β-oxidation pathway).Fatty acid elongases (ELOVL), fatty acid desaturases (FADS), lipoxygenases (LOX), cyclooxygenases (COX).
Primary Biological Role Energy production through fatty acid catabolism.Synthesis of structural lipids (e.g., phospholipids (B1166683) in cell membranes), production of anti-inflammatory and pro-resolving lipid mediators.
Potential Signaling Roles Likely limited direct signaling roles; its levels would be tightly regulated within the β-oxidation pathway.Precursor to signaling molecules (e.g., prostaglandins, resolvins, protectins) that modulate inflammation, immune responses, and neurotransmission.

Metabolic Pathways

The metabolic fates of this compound and (9Z,12Z,15Z)-octadecatrienoyl-CoA are fundamentally different, as illustrated in the following diagrams.

metabolic_pathway_2E PUFA Polyunsaturated Fatty Acid BetaOxidation β-Oxidation (several cycles) PUFA->BetaOxidation Intermediate This compound BetaOxidation->Intermediate EnoylCoA_Isomerase Δ3,Δ2-enoyl-CoA isomerase Intermediate->EnoylCoA_Isomerase if Δ3 intermediate DienoylCoA_Reductase 2,4-dienoyl-CoA reductase Intermediate->DienoylCoA_Reductase if 2,4-dienoyl-CoA is formed FinalBetaOxidation Completion of β-Oxidation EnoylCoA_Isomerase->FinalBetaOxidation DienoylCoA_Reductase->FinalBetaOxidation AcetylCoA Acetyl-CoA FinalBetaOxidation->AcetylCoA

Caption: Metabolic fate of this compound in β-oxidation.

metabolic_pathway_9Z ALA α-Linolenic Acid (9Z,12Z,15Z-octadecatrienoic acid) ACSL Acyl-CoA Synthetase ALA->ACSL ALACoA (9Z,12Z,15Z)-octadecatrienoyl-CoA ACSL->ALACoA ElongationDesaturation Elongation & Desaturation (ELOVL, FADS) ALACoA->ElongationDesaturation LOX_COX LOX, COX ALACoA->LOX_COX ComplexLipids Incorporation into Complex Lipids ALACoA->ComplexLipids EPADHA EPA-CoA, DHA-CoA ElongationDesaturation->EPADHA Oxylipins Oxylipins (e.g., resolvins, protectins) LOX_COX->Oxylipins Phospholipids Phospholipids, Triglycerides ComplexLipids->Phospholipids

Caption: Metabolic pathways of (9Z,12Z,15Z)-octadecatrienoyl-CoA.

Experimental Protocols for Comparative Analysis

To directly compare the biological activities of these two isomers, a series of in vitro and cell-based assays can be employed.

Substrate Specificity of β-Oxidation Enzymes

Objective: To determine if this compound is a more efficient substrate for β-oxidation enzymes compared to its (9Z,12Z,15Z) isomer.

Methodology:

  • Enzyme Source: Purified recombinant 2,4-dienoyl-CoA reductase or isolated mitochondrial fractions.

  • Assay Principle: The activity of 2,4-dienoyl-CoA reductase can be measured spectrophotometrically by monitoring the decrease in absorbance of NADPH at 340 nm.

  • Reaction Mixture:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 0.2 mM NADPH

    • 50 µM of either this compound or (9Z,12Z,15Z)-octadecatrienoyl-CoA

    • Purified enzyme or mitochondrial protein extract

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes.

    • Initiate the reaction by adding the fatty acyl-CoA substrate.

    • Monitor the change in absorbance at 340 nm for 10 minutes.

  • Data Analysis: Calculate the specific activity of the enzyme with each substrate (nmol of NADPH oxidized per minute per mg of protein).

experimental_workflow_beta_oxidation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified 2,4-dienoyl-CoA reductase or mitochondrial extract Incubate Pre-incubate at 37°C Enzyme->Incubate Substrates This compound (9Z,12Z,15Z)-octadecatrienoyl-CoA AddSubstrate Add Substrate Substrates->AddSubstrate ReactionMix Reaction Buffer + NADPH ReactionMix->Incubate Incubate->AddSubstrate Measure Monitor A340 nm AddSubstrate->Measure Calculate Calculate Specific Activity Measure->Calculate Compare Compare Substrate Preference Calculate->Compare

Caption: Workflow for comparing substrate specificity in β-oxidation.

Precursor Activity for Eicosanoid and Docosanoid Synthesis

Objective: To assess the efficiency of (9Z,12Z,15Z)-octadecatrienoyl-CoA as a precursor for the synthesis of anti-inflammatory lipid mediators compared to its (2E,9Z,12Z) isomer.

Methodology:

  • Cell Culture: Use a relevant cell line, such as macrophage-like RAW 264.7 cells, which are known to produce lipid mediators.

  • Treatment:

    • Supplement the cell culture medium with either (2E,9Z,12Z)-octadecatrienoic acid or α-linolenic acid (which will be intracellularly converted to their CoA esters).

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce the expression of LOX and COX enzymes.

  • Lipid Extraction: After a defined incubation period, extract lipids from the cell culture supernatant and cell lysates using a method like solid-phase extraction.

  • LC-MS/MS Analysis: Quantify the production of specific downstream metabolites (e.g., resolvins, protectins) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the levels of specific lipid mediators produced in cells treated with the different fatty acid isomers.

experimental_workflow_lipid_mediators cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_comparison Comparison Cells RAW 264.7 Macrophages Treat Treat with Fatty Acid Isomers Cells->Treat Stimulate Stimulate with LPS Treat->Stimulate Extract Lipid Extraction Stimulate->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantify Lipid Mediators LCMS->Quantify Compare Compare Mediator Production Quantify->Compare

Caption: Workflow for analyzing lipid mediator production.

Conclusion

The biological activities of this compound and (9Z,12Z,15Z)-octadecatrienoyl-CoA are dictated by their distinct chemical structures, which channel them into different metabolic pathways. (9Z,12Z,15Z)-octadecatrienoyl-CoA serves as a crucial building block for anti-inflammatory omega-3 fatty acids and their signaling derivatives. In contrast, this compound is primarily an intermediate in the catabolic process of β-oxidation. Understanding these differences is critical for researchers in nutrition, pharmacology, and drug development, as the specific isomeric form of a fatty acid can have profound and divergent effects on cellular function and overall health. The proposed experimental workflows provide a framework for future studies to further elucidate and quantify these differences.

Comparative Guide to the Validation of Novel Lipid Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A framework for the evaluation of (2E,9Z,12Z)-octadecatrienoyl-CoA and its alternatives in clinical research.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this publication, there is a notable absence of specific studies validating this compound as a clinical biomarker for any specific disease. Therefore, this guide provides a comparative framework for the validation of novel long-chain acyl-CoA molecules by examining established and emerging lipid biomarkers for various conditions. The methodologies and data presented herein serve as a guide for the rigorous validation required for any new candidate biomarker, including this compound.

Introduction to Lipid Biomarkers

Lipids, including long-chain acyl-CoAs, are integral to cellular structure, energy metabolism, and signaling pathways.[1] Alterations in lipid metabolism are increasingly recognized as hallmarks of various diseases, including metabolic disorders, cancers, and neurodegenerative diseases. This has spurred significant interest in the discovery and validation of lipid-based biomarkers for early diagnosis, prognosis, and therapeutic monitoring.

This compound is a specific isomer of an 18-carbon tri-unsaturated fatty acyl-CoA. While its direct role as a biomarker is yet to be established, related polyunsaturated fatty acids have demonstrated biological activities, such as anti-inflammatory effects. This suggests that this compound could potentially be involved in inflammatory or metabolic pathways, making it a candidate for biomarker discovery.

This guide will compare the validation data of several alternative lipid biomarkers, detail the necessary experimental protocols for validation, and provide visual workflows and pathway diagrams to aid in the design of future biomarker validation studies.

Comparative Analysis of Alternative Lipid Biomarkers

Given the lack of data for this compound, we present a comparative analysis of other lipid-based biomarkers that have undergone validation for different diseases. This provides a benchmark for the performance metrics that a new biomarker candidate would need to meet or exceed.

Biomarkers for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD)

VLCADD is an inborn error of fatty acid metabolism. Diagnosis relies on the detection of abnormally elevated long-chain acylcarnitines.

BiomarkerDiseaseSample TypeSensitivitySpecificityArea Under the Curve (AUC)Key Findings
s-C14:1 (serum tetradecenoyl carnitine) VLCADDSerum86.4%[2]83.1%[2]Not ReportedA primary diagnostic marker, but levels can overlap with heterozygous carriers and healthy individuals.[2]
s-C14:1/C12:1 ratio VLCADDSerum90.9%[2]92.4%[2]Not ReportedShowed improved diagnostic accuracy over s-C14:1 alone in differentiating patients from carriers.[2]
LPC(14:1) (lysophosphatidylcholine 14:1) VLCADDPlasma / FibroblastsNot ReportedNot ReportedNot ReportedFound to be specifically increased in severe VLCADD and showed a better inverse correlation with enzyme activity than the classic C14:1-carnitine marker.[3][4]
Biomarkers for Early-Stage Breast Cancer

Altered lipid metabolism is a characteristic of many cancers. Acyl-CoA synthetase long-chain family member 4 (ACSL4) has been investigated as a potential biomarker.

BiomarkerDiseaseSample TypeSensitivitySpecificityArea Under the Curve (AUC)Key Findings
Serum ACSL4 Early-Stage Breast CancerSerum73.9%[5][6][7][8]65.2%[5][6][7][8]0.774[5][6][7][8]Lower serum ACSL4 levels were associated with early-stage breast cancer.[5][6][7][8]
Serum ACSL4 + CA153 Early-Stage Breast CancerSerum77.4%[6][7]85.5%[7]0.893[6][7]Combining ACSL4 with the established tumor marker CA153 significantly improved diagnostic performance.[6][7]
Biomarkers for Alzheimer's Disease

Alzheimer's disease (AD) involves significant changes in brain lipid metabolism. Research has focused on identifying a panel of lipid biomarkers in the blood.

BiomarkerDiseaseSample TypeSensitivitySpecificityArea Under the Curve (AUC)Key Findings
Lipid Panels (various combinations of PCs, SMs, ceramides (B1148491), etc.) Alzheimer's DiseasePlasma / SerumVariableVariableVariablePanels of lipid biomarkers are considered more promising than single markers for the early diagnosis of AD.[9][10] Increased levels of certain ceramides and decreased levels of specific polyunsaturated fatty acids are associated with AD.[11] However, a standardized, universally validated panel with consistent high performance is still under investigation.[12]

Experimental Protocols for Lipid Biomarker Validation

The validation of a novel lipid biomarker like this compound requires a multi-stage process, from initial discovery to clinical validation.

Stage 1: Discovery and Quantification Method Development
  • Sample Collection and Preparation:

    • Collect biological samples (e.g., plasma, serum, tissue) from a well-characterized cohort of diseased patients and healthy controls.

    • Immediately process and store samples at -80°C to prevent lipid degradation.

    • Perform lipid extraction using established methods like a modified Folch or Bligh-Dyer extraction, or solid-phase extraction.

  • Analytical Method Development (LC-MS/MS):

    • Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound.

    • This includes optimization of chromatographic separation (e.g., using a C18 column), mass spectrometer parameters (e.g., using multiple reaction monitoring - MRM), and sample preparation.

    • Synthesize or procure a stable isotope-labeled internal standard of this compound for accurate quantification.

  • Method Validation:

    • Validate the analytical method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.

Stage 2: Pre-clinical and Clinical Validation
  • Pilot Study:

    • Analyze a small cohort of samples to establish a preliminary association between the biomarker levels and the disease state.

  • Large-Scale Clinical Validation:

    • Conduct a large, well-designed case-control study to determine the diagnostic performance of the biomarker.

    • Establish a cut-off value that optimally distinguishes between cases and controls.

    • Calculate key performance metrics: sensitivity, specificity, positive predictive value (PPV), negative predictive value (NPV), and the area under the receiver operating characteristic (ROC) curve (AUC).

  • Prospective Cohort Study:

    • Validate the biomarker in a prospective cohort to assess its prognostic value (i.e., its ability to predict disease progression or treatment response).

Mandatory Visualizations

Signaling and Metabolic Pathways

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP+PPi Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT_System Carnitine Shuttle Fatty_Acyl_CoA->CPT_System Transport into Mitochondria Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase->3_Ketoacyl_CoA Thiolase Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA (to next cycle) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA (to TCA Cycle) Thiolase->Acetyl_CoA Trans_Enoyl_CoA->Enoyl_CoA_Hydratase H2O L_3_Hydroxyacyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH 3_Ketoacyl_CoA->Thiolase CoA-SH Fatty_Acyl_CoA_Mito Fatty Acyl-CoA Fatty_Acyl_CoA_Mito->Acyl_CoA_Dehydrogenase FAD -> FADH2 CPT_System->Fatty_Acyl_CoA_Mito Transport into Mitochondria Biomarker_Validation_Workflow cluster_discovery Phase 1: Discovery cluster_analytical Phase 2: Analytical Validation cluster_clinical Phase 3: Clinical Validation cluster_qualification Phase 4: Qualification Hypothesis Hypothesis Generation (e.g., Lipidomics Study) Candidate_Selection Candidate Biomarker Selection (e.g., this compound) Hypothesis->Candidate_Selection Assay_Dev Assay Development (LC-MS/MS) Candidate_Selection->Assay_Dev Assay_Val Assay Validation (Accuracy, Precision, etc.) Assay_Dev->Assay_Val Case_Control Case-Control Study (Diagnostic Performance) Assay_Val->Case_Control ROC_Analysis ROC Curve Analysis (Sensitivity, Specificity, AUC) Case_Control->ROC_Analysis Prospective_Study Prospective Cohort Study (Prognostic Value) ROC_Analysis->Prospective_Study Regulatory Regulatory Submission (e.g., FDA, EMA) Prospective_Study->Regulatory Clinical_Use Integration into Clinical Practice Regulatory->Clinical_Use

References

Navigating the Labyrinth of Lipid Metabolism: A Comparative Guide to Enzyme Specificity for Octadecatrienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme specificity is paramount for targeted therapeutic design. This guide delves into the enzymatic processing of (2E,9Z,12Z)-octadecatrienoyl-CoA and its isomers, providing a framework for comparison in the absence of direct quantitative data and offering detailed experimental protocols for future investigations.

The metabolism of polyunsaturated fatty acids is a complex symphony of enzymatic reactions crucial for cellular energy and signaling. A key player in this process is octadecatrienoyl-CoA, the activated form of linolenic acid. However, the spatial arrangement of double bonds within this 18-carbon chain—its isomeric form—profoundly influences its interaction with metabolic enzymes. Direct comparative kinetic data for enzymes acting on this compound versus its other isomers is notably scarce in publicly available literature. This guide, therefore, provides a comprehensive overview of the known enzymatic pathways and principles governing their specificity, alongside a robust experimental framework to empower researchers to fill this knowledge gap.

The Enzymatic Gauntlet: Beta-Oxidation of Octadecatrienoyl-CoA Isomers

The breakdown of octadecatrienoyl-CoA isomers primarily occurs through the mitochondrial beta-oxidation pathway. While the core machinery for saturated fatty acids is well-established, the presence of double bonds in polyunsaturated fatty acyl-CoAs necessitates the action of auxiliary enzymes. The position and configuration (cis or trans) of these double bonds dictate which of these specialized enzymes are recruited. For an 18-carbon chain with three double bonds, like octadecatrienoyl-CoA, the journey through beta-oxidation is particularly intricate.

The initial steps of beta-oxidation proceed normally until a double bond is encountered in a position that impedes the standard enzymatic cascade. Here, two key enzymes come into play: Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase .

  • Δ³,Δ²-enoyl-CoA isomerase: This enzyme is essential for processing fatty acids with double bonds at odd-numbered carbon positions. It catalyzes the isomerization of a cis-Δ³ or trans-Δ³ double bond to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase, the next enzyme in the beta-oxidation spiral.

  • 2,4-dienoyl-CoA reductase: This enzyme is required for the metabolism of fatty acids with double bonds at even-numbered carbon positions, which often lead to the formation of a 2,4-dienoyl-CoA intermediate. This reductase uses NADPH to reduce the 2,4-diene to a trans-Δ³-enoyl-CoA. This product is then acted upon by Δ³,Δ²-enoyl-CoA isomerase to form the trans-Δ²-enoyl-CoA, allowing beta-oxidation to continue.

The specific sequence of these enzymatic steps is entirely dependent on the initial positions and configurations of the double bonds in the octadecatrienoyl-CoA isomer.

Qualitative Comparison of Enzyme Engagement for Hypothetical Octadecatrienoyl-CoA Isomers

In the absence of direct kinetic data, we can infer the likely enzymatic requirements for the beta-oxidation of different octadecatrienoyl-CoA isomers based on the known functions of the auxiliary enzymes. The following table provides a qualitative comparison for the metabolism of the target isomer, this compound, and other hypothetical isomers.

Substrate IsomerInitial Double Bond PositionsExpected Auxiliary Enzyme EngagementNotes
This compound 2-trans, 9-cis, 12-cisΔ³,Δ²-enoyl-CoA isomerase, 2,4-dienoyl-CoA reductaseThe initial 2-trans double bond allows for one round of beta-oxidation. Subsequent intermediates will require the action of both isomerase and reductase to handle the original 9-cis and 12-cis double bonds as they are shifted.
(9Z,12Z,15Z)-octadecatrienoyl-CoA (α-Linolenoyl-CoA)9-cis, 12-cis, 15-cisΔ³,Δ²-enoyl-CoA isomerase, 2,4-dienoyl-CoA reductaseThis is a common dietary fatty acid. Its metabolism is known to require both auxiliary enzymes to handle the multiple cis double bonds at odd and even positions after initial beta-oxidation cycles.
(6Z,9Z,12Z)-octadecatrienoyl-CoA (γ-Linolenoyl-CoA)6-cis, 9-cis, 12-cisΔ³,Δ²-enoyl-CoA isomerase, 2,4-dienoyl-CoA reductaseSimilar to α-linolenoyl-CoA, the degradation of this isomer will necessitate both isomerase and reductase activities to resolve the positions of the cis double bonds.
(2E,4E,9Z)-octadecatrienoyl-CoA2-trans, 4-trans, 9-cis2,4-dienoyl-CoA reductase, Δ³,Δ²-enoyl-CoA isomeraseThe initial 2,4-diene would likely be a substrate for 2,4-dienoyl-CoA reductase. The remaining 9-cis double bond would require isomerization in later cycles.

Note: This table is a predictive guide based on established pathways. The actual enzyme efficiency and substrate preference can only be determined through direct experimental kinetic analysis.

Experimental Protocols for Determining Enzyme Specificity

To address the current knowledge gap, the following is a detailed, generalized protocol for determining the kinetic parameters of an enzyme (e.g., purified Δ³,Δ²-enoyl-CoA isomerase or 2,4-dienoyl-CoA reductase) with various octadecatrienoyl-CoA isomers.

Synthesis and Purification of Octadecatrienoyl-CoA Isomers
  • Objective: To obtain high-purity isomers of octadecatrienoyl-CoA for use as substrates.

  • Methodology:

    • Synthesize the desired octadecatrienoic acid isomers using established organic chemistry methods (e.g., Wittig reactions, acetylenic coupling followed by partial hydrogenation).

    • Activate the synthesized fatty acids to their corresponding CoA esters using acyl-CoA synthetase.

    • Purify the resulting octadecatrienoyl-CoA isomers using reverse-phase high-performance liquid chromatography (HPLC).

    • Confirm the identity and purity of each isomer using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    • Quantify the concentration of the purified acyl-CoA esters spectrophotometrically by measuring the absorbance of the thioester bond at 260 nm.

Enzyme Purification
  • Objective: To obtain a highly purified and active enzyme for kinetic assays.

  • Methodology:

    • Clone the gene encoding the target enzyme (e.g., rat liver mitochondrial Δ³,Δ²-enoyl-CoA isomerase) into an expression vector (e.g., pET vector with a His-tag).

    • Express the protein in a suitable host, such as E. coli.

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

    • Further purify the enzyme using ion-exchange and size-exclusion chromatography to achieve homogeneity.

    • Assess the purity of the enzyme by SDS-PAGE and determine its concentration using a standard protein assay (e.g., Bradford or BCA assay).

Kinetic Assays
  • Objective: To determine the Michaelis-Menten constants (Km and Vmax) and calculate the catalytic efficiency (kcat/Km) of the enzyme for each isomer.

  • Methodology:

    • Assay Principle: The activity of Δ³,Δ²-enoyl-CoA isomerase can be monitored by observing the increase in absorbance at 263 nm due to the formation of the conjugated trans-Δ² double bond. The activity of 2,4-dienoyl-CoA reductase can be measured by following the decrease in absorbance at 340 nm corresponding to the oxidation of NADPH.

    • Reaction Mixture: Prepare a reaction buffer containing a suitable pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.5). For the reductase assay, include a known concentration of NADPH.

    • Procedure: a. Equilibrate the reaction mixture to the desired temperature (e.g., 37°C). b. Add a range of concentrations of the octadecatrienoyl-CoA isomer substrate to the reaction mixture. c. Initiate the reaction by adding a fixed, non-limiting amount of the purified enzyme. d. Monitor the change in absorbance over time using a spectrophotometer. e. Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.

    • Data Analysis: a. Plot the initial velocities against the substrate concentrations. b. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values. c. Calculate the catalytic constant (kcat) by dividing Vmax by the enzyme concentration. d. Determine the catalytic efficiency (kcat/Km) for each isomer to provide a direct measure of substrate preference.

Visualizing the Path to Specificity

To further clarify the process of evaluating enzyme specificity, the following diagrams illustrate the key concepts and workflows.

Signaling_Pathway cluster_beta_oxidation Beta-Oxidation of Polyunsaturated Fatty Acyl-CoAs acyl_coa Octadecatrienoyl-CoA Isomer beta_ox_cycle Standard Beta-Oxidation Cycles acyl_coa->beta_ox_cycle problematic_intermediate Non-standard Intermediate (e.g., cis-Δ³ or 2,4-dienoyl-CoA) beta_ox_cycle->problematic_intermediate isomerase Δ³,Δ²-enoyl-CoA Isomerase problematic_intermediate->isomerase reductase 2,4-dienoyl-CoA Reductase problematic_intermediate->reductase standard_intermediate Standard Beta-Oxidation Substrate (trans-Δ²-enoyl-CoA) isomerase->standard_intermediate reductase->isomerase standard_intermediate->beta_ox_cycle Resumes Oxidation

Caption: Signaling pathway for the metabolism of octadecatrienoyl-CoA isomers.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_enzyme Enzyme Preparation cluster_kinetics Kinetic Analysis cluster_comparison Comparative Analysis s1 Synthesize Octadecatrienoic Acid Isomers s2 Enzymatic CoA Ligation s1->s2 s3 HPLC Purification s2->s3 s4 Structure & Purity Verification (MS, NMR) s3->s4 k1 Spectrophotometric Enzyme Assays s4->k1 e1 Gene Cloning & Expression e2 Protein Purification (Chromatography) e1->e2 e3 Purity & Concentration Determination e2->e3 e3->k1 k2 Determine Initial Velocities k1->k2 k3 Michaelis-Menten Analysis (Km, Vmax) k2->k3 k4 Calculate Catalytic Efficiency (kcat/Km) k3->k4 c1 Compare kcat/Km Values Across Isomers k4->c1 c2 Determine Substrate Specificity c1->c2

Caption: Experimental workflow for determining enzyme specificity for different isomers.

By providing a clear theoretical framework and a detailed experimental guide, this document aims to facilitate crucial research into the specificities of enzymes involved in polyunsaturated fatty acid metabolism. The insights gained from such studies will be invaluable for the development of novel therapeutics targeting lipid metabolic pathways.

Comparative Analysis of Acyl-CoA Quantification Methodologies with a Focus on Unsaturated Long-Chain Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (2E,9Z,12Z)-octadecatrienoyl-CoA

This compound is a specific isomer of an 18-carbon fatty acyl-CoA with three double bonds. Fatty acyl-CoAs are activated forms of fatty acids and are central intermediates in numerous metabolic pathways, including beta-oxidation (energy production) and the biosynthesis of complex lipids. The specific stereochemistry of the double bonds suggests its involvement in pathways handling polyunsaturated fatty acids.

Data Presentation: Comparison of Acyl-CoA Quantification Methods

The accurate quantification of acyl-CoAs from biological samples is challenging due to their low abundance and chemical instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for this purpose, offering high sensitivity and specificity. The table below compares common extraction and analytical strategies.

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryLimit of Detection (LOD)
Solvent Precipitation (e.g., 80% Methanol)Simple, fast, and provides good recovery for a broad range of acyl-CoAs.May exhibit lower recovery for very long-chain species. Potential for ion suppression from co-extracted matrix components.High, though not always explicitly quantified.Not explicitly stated, but suitable for detecting nanomolar concentrations.
Solid-Phase Extraction (SPE) Excellent for sample clean-up, which reduces matrix effects and improves signal-to-noise. High recovery for a wide range of acyl-CoAs.More time-consuming and can be more expensive than solvent precipitation.90-111% for a range of acyl-CoAs from C2 to C20.[1]1-5 fmol, which is lower than many previously published methods.[1]
Two-Dimensional LC-MS/MS Provides comprehensive profiling of short-, medium-, and long-chain acyl-CoAs in a single run.Technically complex to set up and may require specialized equipment.High, as it is designed for broad coverage.0.2 to 2 ng/mL for most acyl-CoA standards.[2]

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the quantification of long-chain unsaturated acyl-CoAs.

Protocol 1: Sample Preparation - Acyl-CoA Extraction using Solid-Phase Extraction (SPE)

This protocol is adapted from methods developed for the comprehensive analysis of acyl-CoAs in biological samples.

  • Homogenization : Homogenize tissue or cell pellets in a cold solution of 2-propanol/50 mM KH2PO4 (1:1, v/v).

  • Internal Standards : Add a mixture of stable isotope-labeled acyl-CoA internal standards to the homogenate for accurate quantification.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • SPE Column Conditioning : Condition a mixed-mode SPE cartridge by washing with methanol (B129727), followed by water, and finally an equilibration buffer.

  • Sample Loading : Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a water wash followed by a methanol wash.

  • Elution : Elute the acyl-CoAs from the cartridge using a solvent mixture, such as 5% ammonium (B1175870) hydroxide (B78521) in 50% methanol.

  • Solvent Evaporation : Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, for instance, 50% methanol in water.

Protocol 2: LC-MS/MS Analysis of Fatty Acyl-CoAs

This protocol outlines a general workflow for the analysis of acyl-CoA extracts.

  • Chromatographic Separation :

    • Column : Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for the separation of acyl-CoAs.[3]

    • Mobile Phase A : Water containing a volatile buffer salt like 10 mM ammonium acetate (B1210297) and a small amount of acid such as 0.1% formic acid.[3]

    • Mobile Phase B : Acetonitrile or methanol with the same additives as Mobile Phase A.[3]

    • Gradient : Employ a gradient that starts with a low percentage of Mobile Phase B and ramps up to a high percentage. This ensures the elution of the more hydrophobic long-chain acyl-CoAs.[3]

  • Mass Spectrometry Detection :

    • Ionization : Use positive electrospray ionization (ESI) mode.[4]

    • Analysis Mode : Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode for targeted quantification.[4]

    • Transitions : Monitor specific precursor-to-product ion transitions for each acyl-CoA of interest. For many acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern.[5]

  • Data Analysis :

    • Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the corresponding stable isotope-labeled internal standards. Construct a standard curve with authentic standards to determine the absolute concentrations.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized metabolic pathway involving fatty acyl-CoAs and a typical experimental workflow for their analysis.

fatty_acid_beta_oxidation Fatty_Acid Fatty Acid (e.g., Octadecatrienoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP+PPi Fatty_Acyl_CoA Fatty Acyl-CoA (this compound) Acyl_CoA_Synthetase->Fatty_Acyl_CoA CoA-SH Beta_Oxidation Beta-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA n cycles Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Beta_Oxidation->Enoyl_CoA_Isomerase For unsaturated FAs Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase Beta_Oxidation->Dienoyl_CoA_Reductase For polyunsaturated FAs TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enoyl_CoA_Isomerase->Beta_Oxidation Dienoyl_CoA_Reductase->Beta_Oxidation

Caption: Beta-oxidation of polyunsaturated fatty acids.

experimental_workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction (e.g., SPE) Sample->Extraction Extract Acyl-CoA Extract Extraction->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data Raw Data LC_MS->Data Processing Data Processing & Quantification Data->Processing Results Comparative Analysis Processing->Results

References

Navigating the Labyrinth of Lipid Isomers: A Guide to Antibody Cross-Reactivity with Octadecatrienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to distinguish between closely related lipid isomers is paramount for unraveling their distinct biological roles and developing targeted therapeutics. This guide provides a comprehensive overview of the challenges and strategies associated with the cross-reactivity of antibodies against different octadecatrienoyl-CoA isomers, a critical area where specific molecular recognition is key.

Octadecatrienoyl-CoA, an activated form of octadecatrienoic acid (18:3), exists as various isomers differing in the position and geometry (cis/trans) of their three double bonds. These subtle structural variations can lead to significantly different metabolic fates and signaling functions. Consequently, the development of highly specific antibodies that can differentiate between these isomers is a crucial yet challenging endeavor. Direct quantitative data on the cross-reactivity of antibodies against specific octadecatrienoyl-CoA isomers is notably scarce in publicly available literature, underscoring the difficulties in producing and validating such specific immunoassays for these small lipid molecules.

This guide will delve into the foundational principles of antibody development for small lipid haptens, detail the necessary experimental protocols for assessing cross-reactivity, and present hypothetical frameworks for the potential signaling pathways these isomers may be involved in.

The Challenge of Isomer Specificity

The primary obstacle in generating isomer-specific antibodies lies in the small size and structural similarity of the octadecatrienoyl-CoA isomers. As haptens, these molecules are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response. The success of this approach hinges on presenting the unique isomeric features of the hapten to the immune system.

Hypothetical Cross-Reactivity Data

While specific experimental data is lacking, we can anticipate the potential outcomes of cross-reactivity assays. The following table illustrates a hypothetical scenario for an antibody developed against α-linolenoyl-CoA (an isomer of octadecatrienoyl-CoA). The cross-reactivity is expressed as the percentage of the antibody's binding affinity to other isomers relative to its affinity for the target antigen.

Competitor IsomerStructure (Double Bond Positions)Hypothetical % Cross-Reactivity
α-Linolenoyl-CoA (Target) cis-9, cis-12, cis-15 100%
γ-Linolenoyl-CoAcis-6, cis-9, cis-12< 20%
Punicoyl-CoAcis-9, trans-11, cis-13< 10%
Jacaroyl-CoAcis-8, trans-10, cis-12< 10%
Calenduloyl-CoAtrans-8, trans-10, cis-12< 5%
Catalpoyl-CoAtrans-9, trans-11, cis-13< 5%

Caption: Hypothetical cross-reactivity of a monoclonal antibody raised against α-linolenoyl-CoA.

Experimental Protocols

The development and characterization of isomer-specific antibodies require a meticulous and multi-step approach.

Immunogen Preparation
  • Hapten Synthesis: Synthesize the specific octadecatrienoyl-CoA isomer of interest. This may involve stereospecific synthesis to ensure isomeric purity.

  • Linker Conjugation: Introduce a linker molecule to the CoA moiety or the carboxyl group of the fatty acid before it is activated to a CoA ester. The choice of linker and conjugation chemistry is critical to present the double bond region of the isomer as an epitope.

  • Carrier Protein Conjugation: Covalently couple the hapten-linker construct to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The hapten-to-carrier ratio should be optimized.

Antibody Production (Monoclonal)
  • Immunization: Immunize mice or rabbits with the prepared immunogen using an appropriate adjuvant and immunization schedule.

  • Hybridoma Technology: Fuse spleen cells from the immunized animal with myeloma cells to generate hybridomas.

  • Screening: Screen the hybridoma supernatants for antibodies that bind to the target octadecatrienoyl-CoA isomer conjugated to a different carrier protein (e.g., Ovalbumin) to avoid selecting antibodies against the primary carrier.

Cross-Reactivity Assessment: Competitive ELISA
  • Plate Coating: Coat a microtiter plate with the target octadecatrienoyl-CoA isomer conjugated to a non-immunizing carrier protein.

  • Competitive Inhibition: Pre-incubate the antibody with varying concentrations of the target isomer (for the standard curve) and other octadecatrienoyl-CoA isomers (the competitors).

  • Binding and Detection: Add the antibody-competitor mixture to the coated plate. The amount of antibody that binds to the plate is inversely proportional to its affinity for the competitor in solution. Use a secondary antibody conjugated to an enzyme for colorimetric detection.

  • Data Analysis: Determine the concentration of each competitor required to cause 50% inhibition of binding (IC50). Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Target Isomer / IC50 of Competitor Isomer) x 100.

Workflow for Isomer-Specific Antibody Development

Antibody_Development_Workflow cluster_immunogen Immunogen Preparation cluster_antibody_prod Antibody Production cluster_validation Validation Hapten Hapten Synthesis (Octadecatrienoyl-CoA Isomer) Linker Linker Conjugation Hapten->Linker Carrier Carrier Protein Conjugation (e.g., KLH) Linker->Carrier Immunization Immunization Carrier->Immunization Hybridoma Hybridoma Technology Immunization->Hybridoma Screening Initial Screening Hybridoma->Screening ELISA Competitive ELISA Screening->ELISA CrossReactivity Cross-Reactivity Analysis ELISA->CrossReactivity

Caption: Workflow for developing isomer-specific antibodies against octadecatrienoyl-CoA.

Potential Signaling Pathways

The biological effects of different fatty acid isomers are often mediated through their interaction with specific receptors and enzymes. Highly specific antibodies would be invaluable tools to investigate these pathways.

Signaling_Pathways cluster_isomer_a α-Linolenoyl-CoA cluster_isomer_b γ-Linolenoyl-CoA IsomerA α-Linolenoyl-CoA ReceptorA Receptor A (e.g., GPR120) IsomerA->ReceptorA PathwayA Anti-inflammatory Signaling Cascade ReceptorA->PathwayA IsomerB γ-Linolenoyl-CoA EnzymeB Enzyme B (e.g., Δ5-desaturase) IsomerB->EnzymeB PathwayB Pro-inflammatory Eicosanoid Synthesis EnzymeB->PathwayB

Caption: Hypothetical distinct signaling pathways for different octadecatrienoyl-CoA isomers.

Conclusion

The development of antibodies with high specificity for different octadecatrienoyl-CoA isomers presents a significant challenge due to the subtle structural differences between these lipids. However, by employing rigorous immunogen design, robust screening methods, and comprehensive cross-reactivity analyses, it is feasible to generate valuable tools for lipid research. The availability of such specific antibodies will be instrumental in elucidating the distinct biological functions of individual octadecatrienoyl-CoA isomers and their roles in health and disease, ultimately paving the way for novel diagnostic and therapeutic strategies.

A Comparative Guide to the Functional Differences Between Trans and Cis Isomers of Octadecatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of double bonds in fatty acid chains, known as cis-trans isomerism, plays a pivotal role in determining their metabolic fate and biological activity. This guide provides a comprehensive comparison of the functional differences between the trans and cis isomers of octadecatrienoyl-CoA, the activated form of octadecatrienoic acid (18:3). Understanding these distinctions is crucial for research in lipid metabolism, cellular signaling, and the development of therapeutic agents targeting fatty acid pathways.

Functional Differences: Metabolism, Enzyme Interaction, and Cellular Effects

The geometry of the double bonds in octadecatrienoyl-CoA isomers significantly influences how they are processed by metabolic enzymes and incorporated into complex lipids. These differences extend to their impact on various cellular functions.

Metabolism via β-Oxidation: The β-oxidation of unsaturated fatty acids is more complex than that of their saturated counterparts, requiring additional enzymes to handle the double bonds. The configuration of these double bonds, whether cis or trans, dictates the specific enzymatic steps involved. Naturally occurring unsaturated fatty acids typically contain cis double bonds. During β-oxidation, these cis bonds are converted to trans intermediates by an isomerase to allow the cycle to continue.[1] The presence of a pre-existing trans double bond can alter the entry point and the efficiency of the β-oxidation pathway. For instance, the oxidation of unsaturated fatty acids with double bonds at odd positions requires the enzyme enoyl-CoA isomerase to convert the cis or trans double bond at the C3 position to a trans bond at the C2 position, which is a substrate for the next step in the pathway.[2] The reaction rate of this isomerase is notably ten times higher for (3Z) or cis isomers compared to (3E) or trans isomers.[2]

Interaction with Acyltransferases and Desaturases: Acyltransferases, enzymes that incorporate fatty acyl-CoAs into glycerolipids, exhibit specificity for different isomers. Some of these enzymes can discriminate not only based on the degree of unsaturation but also the position and configuration of the double bonds.[3] For example, microsomal diacylglycerol acyltransferase activity is significantly lower with various polyunsaturated fatty acyl-CoAs compared to saturated and monounsaturated ones.[3]

Furthermore, trans and cis isomers have differential effects on the activity of fatty acid desaturases. Trans fatty acids, such as elaidate (B1234055) (the trans isomer of oleate), are potent inhibitors of Δ6 desaturation, a key step in the synthesis of long-chain polyunsaturated fatty acids.[4] In contrast, cis fatty acids tend to inhibit Δ9 desaturation.[4] High levels of dietary trans,trans-linoleate (an 18:2 isomer) can impair Δ6 desaturase activity, which can in turn decrease the production of prostaglandins.[5]

Incorporation into Cellular Lipids and Membrane Properties: The isomeric form of a fatty acid influences its incorporation into cellular lipids, which subsequently affects the physical properties of cell membranes. Membranes containing trans fatty acids tend to be more rigid and ordered, similar to those with saturated fatty acids, whereas cis double bonds introduce kinks in the fatty acid chain, leading to more fluid membranes.[6] These alterations in membrane fluidity can impact the function of membrane-bound proteins and signaling pathways.[7]

Cellular Signaling and Gene Expression: Different isomers of conjugated linoleic acid (CLA), which are isomers of octadecadienoic acid, have been shown to have distinct biological effects. For example, the trans-10, cis-12 CLA isomer has been found to reduce lipid uptake in adipocytes by inhibiting lipoprotein lipase (B570770) and stearoyl-CoA desaturase.[8] This isomer can also decrease the expression of genes involved in milk lipid synthesis in dairy cows.[9] In contrast, the cis-9, trans-11 CLA isomer has been shown to enhance growth and feed efficiency in young rodents.[8] These isomer-specific effects highlight the potential for different octadecatrienoyl-CoA isomers to act as signaling molecules that modulate gene expression and cellular metabolism.

Quantitative Data

The following tables summarize quantitative data from various studies, highlighting the functional differences between trans and cis isomers of C18 fatty acyl-CoAs and their fatty acid precursors.

Table 1: Differential Effects of C18 Fatty Acid Isomers on Enzyme Activity

EnzymeSubstrate/Inhibitor IsomerOrganism/Cell TypeObserved EffectReference
Δ6 DesaturaseElaidate (trans-9 18:1)Human Skin FibroblastsPotent inhibitor[4]
Δ6 DesaturaseLinoelaidate (trans-9,trans-12 18:2)Human Skin FibroblastsPotent inhibitor[4]
Δ9 DesaturaseLinoleate (cis-9,cis-12 18:2)Human Skin FibroblastsInhibitor[4]
Δ9 DesaturaseOleate (cis-9 18:1)Human Skin FibroblastsInhibitor[4]
Δ9 DesaturaseElaidate (trans-9 18:1)Human Skin FibroblastsAppears stimulatory[4]
Carnitine Palmitoyltransferase I (CPT-I)Elaidoyl-CoA (trans-9 18:1-CoA)Rat Liver MitochondriaPoorer substrate than oleoyl-CoA[10]
Diacylglycerol AcyltransferasePolyunsaturated Fatty Acyl-CoAsRat Liver MicrosomesSignificantly lower activity than with 16:0- and 18:1-CoAs[3]
Lecithin-Cholesterol Acyltransferase (LCAT)trans-10, cis-12 CLA-PCModel Membranes~2-fold higher activity than control[7]
Lecithin-Cholesterol Acyltransferase (LCAT)cis-9, trans-11 CLA-PCModel Membranes~2-fold higher activity than control[7]

Table 2: Isomer-Specific Effects on Gene Expression and Metabolism

IsomerCell Type/OrganismParameter MeasuredEffectReference
trans-10, cis-12 CLADairy Cow Mammary GlandmRNA expression of lipogenic enzymesDecreased by 39 to 54%[9]
trans-10, cis-12 CLADairy Cow Mammary GlandLipogenic capacity from acetateDecreased by 82%[9]
trans-10, cis-12 CLAHepG2 cellsΔ9, Δ6, and Δ5 desaturationSuppressed[11]
cis-9, trans-11 CLAHepG2 cellsΔ6 and Δ5 desaturationNo inhibition[11]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are outlines of key methodologies used to investigate the functional differences between trans and cis isomers of octadecatrienoyl-CoA.

Enzyme Activity Assays

Objective: To determine the kinetic parameters of enzymes involved in fatty acid metabolism with different isomers of octadecatrienoyl-CoA.

General Protocol:

  • Enzyme Preparation: Isolation and purification of the enzyme of interest (e.g., acyl-CoA synthetase, carnitine palmitoyltransferase, acyltransferases) from tissue homogenates or recombinant expression systems.

  • Substrate Preparation: Synthesis of high-purity cis and trans isomers of octadecatrienoyl-CoA. This can be achieved through chemical synthesis or enzymatic methods.[12]

  • Assay Conditions: The assay is typically performed in a buffered solution at a specific pH and temperature, containing the purified enzyme, the acyl-CoA substrate, and any necessary cofactors (e.g., ATP, Coenzyme A, carnitine).

  • Detection of Product Formation: The rate of the enzymatic reaction is measured by monitoring the formation of the product over time. This can be achieved using various techniques, such as:

    • Radiolabeling: Using a radiolabeled substrate (e.g., [¹⁴C]octadecatrienoic acid) and measuring the incorporation of radioactivity into the product.

    • Spectrophotometry: Coupling the reaction to a chromogenic or fluorogenic substrate that produces a detectable signal.

    • Chromatography: Separating the substrate and product using techniques like HPLC or GC-MS and quantifying their respective amounts.

  • Data Analysis: The initial reaction velocities are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Vmax and Km values.

Cell Culture Experiments for Studying Metabolic Effects

Objective: To investigate the effects of different isomers on cellular processes such as lipid metabolism, gene expression, and cell signaling.

General Protocol:

  • Cell Culture: Culturing of a relevant cell line (e.g., hepatocytes, adipocytes, cancer cells) in appropriate growth media.

  • Treatment: Supplementing the cell culture media with specific cis or trans isomers of octadecatrienoic acid. A control group without supplementation or with a saturated fatty acid is included.

  • Incubation: Incubating the cells for a defined period to allow for the uptake and metabolism of the fatty acids.

  • Analysis of Cellular Lipids:

    • Lipid Extraction: Extracting total lipids from the cells using methods like the Folch or Bligh-Dyer procedures.

    • Lipid Separation: Separating different lipid classes (e.g., phospholipids, triglycerides, cholesterol esters) using thin-layer chromatography (TLC) or solid-phase extraction.

    • Fatty Acid Analysis: Transesterifying the fatty acids in the separated lipid fractions to fatty acid methyl esters (FAMEs) and analyzing the FAME profile by gas chromatography (GC) to determine the incorporation of the specific isomers.

  • Gene Expression Analysis:

    • RNA Isolation: Isolating total RNA from the treated and control cells.

    • Gene Expression Profiling: Analyzing the expression levels of target genes involved in lipid metabolism (e.g., desaturases, acyltransferases, transcription factors) using quantitative real-time PCR (qPCR) or microarray analysis.

Mandatory Visualization

The following diagrams illustrate key concepts related to the metabolism and functional differences of cis and trans octadecatrienoyl-CoA isomers.

Beta_Oxidation_Isomers cluster_cis β-Oxidation of a Cis-Octadecatrienoyl-CoA cluster_trans β-Oxidation of a Trans-Octadecatrienoyl-CoA Cis_Start Cis-Octadecatrienoyl-CoA Cis_Beta_Ox Several Cycles of β-Oxidation Cis_Start->Cis_Beta_Ox Cis_Intermediate cis-Δ³-Enoyl-CoA (Unsuitable for Hydratase) Cis_Beta_Ox->Cis_Intermediate Isomerase Enoyl-CoA Isomerase Cis_Intermediate->Isomerase Isomerization Trans_Intermediate trans-Δ²-Enoyl-CoA (Substrate for Hydratase) Isomerase->Trans_Intermediate Cis_Continue_Beta_Ox β-Oxidation Continues Trans_Intermediate->Cis_Continue_Beta_Ox Trans_Start Trans-Octadecatrienoyl-CoA Trans_Beta_Ox Several Cycles of β-Oxidation Trans_Start->Trans_Beta_Ox Trans_Direct_Intermediate trans-Δ²-Enoyl-CoA (Directly enters next step) Trans_Beta_Ox->Trans_Direct_Intermediate May bypass isomerase step Trans_Continue_Beta_Ox β-Oxidation Continues Trans_Direct_Intermediate->Trans_Continue_Beta_Ox

Caption: Differential β-oxidation pathways for cis and trans isomers.

Isomer_Signaling_Effects cluster_cellular_effects Cellular Effects Cis_Isomer Cis-Octadecatrienoyl-CoA Membrane_Fluidity Increased Membrane Fluidity Cis_Isomer->Membrane_Fluidity Incorporation into phospholipids Gene_Expression_Cis Altered Gene Expression (e.g., Δ9-desaturase inhibition) Cis_Isomer->Gene_Expression_Cis Signaling roles Trans_Isomer Trans-Octadecatrienoyl-CoA Membrane_Rigidity Increased Membrane Rigidity Trans_Isomer->Membrane_Rigidity Incorporation into phospholipids Gene_Expression_Trans Specific Gene Regulation (e.g., decreased lipogenesis) Trans_Isomer->Gene_Expression_Trans Signaling roles Enzyme_Activity_Cis Modulation of Membrane-Bound Enzymes Membrane_Fluidity->Enzyme_Activity_Cis Enzyme_Activity_Trans Inhibition of Key Enzymes (e.g., Δ6-desaturase) Membrane_Rigidity->Enzyme_Activity_Trans

Caption: Isomer-specific effects on cellular properties and signaling.

References

Quantitative Comparison of (2E,9Z,12Z)-Octadecatrienoyl-CoA in Healthy vs. Diseased Tissue: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,9Z,12Z)-octadecatrienoyl-CoA is the activated form of α-eleostearic acid, a conjugated fatty acid with potential biological activity. While the physiological roles of its parent fatty acid are emerging, direct quantitative comparisons of this compound levels in healthy versus diseased tissues are currently not available in published literature. This guide synthesizes the existing knowledge on α-eleostearic acid metabolism and the enzymatic machinery responsible for its activation. We present a hypothetical framework for potential alterations of this compound in disease, alongside a detailed experimental protocol for its quantification to facilitate future research in this area.

Introduction

This compound is the coenzyme A (CoA) thioester of (2E,9Z,12Z)-octadecatrienoic acid, commonly known as α-eleostearic acid. The activation of fatty acids to their acyl-CoA derivatives is a critical step that primes them for participation in various metabolic and signaling pathways. α-Eleostearic acid, a conjugated linolenic acid isomer found in certain plant oils, has been investigated for its potential anti-cancer, anti-inflammatory, and anti-obesity effects. However, the direct measurement and comparison of its activated form, this compound, in different physiological and pathological states have not been reported. This guide aims to bridge this knowledge gap by providing a comprehensive overview of the potential metabolic context of this molecule and a methodological framework for its future investigation.

Quantitative Data: A Notable Absence

A thorough review of scientific literature reveals a lack of studies that have quantified the levels of this compound in either healthy or diseased tissues. Consequently, a direct data comparison is not possible at this time. The transient nature and likely low intracellular concentrations of this acyl-CoA may contribute to the challenges in its detection and quantification.

Hypothetical Framework for Differential Levels in Health and Disease

Despite the absence of direct evidence, we can hypothesize that the tissue concentrations of this compound could be altered in various diseases based on the known metabolism of its parent fatty acid and the regulation of the activating enzymes.

Table 1: Hypothetical Modulation of this compound Levels in Disease

Disease StateTissue(s) of InterestHypothesized Change in this compoundRationale
Cancer Tumor tissue, LiverPotentially IncreasedThe parent fatty acid, α-eleostearic acid, has demonstrated pro-apoptotic and anti-proliferative effects in cancer cell lines.[1] Altered lipid metabolism is a hallmark of cancer, and changes in the activity of long-chain acyl-CoA synthetases (ACSLs) could lead to differential accumulation of this acyl-CoA, potentially influencing downstream signaling pathways related to cell death and proliferation.
Inflammatory Diseases Immune cells, Inflamed tissuesPotentially Alteredα-Eleostearic acid is known to be converted to conjugated linoleic acids (CLAs), which have immunomodulatory properties.[2][3] The formation of this compound is the initial step for this conversion. Therefore, in inflammatory conditions where lipid signaling is dysregulated, the levels of this intermediate may be affected.
Metabolic Syndrome Adipose tissue, Liver, MusclePotentially DecreasedIn conditions like obesity and insulin (B600854) resistance, the expression and activity of certain ACSL isoforms are known to be altered. This could affect the activation of α-eleostearic acid and its subsequent metabolic fate, potentially diminishing its beneficial effects on lipid metabolism.

Experimental Protocols

The quantification of specific acyl-CoA species from biological samples is a technically demanding process. Below is a detailed, generalized protocol for the extraction and analysis of long-chain acyl-CoAs, which can be adapted for this compound.

Protocol: Quantification of this compound by LC-MS/MS

  • Tissue Homogenization:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.

    • Homogenize the frozen tissue (10-50 mg) in a cold extraction solvent (e.g., 2:1:1 acetonitrile (B52724):isopropanol:water with 0.1% formic acid) containing a suitable internal standard (e.g., a heavy isotope-labeled version of the analyte).

  • Acyl-CoA Extraction:

    • Vortex the homogenate vigorously for 10 minutes at 4°C.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.

    • Collect the supernatant and dry it under a stream of nitrogen gas.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Employ a C18 reversed-phase column for separation. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry (MS): Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The exact m/z values will need to be determined using a pure standard.

  • Data Analysis:

    • Quantify the analyte by comparing the peak area of its MRM transition to that of the internal standard.

    • Generate a standard curve using a synthetic this compound standard to determine the absolute concentration in the samples.

Visualizations

Below are diagrams illustrating the hypothetical metabolic context and the experimental workflow for the analysis of this compound.

G cluster_0 Cellular Environment alpha_ESA α-Eleostearic Acid ((2E,9Z,12Z)-Octadecatrienoic Acid) ACSL Long-Chain Acyl-CoA Synthetase (ACSL) alpha_ESA->ACSL Activation target_CoA This compound ACSL->target_CoA CLA_CoA Conjugated Linoleic Acid-CoA target_CoA->CLA_CoA Metabolism Beta_Ox β-Oxidation target_CoA->Beta_Ox Signaling Lipid Signaling (e.g., Apoptosis, Inflammation) target_CoA->Signaling

Caption: Hypothetical metabolic fate of this compound.

G start Tissue Sample (Healthy or Diseased) homogenization Homogenization (in cold solvent with internal standard) start->homogenization extraction Acyl-CoA Extraction (Centrifugation) homogenization->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis (MRM for target acyl-CoA) reconstitution->lcms quantification Data Analysis and Quantification lcms->quantification

Caption: Experimental workflow for acyl-CoA quantification.

Conclusion and Future Outlook

The study of this compound is in its infancy. The lack of quantitative data comparing its levels in healthy and diseased tissues represents a significant knowledge gap. The hypothetical framework and detailed experimental protocol provided in this guide are intended to stimulate and facilitate future research in this area. Elucidating the role of this specific acyl-CoA and its metabolic pathways could provide novel insights into the pathophysiology of various diseases and may uncover new therapeutic targets. The development of sensitive and specific analytical methods will be paramount to advancing our understanding of this potentially important molecule.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.